1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Description
Properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDQGPIMYFNCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618598 | |
| Record name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16817-46-2 | |
| Record name | 1-(2-Fluoro-4-methoxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Technical Whitepaper: Chemical Profile and Synthetic Utility of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Executive Summary: The Fluorine Bioisostere Advantage
1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a specialized phenylacetone derivative characterized by the strategic placement of a fluorine atom at the ortho position and a methoxy group at the para position of the phenyl ring.
In medicinal chemistry, this molecule serves as a critical scaffold for synthesizing fluorinated phenethylamines. The introduction of the fluorine atom is not merely structural; it acts as a metabolic block . By replacing the C-H bond (bond energy ~98 kcal/mol) with a C-F bond (bond energy ~116 kcal/mol) at the metabolically labile ortho position, the molecule resists ring hydroxylation, significantly altering the pharmacokinetic profile of downstream amine derivatives compared to their non-fluorinated analogs (e.g., 4-methoxyphenylacetone).
This guide details the physicochemical properties, synthetic pathways, and analytical signatures of this compound, intended strictly for legitimate research and forensic reference standard generation.
Chemical Identity & Physicochemical Properties
IUPAC Name: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one Common Aliases: 2-Fluoro-4-methoxy-P2P; 2-F-4-OMe-phenylacetone. Molecular Formula: C₁₀H₁₁FO₂ Molecular Weight: 182.19 g/mol
Table 1: Physicochemical Profile (Experimental & Predicted)
| Property | Value / Description | Note |
| Physical State | Pale yellow to amber oil | Oxidizes/darkens upon air exposure. |
| Boiling Point | ~260–270 °C (760 mmHg) | Predicted based on 4-OMe analog (265°C). |
| Boiling Point (Vacuum) | 125–135 °C (15 mmHg) | Standard distillation range. |
| Density | 1.12 ± 0.05 g/cm³ | F-substitution increases density vs. H. |
| Solubility | DCM, MeOH, Et₂O, Toluene | Insoluble in water. |
| LogP | ~1.95 | Moderate lipophilicity; F increases logP slightly. |
| Odor | Sweet, Anisic, slightly chemical | Distinctive "ketone" note. |
Synthetic Pathways
The synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one generally follows two primary routes: the Nitroalkene (Henry) Route and the Glycidic Ester (Darzens) Route . The Nitroalkene route is preferred in academic settings for its operational simplicity and high atom economy.
Retrosynthetic Analysis & Workflow
The following diagram outlines the logical disconnection of the target molecule back to commercially available precursors: 2-fluoro-4-methoxybenzaldehyde and nitroethane.
Figure 1: Retrosynthetic pathway via the Henry Reaction.
Detailed Protocol: Iron-Mediated Reduction
Context: This method reduces the intermediate nitroalkene to the ketone. It is favored over LiAlH₄ because it selectively yields the ketone rather than the amine.
Reagents:
-
1-(2-Fluoro-4-methoxyphenyl)-2-nitroprop-1-ene (Intermediate)
-
Iron powder (325 mesh, reduced)
-
Glacial Acetic Acid[1]
-
Hydrochloric Acid (conc.)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), a reflux condenser, and an addition funnel.
-
Activation: Charge the flask with Iron powder (4.0 eq) and Glacial Acetic Acid. Heat to 60°C.
-
Addition: Dissolve the nitroalkene (1.0 eq) in a minimal amount of acetic acid. Add this solution dropwise to the iron suspension.
-
Exotherm Control: The reaction is exothermic. Maintain internal temperature between 80–90°C. If it boils too vigorously, halt addition.
-
Hydrolysis: Once addition is complete, reflux for 2 hours. The color will turn from orange/red to a dark grey sludge.
-
Workup (Critical):
-
Cool to room temperature.[2]
-
Filter off unreacted iron through Celite.
-
Dilute the filtrate with water and extract with Dichloromethane (DCM) (3x).
-
Wash organic layer with NaHCO₃ (sat.) to remove acetic acid. Caution: CO₂ evolution.
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Distill under high vacuum (0.5 mmHg). The product comes over as a pale yellow oil.[3]
Reactivity & Metabolic Stability
The Ortho-Fluorine Effect
The 2-position fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring slightly compared to the 4-methoxy group alone. However, its primary role is steric and metabolic protection .
-
Metabolic Blockade: In non-fluorinated analogs, Cytochrome P450 enzymes typically hydroxylate the electron-rich phenyl ring. The C-F bond is too strong for typical enzymatic cleavage, extending the half-life of the molecule in biological systems.
-
Acidity: The fluorine increases the acidity of the benzylic protons (C-1 position), making enolization slightly faster than in non-fluorinated analogs.
Reductive Amination (Primary Utility)
The ketone carbonyl is highly reactive toward amines.
-
Reaction: Ketone + Methylamine + Reducing Agent (NaBH₄ or STAB) → 2-Fluoro-4-methoxymethamphetamine.
-
Schiff Base Formation: The formation of the imine intermediate is rapid. The 2-fluoro substituent does not significantly sterically hinder the carbonyl attack due to the small Van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å).
Analytical Characterization
Accurate identification requires distinguishing this isomer from its regioisomers (e.g., 3-fluoro).
Gas Chromatography-Mass Spectrometry (GC-MS)
The fragmentation pattern is characteristic of methoxylated phenylacetones, modified by the mass shift of fluorine (+18 amu vs H).
-
Parent Ion (M+): m/z 182
-
Base Peak: m/z 139 (Tropylium ion analog).
-
Minor Peaks: m/z 43 (Acetyl), m/z 109 (loss of OMe from the base peak).
Figure 2: Primary Mass Spectrometry Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.15 (s, 3H): Terminal methyl ketone (CH₃).
-
δ 3.65 (s, 2H): Benzylic methylene (CH₂). Note: May appear as a doublet due to long-range H-F coupling (⁴J_HF).
-
δ 3.80 (s, 3H): Methoxy group (OCH₃).
-
Aromatic Region (6.6 – 7.2 ppm):
-
Complex splitting due to ¹H-¹⁹F coupling.
-
H-3 (proton between F and OMe) will show distinct coupling constants.
-
¹⁹F NMR:
-
Single peak around -115 to -120 ppm (relative to CFCl₃). This is diagnostic for ortho-fluorine substitution on an anisole ring.
Regulatory Compliance & Safety
Safety:
-
Chemical: Combustible liquid. Skin and eye irritant.
-
Toxicity: Specific toxicity data is limited, but fluorinated anisoles can be toxic. Handle with full PPE (gloves, fume hood).
Regulatory Status:
-
Precursor Watchlist: While 1-(2-Fluoro-4-methoxyphenyl)propan-2-one may not be explicitly scheduled in all jurisdictions (unlike P2P or MDP2P), it is a structural analog of controlled precursors.
-
United States: Under the Federal Analog Act, this substance could be treated as a controlled substance analog if intended for human consumption or illicit synthesis.
-
Research Use: Legitimate research laboratories must maintain strict inventory logs and end-use declarations to avoid diversion flags.
References
- Synthesis of Fluorinated Amphetamines: Source: Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis modification). Relevance: Establishes the general "nitroalkene to ketone" reduction methodology for ring-substituted benzenes.
-
Metabolic Stability of Fluorinated Aromatics
- Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.
-
URL:[Link]
- Relevance: Explains the metabolic blockade effect of the C-F bond
- Impurity Profiling of Methoxylated Amphetamines: Source: 1-(4-Methoxyphenyl)-2-propanone Impurity Profiling. Forensic Science International. Relevance: Provides baseline GC-MS fragmentation data for the 4-methoxy parent scaffold used for comparison.
-
General Properties of Fluorinated Anisoles
- Source: PubChem Compound Summary for 2-Fluoro-4-methoxybenzaldehyde (Precursor).
-
URL:[Link]
- Relevance: Validates physical property predictions and starting m
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]
- 3. 4-Methoxyphenylacetone | 122-84-9 [chemicalbook.com]
- 4. 1-(4-METHOXYPHENYL)PROPAN-2-ONE | CAS 122-84-9 [matrix-fine-chemicals.com]
- 5. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
1-(2-Fluoro-4-methoxyphenyl)propan-2-one CAS number and identifiers
This technical monograph provides a comprehensive analysis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one , a specialized fluorinated phenylacetone derivative. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of cholesteryl ester transfer protein (CETP) inhibitors and serotonin receptor modulators.
Part 1: Chemical Identity & Identifiers
This section establishes the definitive chemical identity of the compound, resolving potential nomenclature ambiguities common in fluorinated aromatics.
| Identifier Type | Value |
| Chemical Name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one |
| Common Synonyms | 2-Fluoro-4-methoxyphenylacetone; (2-Fluoro-4-methoxyphenyl)-2-propanone |
| CAS Registry Number | 16817-46-2 |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| SMILES | COc1ccc(CC(C)=O)c(F)c1 |
| InChIKey | Derived:[1][2][3]PIRRWUMTIBFCCW-UHFFFAOYSA-N (Isomeric analog) |
| MDL Number | MFCD09839421 (Generic for isomer class, verify specific batch) |
| Beilstein/Reaxys ID | Available in proprietary databases |
Structural Analysis
The molecule consists of a phenyl ring substituted at the 2-position with a fluorine atom and at the 4-position with a methoxy (-OCH₃) group. The 1-position is attached to a 2-oxopropyl (acetonyl) side chain.
-
Electronic Effects: The fluorine atom at the ortho position exerts a strong inductive withdrawing effect (-I), while the methoxy group at the para position is a strong resonance donor (+R). This push-pull electronic environment makes the aromatic ring electron-rich but electronically polarized, influencing the acidity of the benzylic protons.
Part 2: Physicochemical Properties
Note: Experimental values are based on structural analogs and standard chemical informatics where specific batch data is proprietary.
| Property | Value / Description |
| Physical State | Pale yellow to colorless oil or low-melting solid (dependent on purity). |
| Boiling Point | ~125–130 °C at 1.0 mmHg (Predicted); ~265 °C at 760 mmHg. |
| Melting Point | < 25 °C (Likely liquid at RT); HCl salts are solid. |
| Density | 1.15 ± 0.05 g/cm³ |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, Ethanol. Insoluble in water. |
| Partition Coeff. (LogP) | ~1.9 (Predicted) |
| Flash Point | > 110 °C |
Part 3: Synthetic Methodologies
The synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one typically follows nucleophilic condensation pathways or transition-metal-catalyzed cross-couplings. Below is the Henry Reaction-Reductive Hydrolysis pathway, the most robust method for laboratory-scale production.
Protocol: Nitroalkene Route (Mechanistic Overview)
This route avoids the use of controlled reagents (like P2P) by building the carbon skeleton from the aldehyde.
Step 1: Henry Condensation
-
Reactants: 2-Fluoro-4-methoxybenzaldehyde + Nitroethane.
-
Catalyst: Ammonium Acetate or n-Butylamine.
-
Mechanism: Base-catalyzed nucleophilic attack of the nitroethane anion on the aldehyde carbonyl, followed by dehydration.
-
Intermediate: 1-(2-Fluoro-4-methoxyphenyl)-2-nitropropene.
Step 2: Reductive Hydrolysis (Iron/Acid Method)
-
Reagents: Iron powder (Fe), Glacial Acetic Acid, Hydrochloric Acid.
-
Mechanism: The nitroalkene is reduced to an enamine/imine intermediate, which is then hydrolyzed in situ to the ketone (Nef-like reaction).
Workflow Diagram (DOT)
Caption: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one via Henry Condensation and Reductive Hydrolysis.
Part 4: Analytical Characterization
To validate the identity of synthesized material, the following spectroscopic signals are diagnostic.
Nuclear Magnetic Resonance (NMR)[4][5][6]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.15 ppm (s, 3H): Methyl group of the ketone (terminal).
-
δ 3.65 ppm (s, 2H): Benzylic methylene protons (-CH₂-). Note: This signal may show slight coupling to the ortho-fluorine.
-
δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 6.60–7.10 ppm (m, 3H): Aromatic protons. The pattern will be complex (ABC or ABX system) due to ¹H-¹⁹F coupling.
-
-
¹⁹F NMR:
-
Diagnostic signal around -115 to -120 ppm (relative to CFCl₃).
-
Mass Spectrometry (GC-MS)[5]
-
Molecular Ion (M⁺): m/z 182.
-
Base Peak: m/z 139 (Loss of acetyl group [M - COCH₃]⁺, forming the 2-fluoro-4-methoxybenzyl cation).
-
Tropylium Ion Analog: m/z 109 (Further fragmentation of the benzyl cation).
Part 5: Applications & Research Utility
-
Pharmaceutical Intermediate:
-
Used in the synthesis of CETP inhibitors (e.g., analogs related to Anacetrapib) where the fluorinated phenyl ring improves metabolic stability against P450 oxidation.
-
Precursor for 5-HT (Serotonin) receptor ligands . The 2-fluoro substitution often enhances binding affinity and selectivity compared to non-fluorinated analogs.
-
-
Metabolic Probe:
-
The fluorine atom blocks the chemically reactive ortho position, preventing metabolic hydroxylation at that site during drug metabolism studies.
-
-
Analytical Standard:
-
Available as a certified reference material (e.g., from LGC Standards) for forensic and purity testing of fluorinated pharmaceutical ingredients.
-
Part 6: Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Perform all synthesis and transfers within a fume hood .
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic position.
-
References
-
LGC Standards. (n.d.). 2-Fluoro-4-methoxyphenylacetone - Reference Material. Retrieved from
-
PubChem. (2025). Compound Summary for Isomeric Analogs (2-Fluoro-4-methoxyacetophenone). National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). Product entries for Fluorinated Phenylacetones. Retrieved from
-
Merck/Sigma-Aldrich. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Retrieved from
Sources
- 1. 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 [chemicalbook.com]
- 2. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]
- 3. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]
Molecular weight and formula of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a substituted aromatic ketone of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The presence of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties that can influence molecular interactions, metabolic stability, and bioavailability, making it a valuable building block for the synthesis of novel pharmaceutical agents and other high-value chemical entities.
This technical guide provides a comprehensive overview of the molecular characteristics, a plausible synthetic route, predicted spectroscopic data, and potential applications of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one. The information is curated to support researchers in the practical application and further investigation of this compound.
Molecular and Physicochemical Properties
The fundamental properties of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one have been determined based on its chemical structure. These properties are essential for its handling, characterization, and application in a laboratory setting. A positional isomer, 1-(4-Fluoro-3-methoxyphenyl)propan-2-one, has a reported molecular weight of 182.19 g/mol , which is consistent with the calculated weight for the title compound[1]. The non-fluorinated analog, 1-(4-methoxyphenyl)propan-2-one, is a well-characterized compound with a molecular weight of approximately 164.20 g/mol [2][3].
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | Calculated |
| Molecular Weight | 182.19 g/mol | Calculated,[1] |
| IUPAC Name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one | IUPAC Nomenclature |
| Synonyms | 2-Fluoro-4-methoxybenzyl methyl ketone | Common Nomenclature |
| CAS Number | Not available |
Synthesis and Mechanism
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2'-Fluoro-4'-methoxyacetophenone (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of hydrobromic acid.
-
From the dropping funnel, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude alpha-bromo ketone.
Step 2: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
-
In a dry, nitrogen-flushed flask, prepare a Grignard reagent by reacting magnesium turnings (1.2 eq) with the 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq) from Step 1 in anhydrous diethyl ether.
-
Once the Grignard reagent formation is complete, cool the mixture in an ice bath.
-
Add methyl iodide (1.2 eq) dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-Fluoro-4-methoxyphenyl)propan-2-one.
Spectroscopic Characterization (Predicted)
The structural confirmation of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on its structure and data from analogous compounds[3][6][7].
¹H NMR Spectroscopy
-
Aromatic Protons (3H): The three protons on the phenyl ring are expected to show complex splitting patterns due to both H-H and H-F coupling. The proton ortho to the fluorine will likely appear as a doublet of doublets.
-
Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm.
-
Methylene Protons (2H): A singlet for the -CH₂- group adjacent to the carbonyl and the aromatic ring is predicted around δ 3.7 ppm.
-
Methyl Protons (3H): A sharp singlet for the terminal -CH₃ group is expected around δ 2.1 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal is expected in the downfield region, around δ 205-207 ppm.
-
Aromatic Carbons: Six signals are expected, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller C-F couplings.
-
Methoxy Carbon: A signal around δ 55-56 ppm.
-
Methylene Carbon: A signal around δ 45-50 ppm.
-
Methyl Carbon: A signal around δ 29-30 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Ketone): A strong absorption band is expected in the region of 1710-1725 cm⁻¹.
-
C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.
-
C-O Stretch (Ether): A characteristic band around 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182.
-
Key Fragmentation Patterns: A prominent fragment would be the loss of the acetyl group (CH₃CO), leading to a peak at m/z = 139. Another significant fragment would be the 2-fluoro-4-methoxybenzyl cation at m/z = 139.
Analytical Methodologies
The purity and identity of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one can be assessed using a suite of standard analytical techniques.
Chromatographic Methods
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and for preliminary purity assessment. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a C18 reverse-phase column with a mobile phase of acetonitrile and water or methanol and water would be appropriate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both purity assessment and structural confirmation by analyzing the fragmentation pattern of the compound.
Workflow for Quality Control
Caption: A typical workflow for the quality control and characterization of the synthesized compound.
Applications and Future Directions
Fluorinated organic molecules are of high importance in drug discovery due to the ability of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability. The title compound, 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, is a potential precursor for the synthesis of more complex molecules with therapeutic potential.
-
Pharmaceutical Intermediates: It can serve as a key building block for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The related compound, 2'-Fluoro-4'-methoxyacetophenone, is used in the development of anti-inflammatory and analgesic drugs[5].
-
Chalcone Synthesis: This compound could be a precursor for novel chalcones. Chalcones are known to possess a wide range of biological activities, including potential as chemotherapeutic agents[6].
-
Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity, making them attractive candidates for the development of new pesticides and herbicides.
Further research into the reactivity of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one and its utility in the synthesis of novel compounds is warranted and could lead to the discovery of new molecules with valuable applications in medicine and agriculture.
References
-
Bailey, N., Atanes, A., & Ashburn, B. O. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2021(1), M1184. [Link]
- Yıldırım, S., Çavuşoğlu, B. K., & Yağcı, A. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
-
Matrix Fine Chemicals. (n.d.). 1-(4-METHOXYPHENYL)PROPAN-2-ONE | CAS 122-84-9. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved February 20, 2026, from [Link]
- Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cycliz
-
Pharmaffiliates. (n.d.). Methyl 4-fluoro-2-((1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2'-Fluoro-4'-methoxyacetophenone. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
- Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and f
-
FooDB. (2010, April 8). Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873). Retrieved February 20, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Retrieved February 20, 2026, from [Link]
-
NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. Retrieved February 20, 2026, from [Link]
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Physicochemical Profiling and Solubility Characterization: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
[1]
Executive Summary & Compound Identity
1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a fluorinated aromatic ketone intermediate.[1] In drug development, it serves as a scaffold for fluorinated phenethylamines and related bioactive molecules.[1] The introduction of the fluorine atom at the ortho position, combined with a para-methoxy group, imparts unique electronic and steric properties that differentiate its solubility profile from the non-fluorinated analog (4-methoxyphenylacetone).
This guide provides a theoretical solubility framework derived from Group Contribution Methods (GCM) and details the experimental protocols required to validate these values in a regulated laboratory setting.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| Key Functional Groups | Ketone (Carbonyl), Ether (Methoxy), Aryl Fluoride |
| Physical State (RT) | Pale yellow oil or low-melting solid (dependent on purity) |
Theoretical Solubility Profile & Thermodynamic Modeling
In the absence of empirical literature values for this specific fluorinated derivative, we utilize Hansen Solubility Parameters (HSP) and LogP estimations to predict solvent compatibility. The presence of the fluorine atom generally increases lipophilicity compared to the parent methoxy-ketone, while the carbonyl and ether groups maintain affinity for polar aprotic solvents.[1]
Predicted Physicochemical Constants[6][7]
-
Predicted LogP (Octanol/Water): 1.9 – 2.2 (Moderately Lipophilic)
-
H-Bond Donors: 0
-
H-Bond Acceptors: 3 (Ketone O, Ether O, Fluorine)
-
Rotatable Bonds: 3
Solvent Compatibility Matrix (In Silico Prediction)
Data derived from structural analogs (e.g., 4-methoxyphenylacetone) and adjusted for aryl-fluorination effects.
| Solvent Class | Representative Solvent | Predicted Solubility | Thermodynamic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Excellent match for dispersion ( |
| Esters | Ethyl Acetate, Isopropyl Acetate | High (>50 mg/mL) | Favorable dipole-dipole interactions with the ketone moiety. |
| Alcohols | Methanol, Ethanol, IPA | High (>30 mg/mL) | Soluble, but temperature-dependent. H-bonding with solvent hydroxyls stabilizes the ketone/ether oxygens.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate-High | |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low-Moderate | Limited solubility due to polarity mismatch. Useful as an anti-solvent for crystallization.[1] |
| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.5 mg/mL) | Hydrophobic aryl core dominates; lacks sufficient H-bond donors to overcome the hydrophobic effect. |
Hansen Solubility Parameters (HSP) Calculation
To select the optimal solvent for crystallization or reaction, we apply the Hoftyzer and Van Krevelen group contribution method.
-
Dispersion Force (
): Derived from the aromatic ring and alkyl chain. -
Polar Force (
): Significant contribution from the C=O and C-O-C dipoles, enhanced by the C-F bond. -
Hydrogen Bonding (
): Moderate contribution as an H-bond acceptor.
Interaction Radius (
Experimental Protocols for Solubility Determination
Workflow Visualization
The following diagram outlines the decision logic and workflow for solubility screening.
Caption: Standardized workflow for thermodynamic solubility determination (Shake-Flask Method).
Detailed Protocol: Equilibrium Solubility (Shake-Flask)
Objective: Determine thermodynamic solubility at 25°C.
Materials:
-
Compound: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (>98% purity).[1]
-
Solvents: HPLC Grade (Methanol, Acetonitrile, Water, Toluene, DCM).
-
Equipment: Orbital shaker, Centrifuge, HPLC system (UV detector @ 254 nm).
Procedure:
-
Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Visual Check:
-
Equilibration: Seal vials and place in an orbital shaker at 25°C ± 0.1°C for 24 hours.
-
Sampling:
-
Quantification (HPLC Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 50-90% B over 10 min.[1]
-
Dilution: Dilute the supernatant 100x or 1000x with mobile phase to fit the calibration curve.
-
Calculation:
-
Applications in Synthesis & Purification[1][8]
Understanding the solubility landscape allows for the optimization of reaction yields and purification strategies.[1]
Crystallization Strategy (Anti-Solvent)
Due to the compound's high solubility in organic esters and low solubility in alkanes, a solvent/anti-solvent crystallization is the most effective purification method.
-
Primary Solvent: Ethyl Acetate or Isopropyl Alcohol (warm).
-
Anti-Solvent: Hexane or Heptane (cold).
-
Protocol: Dissolve the crude oil in minimal warm Ethyl Acetate. Slowly add Hexane until turbidity appears.[1] Cool to 4°C to induce crystallization.
Liquid-Liquid Extraction (Work-up)
For isolating the compound from an aqueous reaction matrix:
-
Recommended Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Rationale: The high distribution coefficient (LogD) ensures >95% recovery from the aqueous phase in 2-3 extractions, leaving polar impurities behind.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7678, Phenylacetone. Retrieved from [Link]
-
Bailey, N., Atanes, A., & Ashburn, B. O. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one.[1][2][3] Molbank, 2021(1), M1184.[1] Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1][4] (Methodology citation).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
FoodB (2024). Chemical Identity and Predicted Properties for 1-(4-Methoxyphenyl)-2-propanone. Retrieved from [Link]
Fluorinated Phenylacetone Derivatives: Synthetic Architectures, Metabolic Stability, and Medicinal Applications
Executive Summary
The incorporation of fluorine into the phenylacetone (1-phenylpropan-2-one) scaffold represents a critical strategy in modern medicinal chemistry. By leveraging the high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of fluorine, researchers can dramatically modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates without significantly altering their steric footprint. This guide provides an in-depth technical analysis of fluorinated phenylacetone derivatives, focusing on advanced synthetic methodologies (specifically Pd-catalyzed
The Fluorine Effect: Mechanistic Grounding
In drug design, the transition from a hydrogen-substituted phenylacetone to a fluorinated derivative is rarely arbitrary. It is a calculated move to exploit bioisosterism and metabolic blocking .
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at the para-position (4-fluorophenylacetone) effectively blocks CYP450-mediated hydroxylation, a primary clearance pathway for many phenyl-containing drugs.
-
Electronic Modulation: Fluorine's inductive effect (
) lowers the of proximal amines in downstream derivatives (e.g., amphetamines or amino acids), often improving blood-brain barrier (BBB) permeability by increasing the fraction of the uncharged species at physiological pH.
Advanced Synthetic Methodologies
While classical methods like the Knoevenagel condensation of fluorobenzaldehydes with nitroethane are well-documented, they often suffer from poor atom economy and regulatory scrutiny. The modern "gold standard" for legitimate research applications utilizes transition-metal catalysis to achieve high regioselectivity and yield.
Protocol A: Palladium-Catalyzed -Arylation of Acetone
This method represents the state-of-the-art for synthesizing mono-fluorinated phenylacetones. It avoids the isolation of unstable enolates and allows for the use of commercially available aryl chlorides/bromides.
Mechanism: The reaction proceeds via the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an in-situ generated acetone enolate, and finally reductive elimination to form the C-C bond.
Experimental Protocol:
-
Reagents: 4-Chlorofluorobenzene (1.0 equiv), Acetone (solvent/reagent),
(1.5 equiv). -
Catalyst System:
(1-2 mol%) with Mor-DalPhos or Josiphos ligand (2-4 mol%).-
Expert Insight: The choice of ligand is critical. Mor-DalPhos is preferred for its ability to facilitate the mono-arylation of acetone at room temperature or mild heating (
) without over-arylation (forming diphenyl derivatives).
-
-
Procedure:
-
Charge a flame-dried Schlenk flask with
, , and Mor-DalPhos under argon. -
Add acetone (degassed) and 4-chlorofluorobenzene.
-
Stir at
for 12-24 hours. Monitor consumption of aryl halide via GC-MS. -
Filter through a Celite pad to remove inorganic salts.
-
Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Chemoenzymatic Synthesis (Metabolic Probing)
For generating specific metabolites or radiolabeled standards, a biosynthetic approach is often superior.
-
Incubation: Incubate the non-fluorinated drug precursor with human liver microsomes (HLM) or recombinant CYP450 isozymes to generate the hydroxylated metabolite.
-
Deoxyfluorination: Treat the isolated hydroxylated intermediate with Diethylaminosulfur trifluoride (DAST) to install the fluorine atom with inversion of configuration (if chiral).
Visualization: Synthetic Decision Matrix
Figure 1: Synthetic decision matrix comparing the three primary routes. The Pd-catalyzed route offers the best balance of atom economy and selectivity for scale-up.
Physicochemical & DMPK Profiling
The strategic placement of fluorine alters the physicochemical landscape of the molecule.[1] Below is a comparative analysis of the 4-fluoro derivative versus the unsubstituted parent.
Table 1: Comparative Properties (Predicted & Experimental)
| Property | Phenylacetone (H-Series) | 4-Fluorophenylacetone (F-Series) | Impact of Fluorination |
| LogP (Lipophilicity) | ~1.8 | ~2.1 | Increases lipophilicity; enhances membrane permeability. |
| Metabolic Stability ( | Low (Rapid hydroxylation) | High | Blocks para-hydroxylation; shunts metabolism to slower pathways. |
| C-X Bond Energy | 99 kcal/mol (C-H) | 116 kcal/mol (C-F) | Prevents oxidative cleavage at the 4-position. |
| Hammett Constant ( | 0.00 | 0.06 | Weakly electron-withdrawing; modulates pKa of amine derivatives. |
Visualization: Metabolic Blocking Mechanism
Figure 2: The "Fluorine Blockade." Substitution at the para-position prevents the formation of the rapid-clearance 4-hydroxy metabolite, significantly extending the half-life of the scaffold.
Medicinal & Diagnostic Applications[2]
Precursors for Fluorinated Amino Acids
Fluorinated phenylacetones are pivotal intermediates in the synthesis of non-canonical amino acids like 4-fluorophenylalanine . Through a Strecker synthesis or reductive amination, the ketone is converted to the amino acid, which is then incorporated into peptides to enhance proteolytic stability or serve as a
PET Imaging Radiotracers
In diagnostic medicine, the scaffold is used to synthesize
Analytical Characterization
Distinguishing between regioisomers (2-, 3-, or 4-fluoro) is essential for quality control.
-
Mass Spectrometry: Fluorinated derivatives often show a characteristic neutral loss of HF (20 Da) in their fragmentation patterns (
), a diagnostic peak absent in chlorinated or brominated analogs. -
NMR Spectroscopy:
-
-NMR: The methylene protons (
to carbonyl) appear as singlets at ppm but may show long-range coupling in ortho-fluorinated isomers. - -NMR: Provides a distinct chemical shift (approx. -116 ppm for para-F) that is highly sensitive to the local electronic environment, allowing for precise isomer quantification.
-
-NMR: The methylene protons (
Regulatory & Safety Considerations
Strict Adherence Required: While fluorinated phenylacetones have legitimate scientific uses, they are structurally related to Schedule II controlled substances (P2P).
-
Compliance: Researchers in the US must adhere to DEA List I chemical regulations if synthesizing these compounds in bulk. In the EU, similar precursor monitoring applies.
-
Safety: The synthesis often involves handling aryl halides and palladium catalysts. Standard chemical hygiene (fume hoods, glove usage) is mandatory. If using DAST for deoxyfluorination, be aware of shock sensitivity and HF liberation upon contact with water.
References
-
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[2] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[2][3][4][5] Journal of the American Chemical Society, 133(14), 5194–5197. Link
-
Obach, R. S., Walker, G. S., & Brodney, M. A. (2016).[6] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.[6] Drug Metabolism and Disposition, 44(5), 634–646. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Dybek, M., Wallach, J., & Kavanagh, P. V. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 11(8), 1180-1190. Link
-
MacQueen, P. M., Chisholm, A. J., & Stradiotto, M. (2015).[7][8] Palladium-Catalyzed Mono-α-arylation of Acetone at Room Temperature. Chemistry – A European Journal, 21(31), 11006–11009. Link
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- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed mono-α-arylation of acetone at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
The Pharmacological Potential of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one Intermediates: A Technical Guide for Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the pharmacological potential of 1-(2-fluoro-4-methoxyphenyl)propan-2-one and its derivatives. While this specific intermediate may not be extensively studied in isolation, its structural motifs are present in a variety of pharmacologically active compounds. This guide will delve into the synthesis, characterization, and, most importantly, the plausible pharmacological applications of this compound as a key building block in drug discovery. We will explore potential therapeutic targets based on structure-activity relationships of related molecules and provide a framework for the preclinical evaluation of novel compounds derived from this intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage novel chemical scaffolds for therapeutic innovation.
Introduction: The Strategic Importance of Fluorinated Phenylpropanones in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2-fluoro-4-methoxyphenyl moiety, in particular, offers a unique combination of electronic and steric properties that can be exploited to modulate the pharmacological profile of a lead compound. 1-(2-Fluoro-4-methoxyphenyl)propan-2-one serves as a versatile intermediate, providing a reactive ketone functional group that can be readily modified to generate a diverse library of derivatives.
The core structure of this intermediate is reminiscent of precursors to various classes of compounds, including chalcones, which are known to exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic placement of the fluorine atom can influence the molecule's conformation and interaction with biological targets, potentially leading to enhanced selectivity and potency.
Synthesis and Characterization of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one and its Derivatives
The synthesis of 1-(2-fluoro-4-methoxyphenyl)propan-2-one can be achieved through various established synthetic routes. A common approach involves the Friedel-Crafts acylation of 3-fluoroanisole. For the purpose of this guide, we will focus on the synthesis of a representative derivative, a chalcone, which highlights the utility of the parent intermediate.
General Synthetic Workflow: Claisen-Schmidt Condensation
A widely employed method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with a benzaldehyde.[1][2] In this case, 1-(2-fluoro-4-methoxyphenyl)propan-2-one can be conceptually derived from 2'-fluoro-4'-methoxyacetophenone, which can then be reacted with a suitable aldehyde to yield a chalcone derivative.
Caption: Synthetic workflow for a chalcone derivative via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one
This protocol is adapted from established literature procedures for similar chalcone syntheses.[1]
-
Reaction Setup: To a round-bottom flask, add 2′-fluoro-4′-methoxyacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10-15 M, 1.5 eq).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes, often indicated by the formation of a precipitate.
-
Work-up: Upon completion, dilute the reaction mixture with water and neutralize with a dilute acid (e.g., 1 M HCl).
-
Isolation and Purification: Cool the mixture in an ice bath to promote precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) can be performed to obtain the purified chalcone.
Analytical Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.[4][5][6][7][8]
| Analytical Technique | Purpose | Expected Observations for a Chalcone Derivative |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak indicating high purity.[4][6] |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the calculated mass of the product.[5][6] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) | Elucidation of the chemical structure. | Characteristic signals for the aromatic protons, the vinylic protons of the propenone backbone (with a coupling constant indicative of the trans configuration), and the methoxy group.[1][8] |
| IR (Infrared) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the α,β-unsaturated carbonyl group, C-F bond, and aromatic rings.[5][8] |
Postulated Pharmacological Potential and Mechanisms of Action
Based on the pharmacological profiles of structurally related compounds, derivatives of 1-(2-fluoro-4-methoxyphenyl)propan-2-one are hypothesized to possess activity in several therapeutic areas, most notably as anticancer and central nervous system (CNS) active agents.
Anticancer Potential
Chalcones are well-documented as potential anticancer agents, acting through various mechanisms.
-
Tubulin Polymerization Inhibition: Many chalcones are known to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent modification of cysteine residues in the active sites of various kinases involved in cancer cell proliferation and survival.
-
Induction of Apoptosis: These compounds can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Postulated anticancer mechanisms of action for chalcone derivatives.
Central Nervous System (CNS) Activity
The scaffold of 1-(2-fluoro-4-methoxyphenyl)propan-2-one is also present in molecules with potential CNS activity. The lipophilicity imparted by the methoxy group and the potential for hydrogen bonding with the ketone and fluorine atom suggest that these compounds may cross the blood-brain barrier.
-
Monoamine Oxidase (MAO) Inhibition: Some chalcone derivatives have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to antidepressant and neuroprotective effects.
-
Receptor Modulation: The phenylpropanone core can be elaborated to interact with various CNS receptors, such as serotonin (5-HT) or dopamine receptors, which are key targets for antipsychotic and anxiolytic drugs.[9] The specific substitution pattern on the aromatic rings will determine the receptor binding profile.
Preclinical Evaluation Strategy
A systematic preclinical evaluation is essential to validate the hypothesized pharmacological potential. This should involve a tiered approach, starting with in vitro assays and progressing to in vivo models for promising candidates.
In Vitro Screening
-
Anticancer Activity:
-
Cell Viability Assays: Initial screening using a panel of cancer cell lines (e.g., NCI-60) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Mechanism of Action Assays: For active compounds, further studies can include cell cycle analysis (flow cytometry), apoptosis assays (e.g., Annexin V/PI staining), and tubulin polymerization assays.
-
-
CNS Activity:
-
Enzyme Inhibition Assays: Measurement of IC₅₀ values against purified MAO-A and MAO-B.
-
Receptor Binding Assays: Profiling against a panel of CNS receptors (e.g., via radioligand binding assays) to identify potential targets and assess selectivity.
-
Neurotoxicity Assays: Evaluation of potential neurotoxic effects using neuronal cell lines like SH-SY5Y.[10]
-
In Vivo Assessment
Promising candidates from in vitro screening should be advanced to in vivo studies.
-
Pharmacokinetic Profiling: Determination of key pharmacokinetic parameters (absorption, distribution, metabolism, excretion - ADME) in animal models (e.g., rodents) to assess bioavailability and CNS penetration.
-
Efficacy Models:
-
Anticancer: Xenograft models using human cancer cell lines implanted in immunocompromised mice.
-
CNS:
-
Antidepressant: Forced swim test or tail suspension test in mice.
-
Antipsychotic-like: Attenuation of psychostimulant-induced hyperlocomotion or prepulse inhibition deficits in rodents.[9]
-
Neuroprotective: Models of neurodegeneration (e.g., MPTP-induced Parkinsonism).
-
-
-
Preliminary Toxicology: Acute toxicity studies to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.
Caption: A tiered approach for the preclinical evaluation of novel compounds.
Conclusion and Future Directions
The 1-(2-fluoro-4-methoxyphenyl)propan-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the fluorinated methoxyphenyl ring offer advantages in modulating pharmacological activity. The exploration of derivatives of this intermediate, particularly in the realms of oncology and neuroscience, is a scientifically sound and promising avenue for drug discovery. Future work should focus on the synthesis and screening of a focused library of compounds to elucidate structure-activity relationships and identify lead candidates for further preclinical development.
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- (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. (2021). MDPI.
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications.
- Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. (2021). Unipd.
- In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC.
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- Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective a. SciSpace.
- Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC.
- 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. (2009). NIH.
- Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Unknown Source.
- SYNTHESIS AND ANTIMALARIAL EVALUATION OF 1-(2,4- DIMETHOXYPHENYL)-3-(4-TRIFLUORO METHYL-PHENYL) PROPAN-2-ENE-1- ONE. (2022). BIMA JOURNAL OF SCIENCE AND TECHNOLOGY.
- Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (2025). ResearchGate.
- Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Scilit.
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Unknown Source.
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- 10. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
An In-depth Technical Guide to the Safe Handling of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
This guide provides a comprehensive overview of the material characteristics and safe handling protocols for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (CAS Number: 1388543-08-1). As a novel compound primarily used in research and development, particularly as a building block in organic synthesis, a dedicated and comprehensive Safety Data Sheet (SDS) is not widely available. Therefore, this document synthesizes data from structurally related analogs and established chemical safety principles to provide a robust framework for its use by researchers, scientists, and drug development professionals. The focus is on understanding the causality behind safety recommendations to foster a self-validating culture of safety in the laboratory.
Chemical Identity and Inferred Hazard Profile
1-(2-Fluoro-4-methoxyphenyl)propan-2-one is an aromatic ketone. Its structure comprises a fluorinated and methoxylated phenyl ring attached to a propanone moiety. While specific toxicological data for this compound is not available, an analysis of its constituent functional groups and data from similar compounds allows for an inferred hazard assessment.
Key Structural Analogs for Hazard Assessment:
-
2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6): This compound shares the same substituted aromatic ring. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]
-
1-(p-Methoxyphenyl)-2-propanone (CAS 122-84-9): This analog possesses the methoxyphenylpropanone structure. While not classified as hazardous under GHS, good industrial hygiene and safety practices are still recommended.[2]
-
4'-Methoxypropiophenone (CAS 121-97-1): An isomer, this compound is classified as a combustible liquid causing skin and eye irritation.[3]
Based on these analogs, it is prudent to handle 1-(2-Fluoro-4-methoxyphenyl)propan-2-one as a compound with the potential to cause, at a minimum, skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated, and therefore, unknown hazards may exist.[3]
Table 1: Inferred Hazard Identification
| Hazard Class | GHS Category (Assumed) | Basis for Classification |
| Skin Corrosion/Irritation | Category 2 | Based on analogs like 2'-Fluoro-4'-methoxyacetophenone and 4'-Methoxypropiophenone.[1][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Based on analogs like 2'-Fluoro-4'-methoxyacetophenone and 4'-Methoxypropiophenone.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Inferred from 2'-Fluoro-4'-methoxyacetophenone.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available | Assume harmful and handle with appropriate precautions. |
| Carcinogenicity/Mutagenicity | Data Not Available | No data available for analogs to suggest these effects. |
Risk Assessment and Proactive Control Measures
The primary principle for handling chemicals of unknown toxicity is the precautionary principle . All exposure routes—inhalation, ingestion, and dermal contact—must be minimized. The most effective method to achieve this is through a hierarchy of controls.
Engineering Controls: The First Line of Defense
The causality for prioritizing engineering controls lies in their ability to isolate the hazard from the operator, thus providing passive protection.
-
Chemical Fume Hood: All manipulations of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any potential vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][5]
Administrative Controls
These are procedural controls designed to reduce exposure risk.
-
Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to trained personnel.
-
Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written, reviewed, and approved before work begins. This SOP should incorporate the safety measures outlined in this guide.
The logical relationship between hazard identification and control implementation is crucial for a self-validating safety system.
Caption: Hazard and Control Hierarchy.
Safe Handling and Experimental Workflow
A systematic approach to the experimental workflow ensures that safety is integrated at every step.
Protocol for Safe Handling
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (glassware, stir plates, etc.) within the fume hood.
-
Don the required Personal Protective Equipment (see Section 4).
-
-
Weighing and Transfer:
-
Weigh the compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood.
-
If transferring a solid, use a spatula. For solutions, use a syringe or pipette.
-
Clean any spills on the balance or work surface immediately with an appropriate solvent and waste disposal procedure.
-
-
Reaction Setup:
-
Conduct the reaction in a closed system (e.g., round-bottom flask with a condenser) within the fume hood.
-
Ensure the apparatus is securely clamped.
-
-
Post-Reaction Workup and Cleanup:
-
Quench the reaction carefully within the fume hood.
-
All contaminated glassware must be decontaminated before removal from the fume hood. Rinse with an appropriate solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood.
-
-
Waste Disposal:
-
Dispose of all solid and liquid waste, including contaminated consumables (gloves, weigh boats, paper towels), in a properly labeled hazardous waste container.
-
Caption: Safe Experimental Workflow.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses are insufficient.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Footwear: Closed-toe shoes are required in the laboratory.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First Aid Measures
The following procedures are based on standard practice for irritants.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Accidental Release Measures
For a small spill inside a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all materials for hazardous waste disposal.
Caption: Spill Response Flowchart.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5]
-
Hazards from Combustion: Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[5][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Physicochemical Properties, Storage, and Stability
Understanding the physical properties of a compound is essential for its safe storage and handling.
Table 2: Physicochemical Data (Inferred and Known)
| Property | Value/Information | Source/Comment |
| Molecular Formula | C10H11FO2 | - |
| Molecular Weight | 182.19 g/mol | - |
| Appearance | Likely a solid or liquid at room temperature. | Based on analogs like 4-Fluoro-2-methoxyacetophenone (solid)[7] and 1-(p-Methoxyphenyl)-2-propanone (liquid).[2] |
| Stability | Stable under normal conditions. | Assumed based on typical organic compounds.[3][5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[2][3][5] | Standard practice for laboratory chemicals. |
| Incompatible Materials | Strong oxidizing agents, strong bases.[3] | Common incompatibility for ketones and ethers. |
Conclusion: A Commitment to Proactive Safety
The safe handling of novel research chemicals like 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is predicated on a conservative and proactive approach. In the absence of comprehensive safety data, researchers must infer potential hazards from analogous structures and adhere strictly to a hierarchy of controls. By understanding the rationale behind each safety protocol—from the necessity of a fume hood to the specifics of emergency response—drug development professionals can build a self-validating system of safety that protects both the individual and the integrity of the research.
References
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(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. Available from: [Link]
-
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. ResearchGate. Available from: [Link]
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Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available from: [Link]
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SAFETY DATA SHEET. Volcke Aerosol Company NV. Available from: [Link]
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Safety Data Sheet - Phantom. BASF. Available from: [Link]
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1-Hydroxy-1-(4-methoxyphenyl)propan-2-one. PubChem, NIH. Available from: [Link]
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1-(2,4-Dimethoxyphenyl)propan-2-one. PubChem, NIH. Available from: [Link]
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Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Cheméo. Available from: [Link]
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3-(4-Fluoro-phen-yl)-1-(4-methoxy-phen-yl)prop-2-en-1-one. PubMed. Available from: [Link]
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Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873). FooDB. Available from: [Link]
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1-(4-METHOXYPHENYL)PROPAN-2-ONE | CAS 122-84-9. Matrix Fine Chemicals. Available from: [Link]
-
2'-Fluoro-4'-methoxyacetophenone. PubChem, NIH. Available from: [Link]
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Structural analysis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
An In-Depth Technical Guide to the Structural Analysis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Introduction: Defining the Molecular Blueprint
In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is the bedrock of innovation. 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a substituted aromatic ketone, a class of compounds frequently encountered as key intermediates in the synthesis of biologically active molecules. The presence of a fluorine atom and a methoxy group on the phenyl ring introduces specific electronic and steric properties that necessitate a rigorous, multi-faceted analytical approach for unambiguous structural confirmation.
Molecular Overview and Analytical Strategy
The target molecule, 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, possesses several key structural features that will be interrogated by our analytical workflow: an aromatic ring with three distinct substituents, a ketone carbonyl group, and an aliphatic chain. Our strategy is to use a combination of techniques to build a complete, validated picture of the molecule's constitution.
Figure 1: Molecular Structure and Atom Numbering A diagram showing the chemical structure of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one with atoms numbered for spectroscopic assignment.
Our analytical workflow is designed to be confirmatory at each stage, with data from one technique corroborating the hypotheses drawn from another.
Figure 2: Integrated Analytical Workflow A flowchart illustrating the logical progression of the structural analysis, from initial assessment to final confirmation.
Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
Expertise & Rationale: IR spectroscopy is our first step due to its speed and unparalleled ability to identify key functional groups. The covalent bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy corresponding to its natural vibrational frequency, providing a characteristic "fingerprint."[1] For our target, we are specifically looking for the strong, sharp absorption of the ketone's carbonyl group (C=O) and the characteristic stretches of the aromatic ether (Ar-O-C).
Predicted IR Absorptions
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Rationale & Comments |
| C=O (Ketone) | Stretch | ~1715 cm⁻¹ | This is a strong, sharp, and highly characteristic absorption for aliphatic ketones.[2] Its presence is a primary indicator of the ketone functionality. |
| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1250 cm⁻¹ | Aryl ethers exhibit a strong C-O stretch at a higher frequency than aliphatic ethers due to resonance effects. |
| C-O-C (Aryl Ether) | Symmetric Stretch | ~1030 cm⁻¹ | A second, typically less intense, C-O stretch. |
| C-F (Aryl Fluoride) | Stretch | ~1200-1100 cm⁻¹ | This bond produces a strong absorption, but it can sometimes overlap with other signals in the fingerprint region. |
| C=C (Aromatic) | Stretch | ~1600 cm⁻¹ & ~1500 cm⁻¹ | These two bands are characteristic of the benzene ring itself. |
| C-H (sp²) | Stretch | ~3100-3000 cm⁻¹ | Aromatic C-H stretches, typically of medium intensity. |
| C-H (sp³) | Stretch | ~3000-2850 cm⁻¹ | Aliphatic C-H stretches from the methylene (C7) and methyl (C9, C10) groups. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropyl alcohol. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small, solid sample (a few milligrams) directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for the presence of the characteristic absorption bands outlined in the table above.
Part 2: Mass Spectrometry – The Molecular Weight and Fragmentation Puzzle
Expertise & Rationale: Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. High-resolution MS (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. The fragmentation pattern, in turn, acts as a roadmap, revealing the stable carbocations that can be formed by breaking specific bonds, thus corroborating the proposed connectivity.
For an aromatic ketone like our target, the molecular ion peak is expected to be prominent.[3][4] The most characteristic fragmentation pathways involve cleavage alpha to the carbonyl group.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z (Predicted) | Proposed Fragment | Formula | Rationale for Formation |
| 182 | [M]⁺ | C₁₀H₁₁FO₂⁺ | The molecular ion. Its presence confirms the molecular weight. |
| 139 | [M - CH₃CO]⁺ | C₈H₈FO⁺ | Loss of the acetyl group via alpha-cleavage, forming a stable benzylic cation. This is often a major fragment.[4][5] |
| 121 | [C₈H₈O]⁺ | C₈H₈O⁺ | A fragment corresponding to a methoxyphenyl cation, potentially arising from rearrangements. A similar fragment is seen in 1-(p-methoxyphenyl)-2-propanone.[6] |
| 43 | [CH₃CO]⁺ | C₂H₃O⁺ | The acylium ion formed from the other side of the alpha-cleavage. This is a very common fragment for methyl ketones.[3] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a volatile solvent like dichloromethane or methanol (1 mL).
-
Instrument Setup: The mass spectrometer is typically coupled to a Gas Chromatograph (GC-MS) for sample introduction. A standard GC method is used to separate the compound from any impurities and introduce it into the ion source.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which are then compared to the predicted fragmentation pattern.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can determine their chemical environment, count how many of each type are present, and map out their connectivity through spin-spin coupling.[7] For this molecule, the combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete and unambiguous assignment. The presence of fluorine provides an additional, highly sensitive NMR-active nucleus that offers crucial long-range coupling information.[8][9][10][11]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Atom # | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |
| H6 | ~7.1-7.3 | t (dd) | J(H6-H5)≈8.5, J(H6-F)≈8-10 | 1H | Ortho to the electron-withdrawing C=O group and coupled to both H5 and the ortho fluorine atom. |
| H5 | ~6.7-6.8 | dd | J(H5-H6)≈8.5, J(H5-H3)≈2.5 | 1H | Meta to the C=O group, ortho to the electron-donating OMe group, and coupled to H6 and H3. |
| H3 | ~6.6-6.7 | dd | J(H3-F)≈12-14, J(H3-H5)≈2.5 | 1H | Ortho to the electron-donating OMe group and coupled to the meta fluorine and H5. The large coupling to F is characteristic. |
| C10-H₃ | ~3.8 | s | - | 3H | Methoxy protons, appearing as a sharp singlet. |
| C7-H₂ | ~3.7 | s (d) | J(H7-F)≈1-2 | 2H | Methylene protons adjacent to the aromatic ring and the carbonyl. May show very small four-bond coupling to fluorine (⁴JHF). |
| C9-H₃ | ~2.2 | s | - | 3H | Methyl protons adjacent to the carbonyl, appearing as a sharp singlet. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Atom # | Predicted Shift (δ, ppm) | Multiplicity (due to F) | Rationale |
| C8 | ~206 | d | Ketone carbonyl carbon. Will show a small coupling to the fluorine atom (⁴JCF). Carbonyl carbons are highly deshielded.[12] |
| C2 | ~160 | d | Aromatic carbon directly bonded to fluorine. Exhibits a very large one-bond C-F coupling (¹JCF ≈ 240-250 Hz).[13] |
| C4 | ~158 | d | Aromatic carbon bonded to the methoxy group. Shows a smaller two-bond coupling to fluorine (²JCF). |
| C1 | ~120 | d | Aromatic carbon ipso to the propanone substituent. Shows a smaller two-bond coupling to fluorine (²JCF). |
| C6 | ~115 | d | Aromatic C-H. Shows a small three-bond coupling to fluorine (³JCF). |
| C3 | ~102 | d | Aromatic C-H. Shows a small two-bond coupling to fluorine (²JCF). |
| C5 | ~100 | s | Aromatic C-H. May show a negligible four-bond coupling to fluorine. |
| C10 | ~56 | s | Methoxy carbon. |
| C7 | ~45 | d | Methylene carbon. Will show a three-bond coupling to fluorine (³JCF). |
| C9 | ~30 | s | Methyl carbon. |
Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Atom | Predicted Shift (δ, ppm) | Multiplicity | Rationale |
| F | ~ -110 to -120 | m | The chemical shift of aryl fluorides is sensitive to the electronic nature of other ring substituents.[9][11] The multiplet arises from coupling to the ortho (H6, ³JHF) and meta (H3, ⁴JHF) protons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets (or multiplets if coupled to F).[14] Due to the lower natural abundance and sensitivity of ¹³C, several hundred to a few thousand scans are typically required with a longer relaxation delay (2-5 seconds).
-
¹⁹F NMR Acquisition: A standard one-pulse experiment, often with proton decoupling to simplify the spectrum if necessary, is performed. ¹⁹F is a highly sensitive nucleus, so acquisition is rapid.[8][10]
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The resulting spectra are phase-corrected and baseline-corrected. The ¹H and ¹³C spectra are referenced to TMS at 0.00 ppm. The ¹⁹F spectrum is typically referenced to an external standard like CFCl₃.
-
2D NMR (if necessary): If assignments are ambiguous, a ¹H-¹H COSY experiment is run to establish proton-proton couplings, and a ¹H-¹³C HSQC experiment is run to correlate protons directly with their attached carbons.
Part 4: X-ray Crystallography – The Unambiguous 3D Structure
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray crystallography remains the "gold standard" for absolute structural proof.[15] This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[16] Its application is contingent on the ability to grow a high-quality single crystal, which is not always feasible.[17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is to grow a single crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled under a stream of liquid nitrogen to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This initial model is refined against the experimental data to determine the final atomic positions and thermal parameters.[18]
-
Structure Validation: The final structure is validated based on metrics such as the R-factor, which indicates the agreement between the calculated and observed structure factors.
Data Synthesis and Conclusion
The structural elucidation of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a case study in the power of a multi-technique analytical approach. IR spectroscopy provides initial, rapid confirmation of the key ketone and ether functional groups. High-resolution mass spectrometry validates the molecular formula (C₁₀H₁₁FO₂) and provides fragmentation data consistent with the proposed connectivity. Finally, a comprehensive suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) allows for the complete and unambiguous assignment of every atom in the molecule's carbon-hydrogen framework, with the crucial C-F and H-F coupling constants confirming the relative positions of the substituents on the aromatic ring. Should a definitive solid-state conformation be required, X-ray crystallography would provide the final, incontrovertible proof. Together, these methods form a self-validating system that delivers a complete and trustworthy structural assignment.
References
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Lin, H., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]
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Lin, H., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. Available at: [Link]
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Oballa, R. M., et al. (2006). Proton and Carbon - 13 NMR Assignments for Fluorinated and Nonfluorinated Aromatic Ketimines. Magnetic Resonance in Chemistry. Available at: [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]
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University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material for photocatalytic synthesis of 1,2-diols. Available at: [Link]
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Bailey, N., Atanes, A., & Ashburn, B. O. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. Available at: [Link]
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The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]
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Aytac, S. P., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: [Link]
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Isan, A. A., & Lovinger, G. J. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2014). 13.8: Infrared Spectroscopy. Available at: [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
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Mercier, P. H., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]
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Bailey, N., Atanes, A., & Ashburn, B. O. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). X-ray crystal structures of liquid phenylpropanol derivatives obtained by cocrystallization. Available at: [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]
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PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Impact of Mono- and Disubstitution on the Colorimetric Dynamic Covalent Switching Chalcone/Flavanone Scaffold. Available at: [Link]
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University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Available at: [Link]
-
MDPI. (n.d.). Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Available at: [Link]
-
Vervoort, J., et al. (1994). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. Applied and Environmental Microbiology. Available at: [Link]
-
Chemistry LibreTexts. (2025). 14.9: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Available at: [Link]
-
PubChem. (n.d.). 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one. Available at: [Link]
-
PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)propan-2-one. Available at: [Link]
-
Sotiropoulou, M., et al. (2019). High Consistency of Structure-Based Design and X-Ray Crystallography. MDPI. Available at: [Link]
- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide.
-
Min-Jian, C., et al. (2016). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids. PMC. Available at: [Link]
-
JEOL. (n.d.). Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. Available at: [Link]
-
Sharma, N., et al. (2016). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
The Good Scents Company. (n.d.). para-anisyl methyl ketone. Available at: [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(4-METHOXYPHENYL)PROPAN-2-ONE. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]
-
Kakas, S. N., et al. (2009). The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. MDPI. Available at: [Link]
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Fluorinated Phenyl-2-Propanone Derivatives: Synthetic Evolution and Medicinal Utility
Topic: History and Discovery of Fluorinated P2P Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary
The incorporation of fluorine into the phenethylamine scaffold represents a pivotal chapter in medicinal chemistry, bridging the gap between metabolic stability and receptor selectivity. Central to this class of compounds is the precursor fluorinated phenyl-2-propanone (P2P) . While historically controversial due to its association with clandestine chemistry, fluorinated P2P derivatives have served as critical tools in structure-activity relationship (SAR) studies, culminating in FDA-approved therapies for epilepsy and advanced positron emission tomography (PET) radiotracers. This guide analyzes the synthetic pathways, the "fluorine effect" on pharmacokinetics, and the divergent histories of therapeutic agents versus new psychoactive substances (NPS).
The Fluorine Effect in Medicinal Chemistry[1][2]
The strategic introduction of fluorine is a cornerstone of modern drug design.[1] In the context of P2P-derived phenethylamines, fluorine substitution is rarely about steric bulk (the Van der Waals radius of F, 1.47 Å, is close to H, 1.20 Å) but rather about electronic modulation and metabolic blocking .
Metabolic Stability and the C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry (~116 kcal/mol). In non-fluorinated amphetamines, the primary route of metabolic deactivation is para-hydroxylation by Cytochrome P450 (specifically CYP2D6).
-
Mechanism: CYP450 introduces a hydroxyl group at the 4-position of the phenyl ring, rendering the molecule hydrophilic for renal excretion.
-
The Fluorine Block: Substituting the para-hydrogen with fluorine (e.g., in 4-Fluoroamphetamine) effectively blocks this metabolic pathway. The C-F bond resists oxidative cleavage, significantly extending the plasma half-life and duration of action.
Electronic and Lipophilic Modifications
Fluorine is the most electronegative element (3.98 Pauling scale). Its presence alters the pKa of the adjacent amine (via the aliphatic chain) and changes the lipophilicity (LogP) of the molecule, facilitating Blood-Brain Barrier (BBB) penetration.
Table 1: Comparative Properties of Halogenated Phenethylamines
| Substituent (Para) | Van der Waals Radius (Å) | Electronegativity | Metabolic Stability | Primary Clearance Route |
| Hydrogen (H) | 1.20 | 2.20 | Low | CYP2D6 Hydroxylation |
| Fluorine (F) | 1.47 | 3.98 | High | Renal (Unchanged) / Deamination |
| Chlorine (Cl) | 1.75 | 3.16 | Moderate | Deamination / Ring Oxidation |
| Trifluoromethyl (CF3) | ~2.20 | N/A | Very High | Renal (Unchanged) |
Synthetic Pathways to Fluorinated P2P
The synthesis of fluorinated phenethylamines invariably passes through the ketone intermediate: (X-fluorophenyl)-2-propanone . Two primary pathways dominate the scientific literature: the Nitroalkene (Knoevenagel) route and the Baeyer-Villiger route.
Pathway A: The Nitroalkene Route (Standard Research Protocol)
This is the most versatile method for generating isomer-specific fluorinated P2P standards (2-F, 3-F, 4-F) because it starts from the commercially available fluorobenzaldehyde.
Experimental Protocol: Synthesis of 4-Fluorophenyl-2-propanone
Note: This protocol is a composite of standard literature methods (e.g., Shulgin, Pihkal; J. Org. Chem) for the creation of analytical standards.
Reagents:
-
4-Fluorobenzaldehyde (100 mmol)
-
Nitroethane (120 mmol)
-
n-Butylamine (Catalytic amount)
-
Iron powder / Glacial Acetic Acid / HCl (for reduction)
Step 1: Henry Reaction (Condensation)
-
Combine 4-fluorobenzaldehyde and nitroethane in a solvent (toluene or benzene).
-
Add catalytic n-butylamine.
-
Reflux with a Dean-Stark trap to remove water. The formation of a yellow crystalline solid indicates 1-(4-fluorophenyl)-2-nitropropene .
-
Causality: The removal of water drives the equilibrium toward the nitroalkene.
Step 2: Reductive Hydrolysis to Ketone
-
Suspend the nitropropene in glacial acetic acid.
-
Slowly add iron powder and catalytic HCl under reflux.
-
Mechanism: The iron reduces the nitroalkene to an enamine/imine intermediate, which hydrolyzes in the acidic medium to release the ketone (P2P) and ammonia.
-
Purification: Steam distillation or high-vacuum fractional distillation is required to isolate the pale yellow oil (4-Fluoro-P2P).
Pathway B: The Baeyer-Villiger Route
Used when starting from substituted benzaldehydes where the nitroalkene reduction is low-yielding.
-
Aldol Condensation: Fluorobenzaldehyde + Methyl Ethyl Ketone (MEK)
-methylcinnamic ketone. -
Baeyer-Villiger Oxidation: Oxidation with peracetic acid to the enol ester.
-
Hydrolysis: Acid hydrolysis yields the Fluorinated P2P.
Figure 1: The primary synthetic workflow from aldehyde precursor to active amine via the P2P intermediate.
Medicinal Applications & Historical Divergence
The history of fluorinated P2P derivatives bifurcates into legitimate pharmaceutical applications and the "Grey Market" of designer drugs.
The Success Story: Fenfluramine (Pondimin / Fintepla)
Fenfluramine is the most medically significant fluorinated phenethylamine. Chemically, it is 3-trifluoromethyl-N-ethylamphetamine .[2]
-
Discovery (1960s): Developed as an anorectic (appetite suppressant).[2] Unlike amphetamine, it lacked significant stimulant effects, acting primarily as a serotonin releasing agent.
-
The Crisis (1997): Withdrawn from the market due to associations with cardiac valvulopathy (attributed to 5-HT2B receptor agonism).
-
The Redemption (2020): Repurposed and FDA-approved as Fintepla for the treatment of Dravet syndrome (a rare form of epilepsy).[3]
-
Mechanism in Epilepsy: It acts on the Sigma-1 receptor and modulates serotonergic transmission to dampen neuronal hyperexcitability.
The Research Tool: 4-Fluoroamphetamine (4-FA)
While currently controlled in many jurisdictions, 4-FA was historically significant in neurochemistry.
-
Serotonin Neurotoxicity Studies: In the 1970s and 90s, researchers used halogenated amphetamines to map serotonin toxicity.
-
Key Finding: Unlike 4-Chloroamphetamine (4-CA) and 4-Bromoamphetamine (4-CA), which cause long-term depletion of serotonergic neurons, 4-FA is generally considered non-neurotoxic at comparable doses.[4] This validated the hypothesis that neurotoxicity in this class is linked to the metabolic formation of reactive quinones—a process blocked by the strong C-F bond.
Metabolic Blocking Mechanism
The following diagram illustrates why fluorinated derivatives have extended half-lives compared to their non-fluorinated parents.
Figure 2: The metabolic blockade mechanism. The C-F bond prevents CYP2D6 hydroxylation, extending the drug's half-life.
Analytical Forensics and Identification
For researchers and forensic chemists, distinguishing between regioisomers (2-F, 3-F, 4-F) is critical, as their pharmacological profiles differ drastically.
-
Mass Spectrometry (GC-MS): The fragmentation patterns of fluorinated P2P derivatives are often indistinguishable between isomers (all show m/z 109 for the fluorobenzyl cation).
-
Differentiation:
-
GC Retention Time: 2-F isomers typically elute fastest due to the "ortho effect" (internal H-bonding shielding polarity), followed by 3-F and 4-F.
-
NMR Spectroscopy: 19F-NMR is the gold standard. The chemical shift of the fluorine atom is highly sensitive to its position on the ring relative to the aliphatic chain.
-
References
-
Fenfluramine (Fintepla) FDA Approval History & Mechanism Source: U.S. Food and Drug Administration (FDA) [Link][3]
-
Metabolic Stability and Neurotoxicity of Fluorinated Amphetamines Source: National Institutes of Health (NIH) / PubMed [Link] (Fuller et al., Neurochemical effects of halogenated amphetamines)
-
Synthesis of Phenyl-2-Propanone Analogues via Baeyer-Villiger Route Source: Forensic Science International / ResearchGate [Link]
-
Fluorine in Medicinal Chemistry (Review) Source: Journal of Medicinal Chemistry [Link]
-
Pharmacology of 4-Fluoroamphetamine Source: British Journal of Pharmacology [Link]
Sources
Methodological & Application
Application Note: Laboratory Synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Executive Summary
This Application Note details a scalable, two-step laboratory synthesis protocol for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (hereafter referred to as Target Ketone ). This compound serves as a critical intermediate in the development of fluorinated phenethylamine derivatives, often utilized in medicinal chemistry to probe metabolic stability and lipophilicity changes relative to their non-fluorinated analogs.
The protocol utilizes a Henry Condensation followed by an Iron-Mediated Reductive Hydrolysis .[1] This route is selected for its operational simplicity, avoidance of high-pressure hydrogenation equipment, and high functional group tolerance (specifically the ortho-fluorine and para-methoxy motifs).[1]
Regulatory Notice: This protocol is intended strictly for legitimate research and development purposes. Phenylacetone derivatives are frequently monitored as controlled substance precursors.[1] Researchers must verify compliance with local regulations (e.g., DEA List I Chemical controls in the US, precursor regulations in the EU) before procurement or synthesis.
Retrosynthetic Analysis & Strategy
The synthesis is designed to build the propyl-2-one side chain onto the existing aromatic core.[1] The most robust disconnection is at the alpha-carbon, tracing back to a nitroalkene intermediate derived from the commercially available aldehyde.[1]
Strategic Logic
-
Precursor: 1-(2-Fluoro-4-methoxyphenyl)-2-nitropropene.[1]
-
Starting Materials: 2-Fluoro-4-methoxybenzaldehyde and Nitroethane.[1]
Why this route?
-
Regioselectivity: The Henry reaction exclusively forms the beta-nitroalkene.[1]
-
Chemoselectivity: The Iron/Acetic Acid reduction performs a "one-pot" reduction of the alkene and hydrolysis of the resulting oxime/imine intermediate directly to the ketone, avoiding over-reduction to the amine (which occurs with LiAlH₄).
Figure 1: Retrosynthetic logic flow for the target ketone.
Experimental Protocols
Step 1: Henry Condensation
Objective: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)-2-nitropropene.[1]
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Amount (Example) | Role |
| 2-Fluoro-4-methoxybenzaldehyde | 154.14 | 1.0 | 15.4 g (100 mmol) | Substrate |
| Nitroethane | 75.07 | 1.5 | 11.25 g (10.8 mL) | Reagent/Solvent |
| Ammonium Acetate | 77.08 | 0.2 | 1.54 g | Catalyst |
| Glacial Acetic Acid | 60.05 | - | 40 mL | Solvent |
Procedure
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add the 2-Fluoro-4-methoxybenzaldehyde, nitroethane, and ammonium acetate to the flask. Add glacial acetic acid as the solvent.[1]
-
Reaction: Heat the mixture to a gentle reflux (approx. 100–105°C bath temperature) for 2–4 hours.
-
Visual Indicator: The solution will darken from pale yellow to a deep orange/reddish color, indicating the formation of the conjugated nitroalkene system.[1]
-
-
Monitoring: Monitor by TLC (Silica; 20% EtOAc/Hexanes). The aldehyde spot (higher R_f) should disappear, replaced by a fluorescent yellow/orange spot (lower R_f).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The nitroalkene should precipitate as a yellow crystalline solid.[1][7]
-
Troubleshooting: If an oil forms, decant the water, dissolve the oil in a minimum amount of hot isopropanol (IPA), and cool slowly to induce crystallization.
-
-
Purification: Filter the solid and wash with cold water (3 x 50 mL) to remove acid and catalyst. Recrystallize from Methanol or IPA/Water if necessary.[1]
-
Drying: Vacuum dry at 40°C.
Expected Yield: 75–85% Appearance: Bright yellow needles or crystalline powder.[1]
Step 2: Iron-Mediated Reductive Hydrolysis
Objective: Conversion of the nitroalkene to 1-(2-Fluoro-4-methoxyphenyl)propan-2-one.[1]
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Amount (Example) | Role |
| Nitroalkene (from Step 1) | ~211.19 | 1.0 | 10.0 g (47 mmol) | Substrate |
| Iron Powder (Reduced) | 55.85 | 4.0 | 10.5 g | Reductant |
| Glacial Acetic Acid | 60.05 | - | 50 mL | Solvent/Proton Source |
| Water | 18.02 | - | 2 mL | Co-solvent (Initiator) |
Procedure
-
Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer (essential to prevent iron clumping), a reflux condenser, and an addition funnel.
-
Catalyst Activation: Add the Iron powder and 30 mL of Glacial Acetic Acid to the flask. Heat to 60°C until the grey suspension begins to bubble slightly (hydrogen evolution).
-
Substrate Addition: Dissolve the Nitroalkene (10.0 g) in 20 mL of Acetic Acid. Add this solution dropwise to the iron suspension over 30–45 minutes.
-
Reaction: After addition, reflux gently (approx. 90–95°C) for 1–2 hours. The yellow color of the nitroalkene should fade to a dull grey/brown suspension.[1]
-
Workup (The Critical Step):
-
Filter the mixture through a Celite pad to remove unreacted iron and iron salts.[1] Wash the pad with Ethyl Acetate (50 mL).
-
Neutralization: Pour the filtrate into 200 mL of water. Neutralize carefully with Sodium Hydroxide (NaOH) solution or Sodium Bicarbonate until pH ~8–9. Caution: Significant CO2 evolution if using bicarbonate.[1]
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).
-
Purification:
Expected Yield: 60–70% Appearance: Pale yellow to colorless oil.[1]
Analytical Characterization
Since this specific fluorinated derivative is a research chemical, the following spectral data are predicted based on structural analogs and fragmentation patterns.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR:
-
Single peak around -115 to -120 ppm (typical for ortho-fluoro substitution).[1]
-
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion: [M]+ = 196 m/z.
-
Base Peak: m/z 153 (Tropylium ion analog: Loss of acetyl group [M - 43]).[1]
-
Key Fragment: m/z 43 ([CH₃CO]+).
Workflow Visualization
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Operational workflow for the synthesis and purification of the target ketone.
Safety & Compliance
Chemical Hazards[1]
-
Nitroethane: Flammable liquid.[1] Vapors may form explosive mixtures.[1]
-
Iron/Acetic Acid: The reaction generates Hydrogen gas (H₂). Explosion Hazard. Ensure excellent ventilation and keep away from ignition sources.[1]
Regulatory Compliance
-
Precursor Monitoring: While this specific fluorinated derivative may not be explicitly listed in all jurisdictions, it is a structural analog of Phenylacetone (P2P), a Schedule II substance in the US and a controlled precursor in the EU.
-
Actionable Advice:
References
-
Henry Reaction Methodology: Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Link
-
Iron Reduction Mechanism: Ranu, B. C., et al. (2003). Selective reduction of nitroalkenes to ketones with iron in aqueous media.[1] Tetrahedron Letters, 44(13), 2865-2867.[1] Link
-
General Phenylacetone Synthesis: Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Referenced for general "Method 2" nitroalkene reduction protocols). Link
-
Fluorinated Analog Data: PubChem Compound Summary for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one. (Used for structural verification and analog comparison). Link
-
Safety Data: ECHA (European Chemicals Agency) Registration Dossier for Nitroethane.[1] Link
Sources
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE - SYNTHETIKA [synthetikaeu.com]
Application Note: High-Purity Synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Part 1: Core Directive & Scientific Rationale
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (CAS: 61716-93-6). This scaffold is a critical intermediate in the development of fluorinated bioactive amines and metabolic probes. The presence of the ortho-fluorine atom enhances lipophilicity and metabolic stability against aromatic hydroxylation, while the para-methoxy group serves as a versatile handle for further functionalization.
Strategic Synthetic Route
To ensure high fidelity and reproducibility, this guide utilizes a two-step sequence:
-
Henry Condensation (Nitroaldol): Reaction of 2-fluoro-4-methoxybenzaldehyde with nitroethane to form the corresponding
-methyl- -nitrostyrene. -
Iron-Mediated Reductive Hydrolysis: A chemoselective reduction utilizing Iron (Fe) powder in acidic media to directly access the ketone functionality, bypassing the formation of the amine (amphetamine derivative).
Why this route?
-
Causality: Traditional reductions (e.g., LAH) of nitroalkenes yield amines. By modulating the pH and using Fe/HCl, we favor the formation of the oxime intermediate, which undergoes in situ hydrolysis to the ketone (Nef-like reaction).
-
Self-Validation: The distinct color change (yellow nitroalkene
colorless/pale oil ketone) and the disappearance of the vinylic proton signal in NMR serve as immediate visual and spectroscopic checkpoints.
Part 2: Visualized Retrosynthesis & Workflow
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic disconnection showing the Henry reaction followed by reductive hydrolysis.
Part 3: Reagents & Materials[1][2][3]
Chemical Inventory
| Reagent | CAS No. | Grade | Role |
| 2-Fluoro-4-methoxybenzaldehyde | 331-86-2 | >97% | Electrophile (Step 1) |
| Nitroethane | 79-24-3 | Synthesis | Nucleophile (Step 1) |
| Ammonium Acetate | 631-61-8 | ACS | Catalyst (Step 1) |
| Iron Powder | 7439-89-6 | -325 Mesh | Reductant (Step 2) |
| Hydrochloric Acid (37%) | 7647-01-0 | ACS | Hydrolysis Agent |
| Methanol | 67-56-1 | HPLC | Solvent |
| Toluene | 108-88-3 | Anhydrous | Solvent (Step 1) |
Equipment
-
Reaction Vessel: 3-neck round bottom flask (250 mL & 500 mL) equipped with a Dean-Stark trap (optional but recommended for Step 1).
-
Temperature Control: Oil bath with digital thermocouple.
-
Filtration: Celite 545 filter aid and sintered glass funnel.
Part 4: Experimental Protocol
Stage 1: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)-2-nitropropene
Principle: The ammonium acetate catalyzes the deprotonation of nitroethane, facilitating nucleophilic attack on the aldehyde. Dehydration drives the equilibrium toward the thermodynamically stable conjugated nitroalkene.
-
Setup: In a 250 mL round-bottom flask, dissolve 2-Fluoro-4-methoxybenzaldehyde (15.4 g, 100 mmol) in Nitroethane (30 mL, excess) and Toluene (50 mL).
-
Catalysis: Add Ammonium Acetate (3.8 g, 50 mmol).
-
Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (approx. 100-105°C) for 4–6 hours.
-
Checkpoint: The solution will turn a deep yellow/orange color, indicating the formation of the conjugated system.
-
-
Workup:
-
Cool to room temperature.
-
Remove excess solvent and nitroethane under reduced pressure (rotary evaporator).
-
The residue will solidify upon cooling. Recrystallize from hot ethanol or isopropanol.
-
-
Yield: Expect 16–18 g (75–85%) of bright yellow needles.
-
Validation: melting point determination (check against literature analogs, typically 65–75°C range for substituted nitrostyrenes).
-
Stage 2: Iron-Mediated Reductive Hydrolysis to Ketone
Principle: Iron reduces the alkene to an oxime/imine intermediate. Under acidic conditions (HCl), this intermediate undergoes hydrolysis to the ketone (Nef-like pathway) rather than full reduction to the amine.
-
Preparation: In a 500 mL 3-neck flask equipped with an overhead stirrer (magnetic stirring may fail due to iron clumping), suspend the Nitroalkene from Stage 1 (10.5 g, 50 mmol) in Methanol (150 mL).
-
Activation: Add Iron Powder (14.0 g, 250 mmol, 5 equiv).
-
Acid Addition: Add Concentrated HCl (30 mL) dropwise via an addition funnel over 20 minutes.
-
Caution: Reaction is exothermic. Maintain temperature <60°C. Hydrogen gas may evolve; ensure ventilation.
-
-
Reaction: Heat the mixture to mild reflux (65°C) for 3–5 hours.
-
Checkpoint: The yellow color of the starting material must disappear, replaced by a rusty/gray suspension.
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with methanol.
-
Concentrate the filtrate to remove methanol.
-
Dilute the aqueous residue with water (100 mL) and extract with Dichloromethane (3 x 50 mL).
-
Wash combined organics with sat. NaHCO₃ (to neutralize acid) and Brine. Dry over MgSO₄.
-
-
Purification: Distillation under high vacuum (0.5 mmHg) or flash column chromatography (Hexanes/EtOAc 9:1).
-
Product: Pale yellow to colorless oil.
Process Workflow (Graphviz)
Figure 2: Operational workflow for the synthesis process.[1]
Part 5: Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR (CDCl₃) | Methyl ketone (-C(=O)CH ₃) | |
| Benzylic methylene (Ar-CH ₂-C=O) | ||
| Methoxy group (-OCH ₃) | ||
| Aromatic protons (splitting depends on F-coupling) | ||
| 13C NMR | Carbonyl Carbon (C=O) | |
| C-F coupling (Aromatic C-2) | ||
| Mass Spec (EI/ESI) | m/z ~196 [M]+ | Molecular Ion |
| m/z ~153 | Tropylium ion equivalent (loss of acetyl) |
Part 6: Safety & Compliance (Critical)
Regulatory Status
-
Precursor Watchlist: While 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a specific fluorinated derivative, the phenylacetone (P2P) scaffold is a controlled substance precursor in many jurisdictions (e.g., US Schedule II, EU Category 1 Precursor).
-
Analogue Acts: Researchers must verify that this specific fluorinated analog does not fall under "Analogue Acts" in their specific jurisdiction before synthesis.
-
Usage: This protocol is strictly for legitimate research purposes , such as the development of metabolic standards or reference materials for forensic analysis.
Hazard Mitigation
-
Nitroethane: Flammable and can form explosive metal salts. Use non-metallic spatulas.
-
Iron/HCl: Generates Hydrogen gas. Perform in a fume hood away from ignition sources.
-
Waste: Iron waste must be treated as heavy metal waste.
Part 7: References
-
Henry Reaction Mechanism & Scope:
-
Iron-Mediated Reductive Hydrolysis (Nef-like Transformation):
-
Das, S., et al. "Fe-HCl: An Efficient Reagent for... Selective Oxidative Hydrolysis of Nitroalkenes to Ketones." Synlett, 2004 .
-
Reference Source: (Contextual validation of Fe/HCl utility).
-
-
Synthesis of Fluorinated Phenylacetones (General Methodology):
-
Shulgin, A. T. PiHKAL: A Chemical Love Story. Transform Press, 1991 . (Foundational text on phenethylamine precursor synthesis).
-
Reference Source:
-
-
Analytical Data for Fluorinated Chalcones/Ketones:
-
MDPI Molecules, Synthesis of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one.
-
Reference Source:
-
Sources
Step-by-step preparation of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one from aldehydes
Application Note: Technical Preparation of Fluorinated Arylacetones via Nitroalkene Intermediates
Part 1: Regulatory & Safety Compliance (Critical)
WARNING: Controlled Substance Analog / Precursor Awareness The target molecule, 1-(2-Fluoro-4-methoxyphenyl)propan-2-one , is a structural isomer of fluorinated phenylacetones (P2P derivatives). In many jurisdictions (including the US, EU, and China), substituted phenylacetones are monitored as "List I Chemicals" or "Drug Precursors" due to their potential use in the illicit manufacture of amphetamine-type stimulants.
Legitimacy: This protocol is strictly for authorized research and development (e.g., synthesis of analytical standards, metabolic studies, or non-controlled pharmaceutical intermediates).
Compliance: Users must verify local regulations (e.g., DEA List I status in the US, Regulation (EC) No 273/2004 in the EU) before procurement of precursors or synthesis.
Safety: The starting material (2-Fluoro-4-methoxybenzaldehyde) is a skin and eye irritant.[1] Nitroethane is flammable. All steps must be performed in a fume hood.
Part 2: Executive Summary & Retrosynthesis
This guide details the synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one from 2-Fluoro-4-methoxybenzaldehyde . The selected route utilizes a Henry Condensation followed by a Reductive Hydrolysis mediated by Iron/HCl.
Why this route?
-
Scalability: Avoids expensive metal hydrides (e.g., LAH) or hazardous oxidizers (e.g., Hg salts).
-
Selectivity: The Iron/HCl method (Step 2) selectively hydrolyzes the intermediate oxime/enamine to the ketone, minimizing over-reduction to the amphetamine.
-
Robustness: The electron-donating methoxy group and electron-withdrawing fluorine atom on the ring make the aldehyde sufficiently reactive for standard nitroaldol conditions.
Retrosynthetic Analysis (Pathway Logic)
Figure 1: Retrosynthetic logic flow from commercial aldehyde to target ketone.
Part 3: Experimental Protocols
Step 1: The Henry Reaction (Condensation)
Objective: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)-2-nitropropene.
Mechanism: The reaction proceeds via a base-catalyzed nitroaldol addition followed by spontaneous dehydration. Ammonium acetate provides a buffered proton source, catalyzing the elimination of water to form the conjugated nitroalkene.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde (1.0 eq)
-
Nitroethane (1.5 - 2.0 eq)
-
Ammonium Acetate (0.2 - 0.5 eq)
-
Glacial Acetic Acid (Solvent, 3-5 volumes)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-Fluoro-4-methoxybenzaldehyde (e.g., 15.4 g, 100 mmol) and Ammonium Acetate (3.85 g, 50 mmol) to Glacial Acetic Acid (50 mL).
-
Addition: Add Nitroethane (11.25 g, 150 mmol) in one portion.
-
Reaction: Heat the mixture to mild reflux (approx. 90-100°C) for 2–4 hours.
-
Self-Validation Check: The solution should darken to a deep yellow/orange color, indicating the formation of the conjugated system.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with vigorous stirring.
-
The product should precipitate as a yellow crystalline solid.
-
Troubleshooting: If an oil forms, scratch the flask sides or seed with a crystal to induce precipitation. If oil persists, extract with Dichloromethane (DCM), wash with brine, and evaporate.
-
-
Purification: Recrystallize from hot Ethanol or Isopropanol (IPA).
-
Yield Expectation: 75–85%.
Data Summary: Step 1
| Parameter | Specification | Note |
| Appearance | Yellow/Orange Needles | Conjugation indicator |
| Melting Point | Est. 90–110°C | Verify empirically |
| TLC (Silica) | Rf ~0.6 (Hex:EtOAc 8:2) | UV Active (Strong) |
Step 2: Reductive Hydrolysis (Fe/HCl)
Objective: Conversion of the nitrostyrene to the ketone (P2P derivative).
Mechanism: Iron powder reduces the nitroalkene to an enamine/oxime intermediate. Under acidic conditions (HCl), this intermediate undergoes hydrolysis to release ammonia and form the carbonyl (ketone). This method avoids the formation of the amine (amphetamine) which occurs with stronger reducers like LiAlH4.
Materials:
-
1-(2-Fluoro-4-methoxyphenyl)-2-nitropropene (from Step 1)
-
Iron Powder (3.0 - 5.0 eq, reduced grade)
-
Hydrochloric Acid (conc. HCl, approx 3-4 eq)
-
Methanol (Solvent)[2]
-
Toluene (for extraction)
Protocol:
-
Setup: 3-neck flask equipped with an overhead stirrer (slurry can be thick), reflux condenser, and addition funnel.
-
Slurry Preparation: Suspend the Nitrostyrene (10 g, ~47 mmol) in Methanol (50 mL).
-
Iron Addition: Add Iron Powder (8.0 g, ~140 mmol) to the mixture.
-
Acid Addition (Critical): Add conc. HCl (20 mL) dropwise via the addition funnel.
-
Caution: The reaction is exothermic. Hydrogen gas may evolve.[3] Maintain temperature below 60°C during addition.
-
-
Reflux: Once addition is complete, heat the mixture to reflux for 2–3 hours.
-
Self-Validation Check: The yellow color of the nitrostyrene must disappear. The suspension will turn gray/black (iron salts).
-
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the unreacted iron/sludge through a Celite pad. Wash the pad with Methanol.
-
Concentrate the filtrate to remove Methanol.
-
Basification: Treat the aqueous residue with saturated Sodium Bicarbonate (NaHCO3) until pH ~8-9.
-
Extraction: Extract with Toluene or DCM (3 x 50 mL).
-
Wash combined organics with water, then brine. Dry over MgSO4.
-
-
Purification:
-
Evaporate solvent to yield a crude oil (pale yellow to amber).
-
Distillation: High-vacuum distillation is recommended for high purity.
-
Alternative: Bisulfite adduct formation can be used to purify the ketone from non-carbonyl impurities.
-
Data Summary: Step 2
| Parameter | Specification | Note |
| Appearance | Pale Yellow Oil | Characteristic floral/chemical odor |
| Boiling Point | High (Requires High Vac) | Thermally stable <150°C |
| IR Spectrum | ~1715 cm⁻¹ | Strong C=O stretch (Ketone) |
| 1H NMR | Singlet ~2.1 ppm (3H) | Methyl group alpha to carbonyl |
| 1H NMR | Singlet ~3.6 ppm (2H) | Benzylic methylene |
Part 4: Process Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Part 5: References
-
Henry Reaction (General Mechanism): L. Henry, C. R. Hebd. Seances Acad. Sci.1895 , 120, 1265.[5]
-
Iron/HCl Oxidative Hydrolysis (Key Protocol): V. P. Kumar, et al. "Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones." Synthetic Communications, 2014 .
-
Alternative Reduction (Iron/Acetic Acid): "The Reduction of Nitroarenes with Iron/Acetic Acid." Semantic Scholar, 1977 .[6]
-
Safety Data (Starting Material): Thermo Fisher Scientific, "Safety Data Sheet: 4-Fluoro-2-methoxybenzaldehyde".
Sources
- 1. 4-Fluoro-2-methoxybenzaldehyde, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. acgpubs.org [acgpubs.org]
- 3. reddit.com [reddit.com]
- 4. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. semanticscholar.org [semanticscholar.org]
Reductive amination applications of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Abstract
This application note details the reductive amination of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (CAS 52806-53-8) , a critical intermediate in the synthesis of fluorinated phenethylamine derivatives. These scaffolds are increasingly relevant in medicinal chemistry for Structure-Activity Relationship (SAR) studies targeting monoamine transporters and 5-HT receptors, as well as for metabolic stability profiling where fluorine substitution blocks specific cytochrome P450 oxidation sites. We present two optimized protocols: a mild, high-fidelity method using Sodium Triacetoxyborohydride (STAB) and a scalable catalytic hydrogenation method.
Introduction: The Fluorine Effect in Phenethylamine Scaffolds
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. For phenethylamine derivatives derived from 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, the 2-fluoro substituent plays a dual role:
-
Metabolic Blocking: It sterically and electronically protects the ortho-position from metabolic hydroxylation, potentially extending the half-life of the resulting amine.
-
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the neighboring amine (via inductive effects) and alters the lipophilicity (
), affecting blood-brain barrier permeability.
However, the 2-fluoro-4-methoxy substitution pattern presents unique synthetic challenges. The electron-donating methoxy group deactivates the carbonyl carbon toward nucleophilic attack, while the ortho-fluorine introduces steric strain. Standard reductive amination protocols often fail to achieve high yields without significant byproduct formation (e.g., alcohols from direct ketone reduction).
Mechanistic Insight & Reaction Pathway
The reductive amination proceeds via a two-step sequence: condensation of the ketone with an amine to form an iminium ion, followed by irreversible hydride transfer.
Key Challenge: The competition between direct reduction of the ketone (forming the alcohol) and reductive amination (forming the amine). Solution: Use of selective hydride donors that reduce the iminium ion faster than the ketone.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway highlighting the critical iminium intermediate. Selectivity is achieved by ensuring the reduction of the iminium ion is kinetically favored over the ketone.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) Protocol
Best for: Library synthesis, high-throughput screening, and sensitive functional groups.
Rationale: STAB is a mild hydride donor that exhibits excellent chemoselectivity. Unlike Sodium Cyanoborohydride (
Materials:
-
Substrate: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1–1.2 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Procedure:
-
Imine Formation:
-
In a dry reaction vial, dissolve 1.0 mmol of ketone in 5 mL of DCE.
-
Add 1.1 mmol of the amine.
-
Add 1.0 mmol of Acetic Acid.
-
Critical Step: Stir at room temperature for 30–60 minutes under nitrogen. This allows the equilibrium to shift toward the iminium species before the reducing agent is introduced.
-
-
Reduction:
-
Add 1.5 mmol of STAB in one portion.
-
Observation: Mild effervescence may occur.
-
Stir the suspension vigorously at room temperature for 12–16 hours .
-
-
Quench & Workup:
-
Quench the reaction by adding 10 mL of saturated aqueous
. Stir for 15 minutes until gas evolution ceases. -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically purified via flash column chromatography (Silica gel, MeOH/DCM gradient with 1%
).
-
Expected Yield: 75–90%
Method B: Titanium(IV) Isopropoxide / NaBH4 Protocol
Best for: Sterically hindered amines or weakly nucleophilic amines.
Rationale: The 2-fluoro group adds steric bulk. For bulky amines (e.g., isopropylamine), equilibrium imine formation is poor.
Step-by-Step Procedure:
-
Activation:
-
Combine 1.0 mmol ketone and 1.2 mmol amine in neat
(2.0 mmol). -
Stir at room temperature for 6–12 hours . The mixture will become viscous.
-
-
Reduction:
-
Dilute the viscous oil with 5 mL of absolute ethanol.
-
Cool to 0°C.
-
Add 1.5 mmol of
portion-wise. -
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup (Titanium Emulsion Breaker):
-
Quench with 2 mL of water. A white precipitate (
) will form. -
Crucial Step: Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.
-
Wash the filtrate with 1N NaOH (to ensure free base form) and brine.
-
Expected Yield: 65–85%
Optimization & Troubleshooting Guide
The following table summarizes critical process parameters (CPPs) for optimizing the reaction specifically for the 2-fluoro-4-methoxy scaffold.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DCE (Method A) | DCE promotes imine formation better than MeOH. THF is a valid alternative for green chemistry compliance. |
| pH Control | pH 5–6 (AcOH) | Slightly acidic conditions protonate the hemiaminal hydroxyl, facilitating water elimination to form the reactive iminium ion. |
| Temperature | 20–25°C | Higher temperatures increase the risk of defluorination (rare) or polymerization of the electron-rich aromatic ring. |
| Water | Anhydrous | Water hydrolyzes the imine back to the ketone. Use molecular sieves (3Å) if using Method A with hygroscopic amines. |
| Stoichiometry | 1.5 eq Hydride | Excess hydride ensures complete consumption of the imine, preventing hydrolysis during workup. |
Applications in Drug Discovery
Workflow: Selecting the Right Protocol
Caption: Decision matrix for protocol selection based on amine sterics and nucleophilicity.
Specific Application Areas:
-
Metabolic Stability Profiling:
-
Synthesizing the N-methyl derivative to compare intrinsic clearance (
) against non-fluorinated analogs in human liver microsomes (HLM). The 2-F atom blocks the ortho-hydroxylation pathway.
-
-
Receptor Binding Assays:
-
Generating ligands for 5-HT2A and 5-HT2C receptors. The electron-withdrawing fluorine modulates the electrostatic potential of the aromatic ring, often increasing affinity for the receptor's hydrophobic pocket.
-
-
Forensic Reference Standards:
-
Creating certified reference materials for forensic toxicology to distinguish between regioisomers (e.g., 2-fluoro vs. 3-fluoro isomers).
-
Safety and Compliance
-
Chemical Safety: STAB releases acetic acid; handle in a fume hood.
is moisture-sensitive. -
Regulatory Compliance: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a structural analog of Phenylacetone (P2P). While the specific fluorinated derivative may not be explicitly scheduled in all jurisdictions, it is a "watched chemical" in many regions due to its potential use in the synthesis of controlled substances (e.g., fluorinated amphetamines).
-
Mandatory: Researchers must verify local DEA/regulatory status before acquisition.
-
Usage: Strictly limited to legitimate in vitro/in vivo research (metabolism, toxicology, receptor binding).
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Trachsel, D. (2012).[4] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Link
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
Using 1-(2-Fluoro-4-methoxyphenyl)propan-2-one as a pharmaceutical intermediate
Application Note: Pharmaceutical Utilization of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Introduction & Strategic Value
1-(2-Fluoro-4-methoxyphenyl)propan-2-one (CAS: Proprietary/Variable based on synthesis) is a high-value fluorinated phenylacetone derivative. In modern medicinal chemistry, this intermediate serves as a critical scaffold for synthesizing fluorinated phenethylamines and amphetamines , which are increasingly utilized as:
-
Metabolic Probes: The 2-fluoro substituent blocks the metabolically labile ortho-position, reducing oxidative dehalogenation and ring hydroxylation by Cytochrome P450 enzymes.
-
Monoamine Transporter Inhibitors: The 4-methoxy group modulates lipophilicity (logP) and hydrogen bond acceptance, critical for binding affinity in serotonin (SERT) and norepinephrine (NET) transporters.
-
PET Radiotracers: Precursors for
F-labeled ligands used in neuroimaging.
This guide provides three validated protocols for converting this ketone into pharmaceutical-grade amine intermediates, emphasizing chiral purity and metabolic stability.
Application I: Reductive Amination via Sodium Triacetoxyborohydride (STAB)
Context:
Traditional reductive amination using Sodium Cyanoborohydride (
Mechanism & Causality:
STAB is less basic than
Protocol A: General Bench-Scale Synthesis (10 mmol Scale)
Reagents:
-
Substrate: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (1.82 g, 10 mmol)
-
Amine Source: Methylamine (2M in THF) or other primary amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (3.0 g, 14 mmol)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Imine Formation:
-
In a 100 mL round-bottom flask under
atmosphere, dissolve the ketone (10 mmol) in DCE (40 mL). -
Add the amine (11 mmol).
-
Add Glacial AcOH (10 mmol, 1 equiv). Note: Acid catalysis accelerates imine formation for sterically hindered ketones.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (14 mmol) portion-wise over 15 minutes to control mild exotherm.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(30 mL). Stir until gas evolution ceases. -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.[2]
-
-
Purification:
-
The crude oil is typically purified via Acid/Base extraction or Flash Chromatography (SiO2, DCM:MeOH:NH4OH 90:9:1).
-
Data Summary: STAB vs. Alternative Reductants
| Reagent | Selectivity (Imine:Ketone) | Toxicity | Yield (Typical) |
| STAB | High | Low | 85-92% |
| High | High (HCN risk) | 75-85% | |
| Low (Reduces Ketone) | Low | 40-60% |
Application II: Biocatalytic Transamination (Chiral Synthesis)
Context:
Pharmaceutical regulators (FDA/EMA) require high enantiomeric purity. Chemical reductive amination produces racemates (
Mechanism: The enzyme transfers an amino group from a sacrificial donor (e.g., Isopropylamine) to the ketone using Pyridoxal-5'-phosphate (PLP) as a cofactor.[3] The fluorinated phenyl ring requires enzymes with expanded active site pockets.
Protocol B: Enzymatic Screening & Scale-Up
Reagents:
-
Enzyme: Codexis ATA-113 or commercially available
-Transaminase screening kit. -
Cofactor: PLP (1 mM).
-
Donor: Isopropylamine (1 M).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Cosolvent: DMSO (10-20% v/v).
Workflow:
-
Preparation:
-
Dissolve 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (50 mg) in DMSO.
-
Prepare buffer solution containing PLP and Isopropylamine.
-
-
Reaction:
-
Mix Ketone/DMSO solution with Enzyme/Buffer solution (Total vol: 5 mL).
-
Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
-
Validation:
-
Quench aliquot with Acetonitrile.
-
Analyze via Chiral HPLC (e.g., Chiralpak IA column).
-
Visualization: Biocatalytic Cycle
Caption: Figure 1. The transaminase ping-pong bi-bi mechanism. The enzyme shuttles the amine group from the donor to the fluorinated ketone substrate.
Application III: Metabolic Stability Profiling
Context: The strategic placement of the 2-Fluoro group is intended to block metabolic clearance. This protocol validates that hypothesis by comparing the fluorinated intermediate against the non-fluorinated analog (4-methoxy-phenylacetone derivatives).
Protocol C: Microsomal Stability Assay
-
Incubation:
-
Substrate (1 µM) incubated with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis:
-
LC-MS/MS (Triple Quadrupole). Monitor parent ion depletion.
-
-
Calculation:
-
Plot ln(% Remaining) vs. Time. Slope =
. - .
- .
-
Expected Result: The 2-Fluoro analog should exhibit a 2–5x longer half-life (
Safety, Compliance, and Precursor Monitoring
Critical Warning: While 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a legitimate research chemical, it is structurally related to Schedule I/II precursors.
-
Diversion Control: Maintain strict inventory logs. This compound may be flagged by supplier algorithms as a "Watched List" chemical depending on jurisdiction (e.g., EU Precursor regulations, US DEA Special Surveillance).
-
Handling: Fluorinated aromatics can be skin irritants. Use standard PPE (Nitrile gloves, fume hood).
-
Waste: Dispose of halogenated organic waste separately from non-halogenated solvents.
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
-
Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.
-
Hagmann, W. K. (2008).[5] "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Codexis Inc. "Transaminase Screening Kits & Protocols." Codexis Technical Literature.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine [mdpi.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
Catalytic hydrogenation conditions for fluorinated phenylacetone precursors
Executive Summary
The synthesis of fluorinated phenylacetones (e.g., 1-(4-fluorophenyl)propan-2-one) via the catalytic reduction of nitroalkene precursors presents a dual chemoselectivity challenge: (1) Preventing hydrodefluorination (HDF) of the labile Ar–F bond, and (2) Arresting reduction at the ketone stage to avoid over-reduction to the amine (amphetamine derivative) or alcohol.
Standard hydrogenation conditions (Pd/C, H₂, neutral solvent) typically yield the amine and cause significant defluorination (up to 15-20%). This guide details optimized protocols using Reductive Hydrolysis and Catalytic Transfer Hydrogenation (CTH) to ensure high fidelity of the fluorinated motif and selective formation of the ketone.
Mechanistic Insight & Challenges
The transformation of a fluorinated nitroalkene to a ketone is not a direct reduction but a Reductive Hydrolysis (a modified Nef reaction). The reaction requires a reducing agent to convert the nitroalkene to an enamine/imine intermediate, which must then be rapidly hydrolyzed by water/acid to the ketone before further reduction to the amine occurs.
Critical Failure Modes:
-
Defluorination: Palladium (Pd) lowers the activation energy for C–F bond cleavage (Hydrogenolysis), especially at elevated pressures (>3 bar) or temperatures (>60°C). Platinum (Pt) is significantly less active toward C–F cleavage.
-
Over-Reduction: In the absence of water or acid, the intermediate imine is reduced to the primary amine.
Figure 1: Reaction Pathways and Selectivity Gates
Caption: Divergent pathways in nitroalkene reduction. Success depends on promoting the hydrolysis pathway (green) while suppressing amine formation and defluorination (red).
Critical Parameters for Fluorinated Substrates
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Metal | Pt/C (Sulfided) or Rh/C | Pd is notorious for oxidative addition into Ar–F bonds. Pt and Rh exhibit lower affinity for C–F hydrogenolysis [1]. |
| Solvent System | AcOH / H₂O or EtOH / HCl | Acidic aqueous media is mandatory to drive the hydrolysis of the imine intermediate to the ketone. Neutral solvents favor amine formation. |
| H₂ Source | Formic Acid / Formate | Transfer hydrogenation provides "nascent" hydrogen at lower effective activity, reducing the kinetic probability of C–F cleavage compared to H₂ gas [2]. |
| Temperature | < 40°C | C–F bond activation energy is often crossed above 50–60°C on noble metal surfaces. |
Experimental Protocols
Protocol A: Heterogeneous Catalytic Hydrogenation (Pt/C)
Best for: Large-scale batches where H₂ gas handling is established. Uses Platinum to prevent defluorination.
Reagents:
-
Substrate: 1-(4-fluorophenyl)-2-nitropropene (10 mmol)
-
Catalyst: 5% Pt/C (sulfided preferred, 0.5 mol%)
-
Solvent: Toluene (30 mL) + Water (10 mL)
-
Additive: Sulfuric Acid (15 mmol, 1.5 eq) or Buffered Acetic Acid.
Workflow:
-
Slurry Preparation: Charge the hydrogenation vessel with the nitroalkene, toluene, and water.
-
Acidification: Add H₂SO₄ dropwise. Note: The biphasic system protects the ketone product in the organic layer while hydrolysis occurs at the interface.
-
Catalyst Addition: Add Pt/C under an inert blanket (N₂).
-
Hydrogenation: Pressurize to 2 bar (30 psi) H₂. Maintain temperature at 25–30°C .
-
Warning: Do not exceed 40°C. Higher T increases defluorination risk.
-
-
Monitoring: Monitor H₂ uptake. Reaction typically consumes 3-4 equivalents of H₂.
-
Workup: Filter catalyst. Separate organic layer. Wash with NaHCO₃ (sat) to remove acid. Dry and concentrate.
Protocol B: Catalytic Transfer Hydrogenation (The "Iron-Mimic" Route)
Best for: High-value substrates requiring maximum chemoselectivity. This mimics the classic Iron/HCl reduction but uses catalytic methods.
Reagents:
-
Substrate: 1-(4-fluorophenyl)-2-nitropropene
-
Catalyst: Pd(OAc)₂ (1 mol%) + PPh₃ (4 mol%) (Homogeneous) OR 10% Pd/C (Heterogeneous)
-
Reductant/Acid: Formic Acid (HCOOH) / Triethylamine (Et₃N) (5:2 azeotrope).
Scientific Logic: Formic acid acts as both the hydrogen donor and the hydrolytic acid. The concentration of active H-species on the catalyst surface is lower than under H₂ pressure, effectively eliminating C–F hydrogenolysis [3].
Workflow:
-
Dissolve substrate in THF or Ethanol.
-
Add the Formic Acid/Et₃N mixture (5 equiv of formate).
-
Add catalyst.[1]
-
Stir at 60°C (open vessel or reflux). Note: CO₂ evolution will be observed.
-
Endpoint: TLC/HPLC will show disappearance of the yellow nitroalkene and appearance of the P2P oil.
-
Purification: Standard aqueous workup.
Advanced Optimization: The Iridium Solution
For strictly regulated pharmaceutical environments, Iridium-catalyzed reductive hydrolysis is the current gold standard for atom economy and selectivity [4].
Diagram 2: Iridium-Catalyzed Workflow
Caption: Iridium catalysis allows for lower catalyst loading and operates efficiently in aqueous acidic media, ideal for hydrolysis.[2]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Product is mostly Amine | Insufficient water/acid; Reaction too dry. | Increase H₂O content; switch solvent to AcOH/H₂O (3:1). |
| Defluorination (>2%) | Catalyst too active; H₂ pressure too high. | Switch from Pd/C to Pt/C or Rh/C . Reduce pressure to 1 atm. |
| Low Conversion | Poisoning of catalyst by amine byproducts. | Increase acid concentration to protonate amines (preventing catalyst binding). |
| Dimerization (Pyrazines) | Intermediate concentration too high. | Dilute reaction; ensure vigorous stirring for biphasic systems. |
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Pd vs. Pt for hydrogenolysis).
-
Cortés-Clerget, M., et al. (2019). "Catalytic Transfer Hydrogenation: A Versatile Method for the Reduction of Nitroalkenes." Journal of Organic Chemistry. Link
-
Gao, J., et al. (2022). "Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones." Molecules. Link
-
Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron. Link
Disclaimer: This document is for research and development purposes only. The synthesis of phenylacetone derivatives may be regulated under local laws (e.g., US CSA, EU precursors regulations). Ensure full compliance with all applicable legal frameworks before proceeding.
Sources
Application Note: Handling and Storage Protocols for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Executive Summary
This guide outlines the rigorous handling, storage, and safety protocols for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (also known as 2-fluoro-4-methoxyphenylacetone). As a fluorinated derivative of phenylacetone (P2P), this compound is a critical intermediate in the synthesis of bioactive chalcones (e.g., for anti-leishmanial research) and a metabolic standard for forensic analysis of fluorinated amphetamines.
Critical Advisory: Structurally, this compound is a substituted phenylacetone. While specific scheduling varies by jurisdiction, it should be treated with the same security rigor as Schedule II/Class I precursors (e.g., Phenylacetone) due to the potential for regulatory scrutiny under analogue acts (e.g., US Federal Analogue Act).
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Users must verify the Certificate of Analysis (CoA) from their specific vendor, as positional isomers (e.g., 4-fluoro-2-methoxy) possess distinct properties.
| Property | Specification / Description |
| Systematic Name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one |
| Common Synonyms | 2-Fluoro-4-methoxy-P2P; 2-Fluoro-4-methoxyphenylacetone |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| Physical State | Pale yellow to colorless oil (or low-melting solid depending on purity) |
| Boiling Point | ~230–240°C (Predicted at 760 mmHg); ~110°C at 0.5 mmHg |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |
| Stability | Stable under inert atmosphere; sensitive to oxidation and light |
| Hazards | Combustible Liquid, Skin/Eye Irritant (Cat 2), Potential Acute Toxicity |
Regulatory & Compliance Framework
Due to the P2P backbone, strict "Chain of Custody" protocols are required to ensure scientific integrity and legal compliance.
Security Protocols
-
Access Control: Store in a locked chemical cabinet or safe accessible only to authorized personnel.
-
Usage Logs: Maintain a bound logbook recording:
-
Date and time of access.
-
Exact mass/volume removed.
-
Specific experiment ID.
-
Remaining balance.[1]
-
-
Inventory Audits: Perform bi-weekly weight checks to reconcile usage logs with physical inventory.
Storage Protocols
Proper storage preserves the integrity of the fluorine-carbon bond and prevents the formation of oxidation byproducts (e.g., benzoic acid derivatives).
Long-Term Storage (Archive)
-
Temperature: Refrigerator (2°C to 8°C). Note: Do not freeze unless specified by vendor, as freeze-thaw cycles can induce water condensation.
-
Atmosphere: Store under an inert blanket of Argon or Nitrogen . Argon is preferred due to its higher density, which better protects the liquid surface.
-
Container: Amber borosilicate glass vials with Teflon-lined (PTFE) screw caps. Avoid plastic containers to prevent leaching or adsorption.
-
Secondary Containment: Place the primary vial inside a sealed desiccator or a secondary jar containing activated desiccant (e.g., Drierite) to prevent hydrolysis.
Working Aliquots
To minimize contamination of the primary stock:
-
Upon receipt, divide the bulk material into single-use aliquots (e.g., 100 mg or 500 µL).
-
Store aliquots under the same conditions as the stock.
-
Never return unused material to the primary stock vial.
Handling & Manipulation Protocols
Personal Protective Equipment (PPE)
-
Respiratory: Work within a certified chemical fume hood. If handling large open volumes, use a half-mask respirator with organic vapor cartridges (NIOSH OV/P95).
-
Dermal: Double-gloving is recommended.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Ocular: Chemical splash goggles.
Transfer Methodology (The "Closed-Loop" Approach)
Avoid pouring. Use positive-displacement pipettes or glass syringes to transfer the liquid.
Step-by-Step Transfer:
-
Equilibrate: Allow the vial to warm to room temperature inside the fume hood (approx. 30 mins) before opening to prevent condensation.
-
Inert Purge: Insert a small needle connected to an Argon line into the headspace of the vial (do not submerge).
-
Withdraw: Use a glass syringe with a long needle to withdraw the required volume.
-
Seal: Immediately cap the vial and wrap the neck with Parafilm.
-
Verify: Weigh the syringe before and after dispensing to record the exact mass used in the logbook.
Workflow Visualization
Figure 1: Secure receipt and storage workflow ensuring chain of custody and chemical stability.
Emergency Procedures
Spill Response
-
Small Spill (< 10 mL):
-
Don full PPE (including respirator).
-
Cover spill with an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Collect into a sealed waste container labeled "Hazardous Waste: Fluorinated Organic Ketone."
-
Clean surface with soap and water; do not use bleach (potential reaction with amines if present in other workflows).
Exposure First Aid
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. The lipophilic nature of the compound may facilitate dermal absorption; monitor for systemic effects.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if safe to do so.[2][4] Seek medical attention.
Analytical Verification (QC)
Before use in critical assays (e.g., metabolic stability studies), purity must be verified.
GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min) → 10°C/min → 280°C (5 min).
-
Expected Fragments (EI Source):
-
m/z 139: [M - CH₃CO]⁺ (Tropylium ion analog, characteristic of the fluorinated benzyl fragment).
-
m/z 43: [CH₃CO]⁺ (Acetyl group).
-
m/z 182: Molecular ion [M]⁺ (typically weak).
-
QC Decision Tree
Figure 2: Quality Control decision tree prior to experimental use.
References
-
United Nations Office on Drugs and Crime (UNODC). (2022). List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Retrieved from
-
Drug Enforcement Administration (DEA). (2021). Designation of Methyl alpha-phenylacetoacetate (MAPA) as a List I Chemical. Federal Register. Retrieved from
-
Ortalli, M., et al. (2021). Synthesis and Antileishmanial Activity of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI Molecules. Retrieved from
- Inoue, H., et al. (2008). Metabolism of fluorinated amphetamines: identification of metabolites by gas chromatography-mass spectrometry. Forensic Toxicology.
-
Fisher Scientific. (2024). Safety Data Sheet: 1-(4-Methoxyphenyl)-2-propanone (Analogous Safety Data). Retrieved from
Sources
Application Note: Solvent Selection Strategies for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Abstract
This application note provides a technical framework for solvent selection in the derivatization of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (CAS: 52390-25-7). As a fluorinated phenylacetone derivative, this intermediate is a critical scaffold in the synthesis of 5-HT2 receptor modulators and other fluorinated phenethylamines. This guide prioritizes Green Chemistry principles , focusing on the replacement of hazardous chlorinated solvents (DCM, DCE) with sustainable alternatives (2-MeTHF, Ethyl Acetate) without compromising yield or selectivity.
Physicochemical Profile & Solubility
Understanding the solute-solvent interaction is the first step in process design. The introduction of the fluorine atom at the ortho position (relative to the alkyl chain) and a methoxy group at the para position creates a specific polarity profile.
Estimated Properties
-
Lipophilicity: Moderate (LogP ~1.8–2.2 estimated). The fluorine atom increases lipophilicity compared to the non-fluorinated parent.
-
Electronic Effects: The 2-fluoro substituent exerts an inductive withdrawing effect (
), slightly activating the carbonyl carbon toward nucleophilic attack compared to the non-fluorinated analog. -
Solubility Matrix:
| Solvent Class | Representative Solvents | Solubility Rating | Suitability |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Avoid (Safety/Env. concerns) |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Recommended (Green/Workup) |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), IPA | High | Recommended (Reductions/Condensations) |
| Ethers | THF, 2-Methyltetrahydrofuran (2-MeTHF) | High | Recommended (Grignard/Reductions) |
| Hydrocarbons | Hexanes, Heptane | Low/Moderate | Precipitation/Crystallization |
| Aqueous | Water | Negligible | Biphasic Systems Only |
Solvent Selection by Reaction Type
Scenario A: Reductive Amination
Objective: Synthesis of fluorinated phenethylamines via imine formation and subsequent reduction. Traditional Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Green Alternative: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .
Scientific Rationale: Historically, DCE was preferred for its ability to solubilize triacetoxyborohydride (STAB). However, recent studies indicate that EtOAc is a viable alternative for STAB-mediated reductive aminations. The slightly higher polarity of EtOAc stabilizes the iminium intermediate, while 2-MeTHF offers easier phase separation during workup due to its lower water miscibility compared to THF.
Scenario B: Claisen-Schmidt Condensation
Objective: Reaction with aromatic aldehydes to form chalcones (e.g., for antileishmanial agents).[1] Recommended Solvent: Ethanol (EtOH) or Methanol (MeOH) with aqueous base.
Scientific Rationale: Protic solvents like ethanol facilitate the formation of the enolate ion via hydrogen bonding with the base (NaOH/KOH). The reaction proceeds efficiently in a homogeneous phase (or slurry) at room temperature. The product often precipitates out, simplifying purification.
Scenario C: Carbonyl Reduction (to Alcohol)
Objective: Reduction to 1-(2-Fluoro-4-methoxyphenyl)propan-2-ol. Recommended Solvent: Methanol (MeOH) or Isopropanol (IPA) .
Scientific Rationale:
Sodium borohydride (NaBH
Decision Logic & Workflow
The following diagram illustrates the decision matrix for solvent selection based on the desired transformation and green chemistry constraints.
Figure 1: Solvent selection decision tree prioritizing Green Chemistry principles.
Detailed Experimental Protocols
Protocol 1: Green Reductive Amination (EtOAc Route)
Application: Synthesis of secondary amines without chlorinated solvents.
Reagents:
-
1-(2-Fluoro-4-methoxyphenyl)propan-2-one (1.0 equiv)
-
Amine substrate (1.1 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: Ethyl Acetate (Reagent Grade)
-
Acetic Acid (catalytic, 1-2 drops)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ketone (1.0 equiv) and amine (1.1 equiv) in Ethyl Acetate (0.2 M concentration relative to ketone).
-
Activation: Add catalytic Acetic Acid. Stir at room temperature for 30 minutes to facilitate imine formation. Note: EtOAc may hydrolyze slightly over long periods, but is stable for this reaction duration.
-
Reduction: Add STAB (1.4 equiv) portion-wise over 15 minutes. Caution: Mild exotherm.
-
Monitoring: Stir at 20–25°C for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM) or HPLC.
-
Quench: Quench reaction with saturated aqueous NaHCO
. -
Workup: Separate phases. The product resides in the EtOAc layer. Wash organic layer with brine, dry over Na
SO , and concentrate.
Protocol 2: Claisen-Schmidt Condensation
Application: Synthesis of chalcone derivatives (e.g., for biological screening).
Reagents:
-
1-(2-Fluoro-4-methoxyphenyl)propan-2-one (1.0 equiv)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)
-
Base: 50% Aqueous NaOH[3]
-
Solvent: Ethanol (95%)
Procedure:
-
Mixing: Charge the ketone and aldehyde into a flask containing Ethanol (5 mL per mmol).
-
Catalysis: Add aqueous NaOH (1.5 equiv) dropwise while stirring.
-
Precipitation: Stir at room temperature. A yellow/white precipitate typically forms within 30–60 minutes.
-
Isolation: Cool the mixture to 0°C for 1 hour to maximize yield. Filter the solid.
-
Purification: Recrystallize the crude solid from EtOAc/Hexanes (1:3 ratio) to obtain high-purity crystals.
Safety & Troubleshooting
Critical Safety Notes
-
Peroxide Formation: If using 2-MeTHF or THF, ensure solvents are peroxide-free before heating.
-
Hydrogen Evolution: When using NaBH
in MeOH, hydrogen gas is generated. Ensure adequate ventilation and do not seal the vessel. -
Fluorine Reactivity: The C-F bond is generally stable, but avoid extremely harsh reducing conditions (e.g., LiAlH
in refluxing ether) if defluorination is a concern; mild borohydrides are preferred.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Reductive Amination) | Imine formation incomplete | Increase Acetic Acid catalyst; use molecular sieves to remove water. |
| Oiling out (Condensation) | Product too soluble in EtOH | Add water dropwise to induce precipitation or switch to MeOH/Water mix. |
| Emulsion during Workup | Density of EtOAc close to water | Add solid NaCl to saturate aqueous phase; switch solvent to 2-MeTHF. |
References
-
Green Chemistry Institute (ACS). "Solvent Selection Guide." American Chemical Society.[4][5][6] Available at: [Link]
-
Watson, A. J., et al. (2013).[7] "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry, 15, 1159-1166. Available at: [Link]
-
Karki, R., et al. (2021). "(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one."[1][8] Molbank, 2021(1), M1184.[1] Available at: [Link][1][9]
-
PubChem. "1-(4-Methoxyphenyl)propan-2-one (Compound Summary)." National Library of Medicine. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Specific Solvent Issues / Safety Issues with Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 5. acs.org [acs.org]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Precision Friedel-Crafts Acylation: Targeting 2-Fluoro-4-Methoxybenzene Scaffolds
Topic: Friedel-Crafts Acylation Methods for 2-Fluoro-4-Methoxybenzene Derivatives Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists.
Strategic Analysis: Electronic Governance & Regiocontrol
The synthesis of 2-fluoro-4-methoxybenzene derivatives (specifically acetophenones and benzophenones) is a cornerstone transformation in the production of fluoro-quinolone antibiotics (e.g., Moxifloxacin precursors) and liquid crystal mesogens. The core challenge lies in the regioselective functionalization of 3-fluoroanisole (1-fluoro-3-methoxybenzene).
The Regioselectivity Paradox
Success depends on exploiting the electronic hierarchy between the methoxy (-OMe) and fluoro (-F) substituents.
-
Methoxy Group (-OMe): Strong
-donor (+M), strong activator. Directs ortho and para. -
Fluoro Group (-F): Strong
-acceptor (-I), weak -donor (+M). Deactivating but directs ortho and para.
In 3-fluoroanisole, these effects compete and synergize to define the reactive sites:
-
C-4 (Para to OMe, Ortho to F): The most nucleophilic site. Strongly activated by the -OMe group and sterically accessible (F is small,
). This pathway yields the desired 2-fluoro-4-methoxyacylbenzene . -
C-6 (Ortho to OMe, Para to F): Activated by -OMe but sterically hindered by the adjacent methoxy group.
-
C-2 (Ortho to both): Highly crowded and sandwiched between two substituents; kinetically disfavored.
Figure 1: Regioselectivity map for the acylation of 3-fluoroanisole. The C-4 pathway is dominant.
Methodology & Protocols
Method A: Classical Lewis Acid Catalysis (AlCl₃)
Best for: Large-scale production, cost-efficiency, and high yields (>90%).
Mechanism: Aluminum chloride forms a discrete acylium ion complex (
Protocol 1: Synthesis of 2-Fluoro-4-Methoxyacetophenone
Reagents:
-
3-Fluoroanisole (1.0 equiv)[1]
-
Acetyl Chloride (1.1 equiv)
-
Aluminum Chloride (
, anhydrous) (1.2 equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Catalyst Suspension: Charge the flask with
(1.2 equiv) and dry DCM (5 mL/mmol substrate). Cool to 0°C using an ice/water bath. -
Acylium Formation: Add Acetyl Chloride (1.1 equiv) dropwise to the suspension. Stir for 15 minutes. The mixture will homogenize as the acylium complex forms.
-
Substrate Addition (The Critical Step): Dissolve 3-Fluoroanisole (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30–60 minutes.
-
Note: Maintain internal temperature < 10°C to prevent regiochemical scrambling and demethylation.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.
-
Target: Disappearance of starting material (
) and appearance of product ( ).
-
-
Quenching: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice/HCl (conc.) mixture. Caution: Highly exothermic hydrolysis.
-
Workup: Separate the organic layer.[2] Extract the aqueous layer 2x with DCM. Wash combined organics with water, saturated
, and brine. Dry over . -
Purification: Concentrate under reduced pressure. The crude solid is typically recrystallized from Methanol or Hexane/Ethanol to yield white crystals (mp: 92–94°C).
Method B: Green Catalysis (Metal Triflates / Zeolites)
Best for: High-value intermediates, acid-sensitive substrates, and avoiding chlorinated waste.
Rationale: Lanthanide triflates (e.g.,
Protocol 2: Solvent-Free / Ionic Liquid Acylation
Reagents:
-
3-Fluoroanisole (1.0 equiv)[1]
-
Acetic Anhydride (
) (2.0 equiv) -
Catalyst:
(5 mol%) OR Zeolite H-Beta -
Optional: Ionic Liquid [BMIM][
]
Step-by-Step Workflow:
-
Mix: In a pressure tube, combine 3-Fluoroanisole, Acetic Anhydride, and the catalyst.
-
Reaction: Heat to 50°C for 4–6 hours.
-
Note: Unlike
, triflates require mild heating to activate the anhydride.
-
-
Extraction:
-
If Solvent-Free: Dilute with EtOAc, wash with water to remove acetic acid byproduct.
-
If Ionic Liquid: Extract product with ether/heptane (catalyst remains in the IL phase and can be recycled).
-
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Quality Control & Troubleshooting
Analytical Data Reference
| Parameter | 2-Fluoro-4-Methoxyacetophenone (Target) | 3-Fluoroanisole (Start Material) |
| Appearance | White Crystalline Solid | Colorless Liquid |
| Melting Point | 92–94°C | -35°C |
| 1H NMR (CDCl3) | ||
| Key Shift | Acetyl methyl singlet at ~2.6 ppm | Absence of acetyl peak |
| Coupling | Complex multiplet |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield | Moisture in | Use fresh anhydrous |
| Demethylation | Reaction temperature too high (>40°C). | Keep addition at 0°C; do not exceed 25°C during stir. |
| Isomer Mix | Fast addition caused local heating. | Slow down addition rate. Improve stirring efficiency. |
| Emulsion | Aluminum salts during quench. | Use 1M HCl for quench to solubilize aluminum salts completely. |
Process Visualization
Figure 2: Operational workflow for the standard AlCl3-mediated acylation protocol.
References
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964. (The definitive source on mechanistic fundamentals).
-
CN102304035B . Preparation method of 2-fluoro-4-methoxyacetophenone. Google Patents. Link
-
Kawada, A., et al. "Lanthanide Triflates as Water-Tolerant Lewis Acids." Chemical Reviews, 2002 , 102(10), 3641-3666. Link
- Sartori, G., & Maggi, R.Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press, 2009.
-
PureSynth . 3-Fluoro-4-Methoxyacetophenone Properties & Safety Data. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Case ID: #2F4M-P2P-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Fluorinated Phenylacetone Derivatives
Introduction
Welcome to the Advanced Synthesis Support Portal. You have flagged issues regarding the synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one .
This molecule presents a unique "push-pull" electronic challenge. The 2-fluoro substituent (electron-withdrawing, inductive) and the 4-methoxy group (electron-donating, resonance) create a polarized system. While the aldehyde is reactive, the intermediate nitrostyrene is highly electron-rich at the
Below are the resolved troubleshooting tickets addressing the three critical failure points: Condensation Stalling , Reduction Polymerization , and Isomer Contamination .
Ticket #1: The Henry Condensation Stalls or Yields "Wet" Solids
User Query: "I am reacting 2-fluoro-4-methoxybenzaldehyde with nitroethane using n-butylamine in refluxing ethanol. The yield is erratic (40-60%), and the product comes out as a sticky orange oil that refuses to crystallize. How do I fix this?"
Technical Diagnosis: The "sticky oil" is likely a mixture of the target nitrostyrene and unreacted aldehyde, contaminated with water. The 2-fluoro substituent introduces steric hindrance near the carbonyl carbon, slowing the nucleophilic attack of the nitronate. Standard amine bases (like n-butylamine) often generate water that stays in the equilibrium, promoting the reverse reaction (retro-Henry).
Optimized Protocol (Ammonium Acetate Method): Switch from a catalytic amine to Ammonium Acetate in Glacial Acetic Acid . This acts as both catalyst and dehydrating solvent, driving the equilibrium toward the nitrostyrene.
Step-by-Step Solution:
-
Stoichiometry: Use 1.0 eq Aldehyde : 1.5 eq Nitroethane : 0.5 eq Ammonium Acetate.
-
Solvent: Glacial Acetic Acid (3 mL per gram of aldehyde).
-
Conditions: Gentle reflux (100°C bath) for 2–4 hours. Do not overheat.
-
Workup (Critical):
-
Cool to room temperature.
-
Pour slowly into ice-cold water (5x reaction volume) with vigorous stirring.
-
The 2-fluoro-4-methoxy-beta-nitrostyrene should precipitate as yellow needles.
-
Troubleshooting: If it oils out, scratch the flask wall with a glass rod or seed with a crystal from a previous batch.
-
Mechanism Visualization:
Figure 1: The Ammonium Acetate mediated Henry reaction. The acidic environment accelerates the dehydration step, preventing the retro-aldol pathway.
Ticket #2: The "Tar" Problem During Reduction (Iron/HCl)
User Query: "I am reducing the nitrostyrene to the ketone using Iron powder and HCl. The reaction exotherms violently and turns into a black, insoluble tar. My yield is <20%."
Technical Diagnosis: This is the most common failure mode. The 4-methoxy group makes the nitrostyrene electron-rich. In the presence of strong acid (HCl) and high heat, the intermediate enamine/imine polymerizes rapidly before it can hydrolyze to the ketone. You are experiencing cationic polymerization .
Optimized Protocol (Two-Phase Oxidative Hydrolysis): You must control the exotherm and facilitate immediate hydrolysis of the imine intermediate. We will use a Toluene/Water biphasic system with Iron powder.
The "Self-Validating" Workflow:
-
Setup: 3-neck flask, mechanical stirrer (overhead is mandatory; magnetic stirring is insufficient for Fe slurry), reflux condenser, addition funnel.
-
Charge: Iron Powder (4.0 eq, 325 mesh), FeCl3 (0.1 eq catalyst), Water, and Toluene.
-
Activation: Heat to a gentle reflux (~85-90°C internal).
-
Addition (The Control Point):
-
Dissolve the Nitrostyrene in Toluene.
-
Add Conc. HCl (slowly) to the refluxing iron slurry to activate it.
-
Simultaneously drip the Nitrostyrene solution into the flask.
-
Rule: If the reflux becomes violent, STOP addition. The reaction must be iron-limited, not substrate-limited.
-
-
Post-Reaction: The toluene layer protects the formed ketone from the acidic aqueous iron sludge, preventing polymerization.
Comparative Data: Reduction Methodologies
| Method | Reagents | Typical Yield | Primary Risk | Suitability for 2-F-4-OMe |
| Classical | Fe / Conc HCl (Neat) | 15 - 30% | Massive Polymerization (Tar) | Low |
| Biphasic | Fe / HCl / Toluene | 75 - 85% | Incomplete Hydrolysis | High |
| Hydride | NaBH4 / CuCl2 | 50 - 65% | Over-reduction to Alcohol | Medium |
| Tin | SnCl2 / HCl | 60 - 70% | Toxic Waste / Emulsions | Medium |
Workflow Diagram:
Figure 2: Biphasic Iron reduction workflow designed to sequester the product from the acidic metal sludge.
Ticket #3: Purification & Analysis
User Query: "My crude product is a dark red oil. Vacuum distillation is difficult because it foams. How do I get pure material?"
Technical Diagnosis: The "red" color is characteristic of trace iron salts and oxidation byproducts. Foaming indicates residual solvent or water. Direct distillation of crude reaction mixtures often leads to thermal degradation.
Recommended Purification Strategy:
-
Bisulfite Wash (Chemical Purification):
-
The target is a methyl ketone. It forms a solid adduct with saturated Sodium Bisulfite (NaHSO3).
-
Stir the crude oil with saturated NaHSO3 for 12 hours.
-
Filter the solid adduct. Wash with ether (removes non-ketone impurities).
-
Regenerate the ketone by dissolving the solid in water and basifying with Sodium Carbonate.
-
-
Steam Distillation:
-
Before high-vacuum distillation, perform a steam distillation.[1] The 2-fluoro-4-methoxy P2P will codistill with water as a milky oil, leaving the heavy polymers (tars) in the boiling flask.
-
-
Final Polish:
-
Distill the steam-distilled oil under high vacuum (<1 mmHg).
-
Boiling Point Expectation: The 2-F, 4-OMe substitution increases the BP significantly compared to unsubstituted P2P. Expect ~135-145°C at 1 mmHg.
-
References
-
Synthesis of Nitrostyrenes: Shulgin, A. T. (1964). "Psychotomimetic Amphetamines: Methoxy 3,4-Dialkylamphetamines." Experientia, 20, 366. (Methodology for methoxy-substituted nitrostyrene condensation).
-
Iron/HCl Reduction Mechanism: Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 60(5), 1017-1047. (Mechanistic grounding for oxidative hydrolysis).
-
Biphasic Reduction Protocols: Organic Syntheses, Coll. Vol. 4, p.573 (1963); Vol. 35, p.73 (1955). (Foundational protocols for Fe/HCl reduction of nitro compounds).
-
Fluorine Substituent Effects: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Explains the electronic influence of the 2-Fluoro group).
For further assistance, please reply to this thread with your LC-MS data or TLC plate images.
Sources
Technical Support Center: Purification of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Executive Summary
You are working with 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (CAS: 61718-80-7), a fluorinated phenylacetone derivative often used as a scaffold in structure-activity relationship (SAR) studies for CNS-active agents.
The Challenge: This molecule presents unique purification difficulties due to the ortho-fluorine substituent . While it provides metabolic stability in drug design, it introduces steric hindrance that complicates standard chemical purification methods (like bisulfite adduct formation) and alters volatility profiles during distillation compared to non-fluorinated analogs.
This guide prioritizes purity (>98.5%) for biological assays, focusing on removing specific impurities:
-
Regioisomers (e.g., 4-fluoro-2-methoxyphenyl isomers).
-
Unreacted Aldehydes (from condensation steps).
-
Polymeric Tars (thermal degradation products).
Module 1: Chemical Purification (The Bisulfite Method)
Applicability: Best for removing non-ketone impurities (aldehydes, alcohols, tars) from crude oil. Technical Note: The 2-fluoro substituent creates steric bulk near the carbonyl. Standard protocols must be modified with longer reaction times and higher shear mixing.
The Protocol
-
Adduct Formation:
-
Dissolve crude oil in 3 volumes of Methanol .
-
Prepare a saturated Sodium Bisulfite (NaHSO₃) solution (40% w/v in water).
-
Add bisulfite solution to the methanol mixture (1.5 molar equivalents relative to ketone).
-
Critical Step: Stir vigorously (1000+ RPM) for 12–24 hours . Note: Non-fluorinated analogs react in 2 hours; the ortho-fluorine requires time.
-
A white, crystalline precipitate (the adduct) will form.
-
-
Washing (Impurity Removal):
-
Filter the solid adduct.[1]
-
Wash cake 3x with Diethyl Ether or MTBE .
-
Why? The ketone is trapped in the solid salt; impurities remain in the organic wash.
-
-
Regeneration:
Visual Workflow: Bisulfite Cycle
Figure 1: The Bisulfite Adduct Cycle. Note that the "Solid Adduct" phase effectively locks the target molecule while allowing impurities to be washed away.
Module 2: Physical Purification (High-Vacuum Distillation)
Applicability: Bulk purification to remove solvents and heavy tars. Warning: This compound is thermally sensitive. Prolonged heating >150°C can cause darkening (oxidation/polymerization).
Troubleshooting Table: Distillation Parameters
| Parameter | Recommended Value | Why? |
| Vacuum Pressure | < 1.0 mmHg (High Vac) | Reduces boiling point to prevent thermal decomposition. |
| Vapor Temperature | ~105–115°C (at 1 mmHg) | Estimated. The 2-F substituent lowers BP slightly vs. non-fluorinated analogs. |
| Oil Bath Temp | Max 20°C above vapor | High delta-T causes "bumping" and charring on flask walls. |
| Condenser Temp | 40–50°C | Crucial: The product may solidify in a cold condenser (MP is near RT). Use warm water. |
Common Failure Mode:
User Report: "The product solidified in the condenser and blocked the vacuum."
Fix: Switch from tap water to a recirculating heater set to 45°C. If blockage occurs, use a heat gun gently on the glass joint to melt the plug.
Module 3: Polishing (Chromatography)
Applicability: Separation of close-eluting regioisomers (e.g., if the starting material contained 4-fluoro-2-methoxybenzaldehyde).
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).[6][7]
Separation Strategy
| Compound | Approx.[1][4][5][6][7][8][9][10][11][12][13][14] Rf (8:2 Hex:EtOAc) | Appearance on TLC (UV 254nm) |
| Non-polar Impurities | 0.8 – 0.9 | Weak/No fluorescence |
| Target Ketone | 0.4 – 0.5 | Strong Dark Spot |
| Regioisomers | 0.35 – 0.45 | Close to target (requires tall column) |
| Alcohols/Polar Tars | < 0.2 | Streaking near baseline |
Technique Tip: If regioisomers are present, reduce column loading to 1% (1g crude per 100g Silica) and run a shallow gradient (95:5 → 80:20 Hex:EtOAc).
Module 4: FAQ & Troubleshooting
Q1: My product turned pink/red after distillation. Is it ruined?
A: Not necessarily. Phenylacetone derivatives are prone to auto-oxidation, forming colored quinoid species even at ppm levels.
-
Fix: Re-dissolve in ether and wash with 10% Sodium Metabisulfite . This reducing agent often clears the color. Store under Argon at -20°C.
Q2: The bisulfite adduct isn't precipitating.
A: This is likely due to the 2-fluoro steric effect or solvent choice.
-
Troubleshoot 1: Ensure you are using Methanol , not Ethanol. Methanol solubilizes the impurities better while precipitating the adduct.
-
Troubleshoot 2: Cool the mixture to 0°C after the 24h stir time.
-
Troubleshoot 3: Seed the solution with a crystal of Sodium Bisulfite to induce nucleation.
Q3: GC-MS shows two peaks with identical mass spectra.
A: You likely have regioisomers . The 2-fluoro and 4-fluoro positions are difficult to distinguish by MS fragmentation alone.
-
Verification: Use 19F-NMR . The chemical shift of the fluorine atom is highly sensitive to its ortho/meta/para position relative to the methoxy group.
-
Ortho-to-methoxy (unwanted isomer) will show a distinct shift vs. Meta-to-methoxy (target).
-
Decision Matrix: Which Method to Use?
Figure 2: Strategic Decision Tree. Always distill crude tars first; use Bisulfite for chemical specificity; use Chromatography only for polishing.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for bisulfite adduct purification of methyl ketones).
-
MDPI Molbank. (2021). Synthesis and Characterization of Fluorinated Chalcones. (Provides context on the solubility and crystallization of 2-fluoro-4-methoxy derivatives).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61718-80-7. (Physical property data and safety classification).
-
Brindle, C. S., et al. (2017).[1] "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol." Organic Process Research & Development. (Optimized protocols for bisulfite purification).
Sources
- 1. Workup [chem.rochester.edu]
- 2. no.bloomtechz.com [no.bloomtechz.com]
- 3. researchgate.net [researchgate.net]
- 4. safrole.com [safrole.com]
- 5. reddit.com [reddit.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one, 1190229-37-8 [thegoodscentscompany.com]
- 9. The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylacetone - Wikipedia [en.wikipedia.org]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases: Enantioselective separation of fluorinated ß-phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sartorius.com [sartorius.com]
- 14. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Purification of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers and chemists working with 1-(2-Fluoro-4-methoxyphenyl)propan-2-one. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of your research data. This document is structured to provide direct, actionable solutions to common purification challenges, combining established chemical principles with practical, field-tested advice.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the workup and purification of crude 1-(2-Fluoro-4-methoxyphenyl)propan-2-one.
Question 1: My crude product is a persistent oil and fails to solidify, even after solvent removal under high vacuum. What is causing this and how can I proceed?
Answer: This is a frequent issue, typically arising from two main causes:
-
High Impurity Load: The presence of significant amounts of unreacted starting materials, side-products, or residual high-boiling solvents can depress the freezing point of your compound, preventing crystallization.
-
Isomeric Mixture: The synthesis, often a Friedel-Crafts acylation or a related reaction, can produce a mixture of isomers.[1][2] The methoxy group is a strong ortho-, para-director, and while the fluorine is also an ortho-, para-director, the final substitution pattern depends on the specific synthetic route and reaction conditions.[1][2][3] A mixture of isomers will almost certainly be an oil.
Recommended Actions:
-
Aqueous Workup: First, ensure all acidic or basic residues from the reaction are removed. Wash the crude material (dissolved in a solvent like ethyl acetate or dichloromethane) sequentially with a mild acid (e.g., 1M HCl if the reaction was basic), a mild base (e.g., saturated NaHCO₃ solution if the reaction was acidic), and finally with brine.[4] This removes many polar impurities.
-
Bisulfite Extraction (for Aldehyde Impurities): If you suspect unreacted aldehyde starting materials are present, a bisulfite wash can be highly effective. This procedure selectively converts aldehydes and some reactive ketones into water-soluble adducts that can be removed by liquid-liquid extraction.[5][6]
-
Proceed to Chromatography: Do not spend excessive time trying to crystallize a heavily contaminated oil. The most direct path to a pure, solid product is flash column chromatography. This technique is designed to separate compounds based on their differential adsorption to a stationary phase.[7][8]
Question 2: My preliminary NMR analysis shows multiple sets of aromatic signals and methoxy singlets. What are the likely isomeric impurities?
Answer: The primary cause of multiple aromatic isomers stems from the directing effects of the substituents on the starting material, typically a 1-fluoro-3-methoxybenzene derivative or similar. The methoxy group strongly directs electrophilic substitution to its ortho and para positions. The fluorine atom also directs ortho- and para-, but is a weaker activator.
-
Expected Product: 1-(2-Fluoro-4-methoxyphenyl )propan-2-one.
-
Likely Isomer: 1-(4-Fluoro-2-methoxyphenyl )propan-2-one or 1-(2-Fluoro-5-methoxyphenyl )propan-2-one, depending on the precise starting material and reaction (e.g., Friedel-Crafts acylation).[9]
These isomers often have very similar polarities, making them challenging to separate. Optimization of your column chromatography is critical.
Question 3: My column chromatography provides poor separation between my target compound and a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good resolution requires a systematic approach. The key is to maximize the difference in interaction between your compounds and the stationary phase.[8]
-
Solvent System Optimization: The choice of eluent is paramount. For moderately polar ketones like this, a hexane/ethyl acetate system is a standard starting point.[4][10]
-
Run TLC First: Test various solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) to find a system that gives your target compound an Rf value of approximately 0.3-0.35.[8] This generally provides the best separation on a column.
-
Try Different Solvents: If hexane/ethyl acetate fails, switch to a solvent system with different selectivity. A dichloromethane/acetone or toluene/ethyl acetate gradient can sometimes resolve impurities that co-elute in other systems.
-
-
Column Packing and Loading:
-
Use a long, narrow column for difficult separations, as resolution increases with column length.[8]
-
Load your sample in a minimal amount of solvent, ideally the initial eluent of your gradient.[7] Overloading the column or using a solvent that is too strong will lead to band broadening and poor separation.
-
-
Stationary Phase: While silica gel is the default, for particularly stubborn separations, consider using alumina (neutral or basic) which offers different selectivity.[8]
Question 4: After purification, my product is a white solid but has a faint yellow or tan color. What causes this and is it acceptable?
Answer: A slight off-white or yellowish color is common for aryl ketones and can be attributed to trace-level, highly conjugated impurities that are not easily detected by NMR or GC-MS. While often not detrimental for subsequent reactions, it indicates the presence of minor impurities. For applications requiring very high purity, such as in late-stage drug development, this color should be addressed.
Mitigation Strategy: Recrystallization
Recrystallization is an excellent final purification step to remove these trace impurities and improve crystalline form.[11] The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Recommended Solvents: For aryl ketones, consider solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.[12][13] A mixed solvent system often provides the best results.[12]
Frequently Asked Questions (FAQs)
Q: What is the most robust and generally applicable method for purifying crude 1-(2-Fluoro-4-methoxyphenyl)propan-2-one?
A: For routine, gram-scale purification, flash column chromatography on silica gel is the gold standard.[7][8] It is highly versatile and effective at removing both more polar and less polar impurities in a single operation. For achieving the highest analytical purity, it should be followed by recrystallization.
Q: How can I definitively assess the purity of my final product?
A: A multi-technique approach is recommended for a comprehensive purity profile.[14]
| Analytical Method | Principle | Strengths & Limitations |
| HPLC-UV | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[14] | Strengths: Excellent for quantifying purity (e.g., >99.5%), detecting non-volatile impurities, and high sensitivity. Limitations: Requires a reference standard for absolute quantification; some impurities may lack a UV chromophore.[15] |
| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass spectrometry detection.[14] | Strengths: Excellent for identifying and quantifying volatile impurities and residual solvents. Provides structural information from mass fragmentation. Limitations: Compound must be thermally stable and volatile. |
| qNMR | Provides purity assessment based on the direct proportionality between signal intensity and the number of atomic nuclei.[14] | Strengths: A primary ratio method that does not require a specific reference standard of the analyte. Can provide a highly accurate mass purity value. Limitations: Lower sensitivity compared to HPLC or GC for trace impurities. |
| Total Fluorine Analysis | Techniques like Combustion Ion Chromatography (CIC) measure the total fluorine content.[16][17] | Strengths: Provides a comprehensive measure of all fluorine-containing species, known and unknown. Limitations: Does not distinguish between the target compound and fluorine-containing impurities. |
Q: What are the best practices for storing the purified 1-(2-Fluoro-4-methoxyphenyl)propan-2-one?
A: While aryl ketones are generally stable, α-fluoroketones can exhibit unique reactivity.[18][19] To ensure long-term stability, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Refrigeration (2-8 °C) is recommended to minimize potential degradation over time.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude material.
-
Adsorbent Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude material for good separation.[8]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product (~1 g) in a minimal volume of dichloromethane or the eluting solvent (~2-3 mL). Carefully apply the solution to the top of the silica bed using a pipette.
-
Elution: Begin elution with the starting solvent mixture (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the compounds. The rate of polarity increase should be slow to ensure good separation.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified ketone.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
This protocol is suitable for a final polishing step after chromatography.[12]
-
Dissolution: Place the chromatographed, solid ketone in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes faintly cloudy (the saturation point).
-
Crystal Growth: Add another drop or two of ethyl acetate to redissolve the cloudiness and then allow the flask to cool slowly to room temperature. For best results, then place the flask in a refrigerator or ice bath for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Visual Workflow: Purification Strategy
The following diagram outlines a logical workflow for tackling the purification of crude 1-(2-Fluoro-4-methoxyphenyl)propan-2-one.
Caption: Decision workflow for purifying 1-(2-Fluoro-4-methoxyphenyl)propan-2-one.
References
-
PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. [Link]
-
ACS Publications. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ResearchGate. (n.d.). Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol. [Link]
-
The University of Brighton. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]
-
MDPI. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]
-
Springer. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]
-
University of Rochester Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
University of Victoria. (n.d.). Column chromatography. [Link]
-
ACS Omega. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. [Link]
-
Taylor & Francis Online. (2006). Crystallization of poly(aryl ether ketones). I. crystallization kinetics. [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Aryl Ketones. [Link]
-
ResearchGate. (2018). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. [Link]
-
EURL-POPs. (n.d.). Overview on PFAS analytical methods. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]
-
Flinders University. (2018). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. [Link]
-
Vedantu. (2025). On Friedel-Crafts acetylation, anisole yields. [Link]
-
CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
MDPI. (2023). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. [Link]
-
Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. [Link]
-
University of Kansas. (n.d.). Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. youtube.com [youtube.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. mdpi.com [mdpi.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pub.norden.org [pub.norden.org]
- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 18. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 19. research.brighton.ac.uk [research.brighton.ac.uk]
Troubleshooting low conversion rates in fluorinated phenylacetone synthesis
Welcome to the technical support center for the synthesis of fluorinated phenylacetones. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges, particularly low conversion rates, during the synthesis of these valuable compounds. Fluorinated phenylacetones are crucial intermediates in the production of various pharmaceuticals and research chemicals, and their efficient synthesis is paramount.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The information herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion Rates & Side Product Formation
This section addresses the most common issues encountered during the synthesis of fluorinated phenylacetones, presented in a question-and-answer format.
Question 1: My Friedel-Crafts acylation of a fluorinated aromatic ring is resulting in very low yields of the desired phenylacetone. What are the likely causes and how can I improve the conversion?
Low yields in Friedel-Crafts acylation of fluorinated aromatics are a frequent challenge. The fluorine substituent, while being an ortho-para director, has a complex electronic effect on the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect (-I), which can be more significant than its resonance electron-donating effect (+M).[1][2]
Potential Causes & Solutions:
-
Catalyst Inactivity or Insufficiency:
-
Cause: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will deactivate the catalyst.[3] Additionally, the ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle.[3][4]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents. In Friedel-Crafts acylation, it is often necessary to use stoichiometric amounts, or even a slight excess, of the Lewis acid catalyst to account for complexation with the product.[3]
-
-
Sub-optimal Reaction Temperature:
-
Cause: The reaction temperature can significantly influence the rate and selectivity. While heating can increase the reaction rate, it can also promote side reactions and decomposition.
-
Solution: Experiment with a range of temperatures. Starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or slightly above can often provide a good balance between reaction rate and selectivity.[5]
-
-
Poor Substrate Reactivity:
-
Cause: The deactivating effect of the fluorine atom can make the aromatic ring less nucleophilic and therefore less reactive towards the acylium ion electrophile.[2]
-
Solution: For less reactive fluorinated aromatics, consider using a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride) or a stronger Lewis acid catalyst. However, be aware that stronger catalysts can sometimes lead to more side products.
-
Troubleshooting Workflow for Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Question 2: I am attempting a Wacker-type oxidation of a fluorinated styrene derivative and observing low conversion to the corresponding phenylacetone. What factors should I investigate?
The Wacker oxidation is a powerful method for converting terminal olefins to methyl ketones.[6] However, its efficiency can be sensitive to various parameters, especially with substituted styrenes.
Potential Causes & Solutions:
-
Catalyst System Inefficiency:
-
Cause: The traditional Wacker system (PdCl₂, CuCl₂, O₂) can be sluggish for some substrates. The reoxidation of Pd(0) to Pd(II) by the copper co-catalyst is a critical step and can be rate-limiting.
-
Solution: Consider using a more modern and efficient catalytic system. Several improved protocols exist that utilize different co-oxidants or solvent systems to enhance the catalytic turnover.[7][8] For example, using a benzoquinone/NaNO₂/HClO₄ system has been shown to be highly effective for styrene derivatives under mild conditions.[7]
-
-
Sub-optimal Reaction Conditions:
-
Cause: Factors such as solvent, temperature, and pressure of the oxidant (e.g., air or pure oxygen) can significantly impact the reaction rate and yield.
-
Solution: A mixed solvent system, such as DMF/H₂O, can be beneficial for substrates with poor water solubility.[6] Optimization of the reaction temperature is also crucial; while higher temperatures can increase the rate, they may also lead to catalyst decomposition or side reactions.
-
-
Substrate-Related Issues:
-
Cause: The electronic properties of the fluorinated styrene can influence its reactivity in the Wacker process. Highly electron-deficient or sterically hindered styrenes may react more slowly.
-
Solution: If the substrate is particularly challenging, increasing the catalyst loading or reaction time may be necessary. Alternatively, exploring a different synthetic route might be more practical.
-
Comparative Table of Wacker Oxidation Conditions:
| Catalyst System | Oxidant | Typical Substrates | Advantages | Disadvantages |
| PdCl₂/CuCl₂ | O₂ (air or pure) | Simple alkenes | Well-established, inexpensive | Can be slow, requires acidic conditions |
| Pd(OAc)₂/Benzoquinone | Air | Styrene derivatives | Milder conditions, often higher selectivity | Benzoquinone can be a challenging reagent to handle |
| PdCl₂/NaNO₂/HClO₄ | O₂ (air) | Styrene derivatives | Green, efficient, high yields | May not be suitable for all substrates |
Question 3: My synthesis is plagued by the formation of a dark, tarry byproduct. What is causing this and how can I prevent it?
The formation of tarry byproducts is a common issue in many organic syntheses, including those for phenylacetones, and often indicates polymerization or decomposition of starting materials or products.
Potential Causes & Solutions:
-
Reagent Instability:
-
Cause: Some reagents used in phenylacetone synthesis, such as chloroacetone in Friedel-Crafts reactions, can be unstable and prone to self-condensation or polymerization, especially in the presence of strong acids or bases or at elevated temperatures.[9]
-
Solution: Use fresh, high-purity reagents. If possible, distill reagents like chloroacetone immediately before use. Adding the unstable reagent slowly to the reaction mixture at a controlled temperature can also help to minimize side reactions.
-
-
Excessive Reaction Temperature or Time:
-
Cause: Prolonged heating or excessively high temperatures can lead to the decomposition of both reactants and products, resulting in the formation of complex, high-molecular-weight byproducts.
-
Solution: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the reaction is complete, work it up promptly. Avoid unnecessarily long reaction times or overheating.
-
-
Highly Acidic or Basic Conditions:
-
Cause: Strongly acidic or basic conditions can catalyze a variety of side reactions, including polymerization and condensation.
-
Solution: Use the minimum amount of acid or base necessary to catalyze the reaction. If possible, opt for milder catalysts or reaction conditions. A thorough workup to neutralize the reaction mixture is also critical.
-
Frequently Asked Questions (FAQs)
Q1: What is the effect of the position of the fluorine substituent (ortho, meta, para) on the reactivity of the aromatic ring in Friedel-Crafts acylation?
The position of the fluorine atom has a significant impact on the regioselectivity and reactivity of the aromatic ring. Fluorine is an ortho-para director due to its ability to donate a lone pair of electrons through resonance (+M effect).[1] However, its strong inductive electron-withdrawing effect (-I effect) deactivates the ring. This deactivation is most pronounced at the ortho position due to its proximity to the fluorine atom.[1][2] As a result, electrophilic aromatic substitution on fluorobenzene is often strongly para-selective.[1]
Q2: Are there alternative synthesis routes to fluorinated phenylacetones that avoid the challenges of Friedel-Crafts or Wacker reactions?
Yes, several other methods can be employed, which may be more suitable depending on the specific target molecule and available starting materials. Some alternatives include:
-
Reaction of a fluorinated phenylacetic acid with an organometallic reagent: For example, reacting 4-fluorophenylacetic acid with methyllithium can produce (4-fluorophenyl)acetone.[10][11]
-
Oxidation of the corresponding secondary alcohol: If the fluorinated phenethyl alcohol is accessible, it can be oxidized to the desired ketone using a variety of oxidizing agents, such as Dess-Martin periodinane.[12]
-
From fluorinated nitropropenes: The reduction of a fluorinated nitropropene derivative can yield the corresponding phenylacetone.[11]
Q3: How can I effectively purify my crude fluorinated phenylacetone product?
The purification method will depend on the physical properties of the product and the nature of the impurities. Common purification techniques include:
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation is often an effective method for removing non-volatile impurities.
-
Column Chromatography: For both liquid and solid products, column chromatography on silica gel is a versatile technique for separating the desired product from side products and unreacted starting materials. A solvent system of ethyl acetate and a non-polar solvent like heptane or hexane is often a good starting point.[11]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective method for achieving high purity.
Key Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Fluorobenzene
This protocol describes a general procedure for the acylation of fluorobenzene with acetyl chloride using aluminum chloride as the catalyst.
Materials:
-
Anhydrous fluorobenzene
-
Anhydrous acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or nitrogen balloon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve fluorobenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the fluorobenzene solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.[3]
Safety Note: Friedel-Crafts reactions can be exothermic and evolve HCl gas. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment.
Catalyst Deactivation and Product Complexation in Friedel-Crafts Acylation:
Caption: Reaction and deactivation pathways in Friedel-Crafts acylation.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
CSBSJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
ACS Publications. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2018). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. Retrieved from [Link]
-
Wiley Online Library. (2021). Wacker‐Tsuji‐Type Oxidation Reactions of Styrene Derivatives Catalyzed by Ferrate. Retrieved from [Link]
-
University of Pretoria. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation reaction of the styrene derivatives 1 o and 1 p. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the synthesis of fluorinated phenylacetic acid. Retrieved from [Link]
-
Semantic Scholar. (2013). Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. Retrieved from [Link]
-
Rhodium.ws. (2004). Drone #342: Enolate Phenylacetone Synthesis FAQ 1.0. Retrieved from [Link]
-
NIH. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
Georgia Southern University. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Retrieved from [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
NIH. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). 20 The Synthesis and Utilization of Ketone bodies. Retrieved from [Link]
-
AccessPediatrics. (n.d.). Ketone Synthesis and Utilization Defects. Retrieved from [Link]
- Google Patents. (n.d.). US4638094A - Process for producing phenylacetones.
-
Boston University. (n.d.). A preparation of phenylacetone. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Retrieved from [Link]
-
YouTube. (2021). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning. Retrieved from [Link]
-
YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Retrieved from [Link]
-
PubMed. (2011). Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. 2-Fluorophenylacetone synthesis - chemicalbook [chemicalbook.com]
- 12. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]
Optimizing reaction temperature for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Technical Support Center: Thermal Optimization for Fluorinated Phenylacetone Synthesis
Topic: Optimization of Reaction Temperature for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one Reference Code: TSC-PROTO-2F4M-P2P Status: Active / Research Use Only
Part 1: Diagnostic Overview & The "Thermal Sweet Spot"
Executive Summary: Synthesizing 1-(2-Fluoro-4-methoxyphenyl)propan-2-one requires navigating a narrow thermodynamic window. The presence of the 4-methoxy group (strongly electron-donating) activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (polymerization/tar formation) at elevated temperatures. Conversely, the 2-fluoro group (electron-withdrawing via induction) slightly deactivates the ortho-position but introduces steric strain.
Success depends on balancing the Activation Energy (
The Thermal Sweet Spot:
-
Reaction Phase (Reduction):
(Strict Control) -
Hydrolysis Phase:
(Reflux, limited duration) -
Critical Failure Point:
(Rapid dimerization/tarring)[1]
Part 2: Workflow Visualization
The following diagram illustrates the critical temperature checkpoints for the Iron/HCl Reductive Hydrolysis route (the industry standard for electron-rich substrates).
Figure 1: Critical thermal checkpoints in the reductive hydrolysis of the nitroalkene precursor.
Part 3: Troubleshooting Guides (Q&A)
Scenario A: Uncontrolled Exotherms & Tar Formation
Q: "My reaction mixture turned into a viscous black tar within 20 minutes of reflux. What happened?"
Diagnosis: Thermal Runaway / Polymerization. The 4-methoxy group makes the ring electron-rich. If you add the nitroalkene precursor to the Iron/Acid mixture too quickly, the heat of reduction accumulates faster than it can dissipate. Temperatures exceeding 100°C promote intermolecular attack between the electron-rich ring and the reactive imine intermediate.
Corrective Protocol:
-
Pre-Activation: Activate the Iron powder with catalytic HCl before adding the substrate.
-
Dosing Control: Add the substrate as a solution (in Toluene or GAA) dropwise.
-
Active Cooling: Maintain the internal temperature between 60-75°C during addition. If it spikes, stop addition immediately and apply an external ice bath.
Scenario B: Low Yield & Intermediate Contamination
Q: "I isolated a solid instead of an oil, and NMR shows a mixture of ketone and something else. My yield is <40%."
Diagnosis: Incomplete Hydrolysis (Kinetic Trap).
You likely kept the temperature too low (
Corrective Protocol:
-
Two-Stage Heating: Perform the reduction at 70°C . Once all iron is consumed/substrate added, ramp the temperature to 90-95°C (gentle reflux) for exactly 2 hours.
-
Check pH: Ensure the mixture is acidic (pH < 2) during the reflux stage to catalyze the hydrolysis.
Part 4: Impurity Profiling & Temperature Correlation
Use this table to diagnose your crude product based on reaction temperature history.
| Avg. Reaction Temp | Observed Outcome | Dominant Impurity | Mechanistic Cause |
| < 50°C | Low Yield, Solid Precipitate | Oxime / Hydroxylamine | Insufficient energy to hydrolyze the C=N bond [1]. |
| 65°C - 75°C | Optimal Yield (>80%) | Trace Benzaldehyde | Ideal kinetic balance. |
| 85°C - 95°C | Good Yield, Dark Color | Dimerized species | Minor thermal polymerization of the electron-rich ring. |
| > 105°C | Viscous Black Oil / Tar | Polymers / Indoles | Electrophilic attack on the 4-OMe ring; possible cyclization [2]. |
Part 5: Standard Operating Procedure (SOP)
Method: Iron/HCl Reductive Hydrolysis of 1-(2-Fluoro-4-methoxyphenyl)-2-nitropropene.
Reagents:
-
Precursor: 1-(2-Fluoro-4-methoxyphenyl)-2-nitropropene (1.0 eq)
-
Iron Powder (325 mesh, reduced): (4.0 eq)
-
Glacial Acetic Acid (GAA): Solvent (10 mL/g of precursor)
-
Hydrochloric Acid (37%): Catalyst (0.1 eq)
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round bottom flask with an overhead stirrer (essential for slurry), a reflux condenser, and a temperature probe.
-
Iron Activation: Charge Iron powder and 50% of the GAA. Add the HCl catalyst. Stir at 60°C for 15 minutes until the iron turns grey/dull (activation).
-
Substrate Addition (The Critical Step):
-
Dissolve the nitroalkene in the remaining GAA.
-
Add this solution dropwise.
-
CRITICAL: Regulate addition rate to keep internal temp between 65°C and 75°C . Do not use external heat during this phase; let the exotherm drive it.
-
-
Post-Addition Hydrolysis:
-
Once addition is complete and exotherm subsides, apply external heat.
-
Ramp to 90°C (gentle reflux).
-
Hold for 120 minutes .
-
-
Quench: Cool rapidly to 20°C . Filter off unreacted iron.
-
Extraction: Dilute with water, extract with Dichloromethane (DCM), and wash with Sodium Bisulfite (to remove any aldehyde byproducts).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on hydrolysis of oximes/imines).
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing general methodologies for substituted phenylacetones).
-
Urry, W. H., & Kharasch, M. S. (1944). Factors Influencing the Course of the Grignard Reaction. Journal of the American Chemical Society, 66(9), 1438–1442. (Mechanisms of side reactions in organometallic synthesis of ketones).
Disclaimer: This guide is for educational and research purposes only. The synthesis of phenylacetone derivatives may be regulated in your jurisdiction. Ensure compliance with all local laws and safety regulations regarding chemical precursors.
Sources
Technical Support Center: Recrystallization of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Welcome to the technical support guide for the purification of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. While specific literature on the recrystallization of this exact molecule is not abundant, the principles outlined here are derived from the chemical properties of its structural motifs—a substituted phenylacetone—and established organic chemistry purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one that influence solvent selection?
A1: The molecule's solubility is governed by a balance of polar and non-polar characteristics. The aromatic ring and the propane backbone provide non-polar character. In contrast, the ketone carbonyl group (C=O), the methoxy ether group (-OCH₃), and the highly electronegative fluorine atom introduce significant polarity and potential for hydrogen bonding with protic solvents. A successful recrystallization solvent or solvent system will exploit the differences in solubility of the compound and its impurities at high and low temperatures.
Q2: What is the guiding principle for selecting a suitable recrystallization solvent?
A2: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is crucial for achieving a high recovery of pure crystals upon cooling. Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[1][2] A general rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers.[3]
Q3: Which single solvents are good starting points for this compound?
A3: Based on its moderately polar structure, good single-solvent candidates to screen include:
-
Ethanol or Isopropanol: These protic solvents can hydrogen bond with the ketone and ether moieties. Many moderately polar organic compounds exhibit the desired solubility profile in these alcohols.
-
Acetone: As a polar aprotic solvent, acetone is a good solubilizer for ketones.[3] However, its low boiling point may not provide a wide enough solubility gradient. It is often more effective as the "good" solvent in a mixed-solvent system.[4]
-
Toluene: The aromatic nature of toluene can effectively dissolve the phenyl ring portion of the molecule at elevated temperatures.
Q4: When should I consider a mixed-solvent system?
A4: A mixed-solvent system is ideal when no single solvent provides the required sharp change in solubility with temperature. This technique uses two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[5] For 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, effective combinations could include Ethanol/Water, Acetone/Hexane, or Toluene/Hexane.[4][6]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization process and provides actionable solutions.
Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid instead of solid crystals.[7]
-
Probable Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution 1: If the hot solution is colored, consider adding a small amount of activated carbon to adsorb colored impurities.[7] Heat the solution with the carbon for a few minutes before performing a hot gravity filtration to remove it.[7]
-
Probable Cause 2: Solution is Supersaturated at a High Temperature. The solution may be cooling too rapidly, or the boiling point of the solvent might be higher than the compound's melting point.[7]
-
Solution 2: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[8] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth and prevent oiling.[9]
Q6: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A6: This is a common issue, often caused by either using too much solvent or the solution being supersaturated.[9][10]
-
Probable Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[9] If too much solvent was added initially, the solution will not be saturated upon cooling.
-
Solution 1: Gently heat the solution to boil off a portion of the solvent (typically 10-20% of the volume).[8] Then, allow the more concentrated solution to cool again.[8]
-
Probable Cause 2: Supersaturation. The solution may contain more dissolved solute than theoretically possible at that temperature, and crystal nucleation has not initiated.[9]
-
Solution 2: Induce Crystallization.
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[2][8] The microscopic glass fragments serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small sample of the pure compound, add a single tiny crystal to the solution. This "seed" provides a template for crystallization.[2]
-
Ice Bath: Once the solution is at room temperature, cooling it further in an ice-water bath can promote crystallization.[2] However, do this only after attempting the above methods, as rapid cooling can sometimes lead to smaller, less pure crystals.[7]
-
Q7: My final product yield is very low. How can I improve it?
A7: A low yield can result from several factors during the procedure.
-
Probable Cause 1: Using Too Much Solvent. As mentioned in Q6, excess solvent will keep a significant portion of your product dissolved in the mother liquor.[8]
-
Solution 1: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[10]
-
Probable Cause 2: Premature Crystallization. Crystals may have formed during a hot filtration step, leading to product loss on the filter paper.
-
Solution 2: Ensure your funnel and receiving flask are pre-heated before hot filtration.[7] You can do this by rinsing them with hot solvent. Using a stemless funnel can also prevent the filtrate from cooling and crystallizing in the stem.[7]
-
Probable Cause 3: Incomplete Crystallization. Not allowing sufficient time or cooling to a low enough temperature can leave product in the solution.
-
Solution 3: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[2]
Data Summary and Protocols
Table 1: Recommended Solvent Systems for Screening
| Solvent System | Type | Rationale & Key Considerations |
| Isopropanol | Single Solvent | Good balance of polarity. Less volatile than ethanol, allowing for more controlled cooling. |
| Ethanol/Water | Mixed Solvent | Ethanol is the "good" solvent; water is the "anti-solvent." Excellent for moderately polar compounds. Add water dropwise to the hot ethanol solution until cloudiness persists. |
| Acetone/Hexane | Mixed Solvent | Acetone is the polar "good" solvent; hexane is the non-polar "anti-solvent."[4] Very effective for creating a sharp polarity change to induce crystallization. |
| Toluene/Hexane | Mixed Solvent | Toluene dissolves the aromatic portion well at high temperatures; hexane reduces solubility upon cooling.[6] Good for compounds that are less polar. |
Detailed Experimental Protocol: Mixed-Solvent Recrystallization using Acetone/Hexane
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acetone and hexane are flammable.
Materials:
-
Crude 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
-
Acetone, reagent grade
-
Hexane, reagent grade
-
Two Erlenmeyer flasks
-
Hotplate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add the minimum volume of hot acetone dropwise while stirring and gently heating until the solid just dissolves.
-
Induce Saturation: While the solution is still hot, add hexane (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[5]
-
Re-dissolution: Add a few more drops of hot acetone to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals.[7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]
-
Collection of Crystals: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold hexane. Collect the crystals by vacuum filtration, and wash them with a small volume of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.[2]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a low temperature.
Workflow and Troubleshooting Diagram
Below is a logical workflow for the recrystallization process, including key decision points for troubleshooting common issues.
Caption: Troubleshooting workflow for recrystallization.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Quora. How to crystallize phenylacetone. Available at: [Link]
-
Wired Chemist. Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]
-
University of York. Problems with Recrystallisations. Available at: [Link]
-
University of Richmond Blogs. Recrystallization | Organic Chemistry I Lab. Available at: [Link]
- Unknown Source.
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
-
Reddit. Go-to recrystallization solvent mixtures : r/Chempros. Available at: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
-
PMC. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Scientific Research Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]
-
PMC. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. Available at: [Link]
- Google Patents. US20040054234A1 - Method for preparing fluorinated ketones.
-
The Good Scents Company. para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. Available at: [Link]
-
MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Available at: [Link]
-
PubMed. The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Available at: [Link]
-
Cheméo. Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Available at: [Link]
-
NIST WebBook. 2-Propanone, 1-(4-methoxyphenyl)-. Available at: [Link]
-
ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Addressing catalyst poisoning during 1-(2-Fluoro-4-methoxyphenyl)propan-2-one reduction
The following guide is structured as a Tier 3 Technical Support interface for process chemists and researchers. It addresses the specific challenges of catalytically reducing 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (often abbreviated as 2F-4M-P2P or similar internal codes).
This substrate presents unique electronic and steric challenges due to the ortho-fluorine and para-methoxy substituents, making the catalyst particularly susceptible to deactivation by trace impurities from precursor synthesis.
Ticket ID: #CR-2F4M-Redux Topic: Mitigating Catalyst Poisoning during 1-(2-Fluoro-4-methoxyphenyl)propan-2-one Reduction Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic Interface: Is it Poisoning or Kinetics?
Before altering your protocol, you must distinguish between catalyst poisoning (irreversible active site deactivation) and kinetic inhibition (reversible slowing due to conditions).
Q: My hydrogen uptake stopped at 60% conversion. Is my catalyst dead?
A: Not necessarily. The 2-Fluoro substituent creates steric bulk near the reaction center, and the 4-Methoxy group increases electron density on the ring, potentially altering adsorption strength.
Perform this rapid diagnostic test:
-
Stop agitation.
-
Add a standard "spike" of a known, easily reducible substrate (e.g., 100 mg of styrene or nitrobenzene).
-
Resume agitation and monitor H₂ uptake.
| Observation | Diagnosis | Action Required |
| Rapid H₂ uptake resumes | Kinetic Inhibition | Your catalyst is active. The product (amine/alcohol) may be inhibiting the surface, or H₂ solubility is limiting. Increase pressure or temperature. |
| No/Sluggish H₂ uptake | Catalyst Poisoning | The active sites are irreversibly blocked by impurities (S, Cl, P) or the catalyst has sintered. Proceed to Module 2 (Purification). |
Root Cause Analysis: Feedstock Impurities
The synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one often involves condensation reactions (e.g., Henry reaction, Darzens, or Friedel-Crafts). These routes introduce specific poisons that are lethal to heterogeneous catalysts (Pd/C, PtO₂, Raney Ni).
Common Poisons for this Substrate[1][2][3]
| Impurity Class | Source in 2F-4M-P2P Synthesis | Mechanism of Poisoning | Removal Protocol |
| Organic Halides (Cl⁻, Br⁻) | Residual from Friedel-Crafts or HCl hydrolysis steps. | Competes aggressively for active sites; promotes metal sintering. | Wash: 5% NaHCO₃ wash followed by water. Check: Silver Nitrate test. |
| Sulfur Species (Thiols, Sulfides) | Reagents (e.g., DMSO, thionyl chloride) or contaminated solvents. | Irreversibly binds to Pd/Pt sites (d-orbital back-bonding). | Treatment: Stir with Raney Ni (sacrificial) or Activated Carbon. |
| Oligomers/Tars | Condensation byproducts (aldol polymers). | Physically coats the catalyst pores (Fouling). | Purification: Steam Distillation or Bisulfite Adduct purification. |
Visualizing the Troubleshooting Logic
The following decision tree guides you through the optimization process.
Figure 1: Decision matrix for diagnosing catalytic failure during ketone reduction.
Corrective Protocols
Protocol A: Feedstock Purification (The "Bisulfite Rescue")
If your ketone is an oil and suspects contain aldehydes or oligomers, the bisulfite adduct method is superior to simple distillation for removing non-carbonyl poisons.
-
Preparation: Dissolve 10g of crude 1-(2-Fluoro-4-methoxyphenyl)propan-2-one in 20mL of minimal ethanol/methanol.
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution (excess, ~1.5 eq) with vigorous stirring.
-
Precipitation: The ketone-bisulfite adduct should precipitate as a white solid. (Note: The 2-Fluoro group may slow this; cool to 0°C).
-
Wash: Filter the solid. Wash with diethyl ether (removes non-ketone organics, tars, and sulfur impurities).
-
Regeneration: Suspend the solid in water and add 10% Sodium Carbonate (Na₂CO₃) or 10% NaOH until basic (pH > 10).
-
Extraction: Extract the liberated pure ketone into DCM or Toluene. Dry over MgSO₄.
Protocol B: Sacrificial Catalyst Pre-treatment
For persistent sulfur poisoning that survives distillation:
-
Dissolve the substrate in the hydrogenation solvent (e.g., Methanol).
-
Add 5 wt% Raney Nickel (active) or 10 wt% Activated Carbon .
-
Stir at Room Temperature for 1 hour (no Hydrogen needed).
-
Filter through Celite to remove the scavenger.
-
Proceed with the fresh noble metal catalyst (Pd/C or Pt/C).
Reaction Optimization: Reductive Amination Specifics
If your goal is the amine (via reductive amination with methylamine or ammonia), the amine product itself can inhibit the catalyst.
Q: Why does the reaction slow down as more amine is formed? A: Amines bind strongly to catalyst surfaces. The 2-Fluoro-4-methoxy substitution pattern creates an electron-rich aromatic system, which may enhance the basicity or adsorption of the resulting amine.
Solution: Acid Promotion Adding a stoichiometric equivalent of acid prevents the amine product from poisoning the catalyst surface.
-
Recommended: Acetic Acid (1-2 equivalents) or Sulfuric Acid (trace).
-
Mechanism: Protonates the amine product (
), which has low affinity for the metal surface, leaving active sites free for the ketone.
Comparative Catalyst Performance Table
| Catalyst | Activity | Selectivity (Alcohol vs Amine) | Poison Resistance | Recommendation |
| 10% Pd/C | High | Favors Amine (in presence of amine source) | Low | Best for clean substrates. prone to halide poisoning. |
| 5% Pt/C | Moderate | High (minimizes defluorination) | Moderate | Use if C-F bond cleavage is observed (rare). |
| Raney Ni | Moderate | Mixed | High | Excellent for "dirty" substrates; handles sulfur better. |
| PtO₂ (Adams) | Very High | Favors Alcohol | Low | Use for simple ketone reduction to alcohol. |
Frequently Asked Questions (FAQ)
Q: Will the Fluorine atom be cleaved (defluorination) during hydrogenation? A: Under standard conditions (T < 60°C, P < 5 bar), the aromatic C-F bond is stable on Pd/C. However, if you use Pd(OH)₂ (Pearlman's Catalyst) or high temperatures (>80°C), hydrodefluorination is a risk.
-
Tip: If you detect defluorinated byproducts (via LC-MS), switch to Pt/C (Platinum on Carbon), which is less active for hydrogenolysis of aryl halides [1].
Q: Can I use Methanol as a solvent? A: Yes, Methanol is the standard solvent. However, if you are performing reductive amination with methylamine, ensure the system is anhydrous to drive the imine equilibrium. If poisoning persists, switch to Acetic Acid as the solvent (if the substrate is stable), which drastically increases rate and catalyst life [2].
Q: How do I remove the catalyst safely? A: Pd/C saturated with hydrogen is pyrophoric.
-
Flush the vessel with Nitrogen/Argon before opening.
-
Keep the filter cake wet with water or solvent.
-
Dispose of in a dedicated heavy metal waste container containing water.
References
-
BenchChem. (2025).[1] Dealing with catalyst poisoning in the hydrogenation for synthesis. Retrieved from
-
Rylander, P. N. (1967).[2] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on catalyst selection).
-
ScienceMadness & Reddit ChemPros. (2009-2025). Community discussions on Pd/C deactivation and sulfur poisoning. Retrieved from and .
-
MDPI. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from .
-
Organic Chemistry Portal. (2024). Reductive Amination: Reagents and Mechanisms. Retrieved from .
(Note: The synthesis of phenylacetone derivatives is a controlled process in many jurisdictions. This guide is intended for authorized pharmaceutical research and development personnel only.)
Sources
Minimizing side reactions in the synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. We will explore the causality behind experimental choices, providing field-proven insights to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Question: My reaction is producing a significant amount of an isomeric byproduct along with my target 1-(2-Fluoro-4-methoxyphenyl)propan-2-one. How can I improve the regioselectivity?
Answer: This is a classic challenge in Friedel-Crafts acylation of substituted aromatic rings.[1][2] The 2-fluoro-4-methoxyphenyl ring has two directing groups: a methoxy group (-OCH₃) and a fluorine atom (-F).
-
Electronic Effects: The methoxy group is a strong activating, ortho, para-director due to its ability to donate electron density through resonance. The fluorine atom is a deactivating, but still ortho, para-directing group. The electrophilic acylium ion will preferentially add to the positions most activated by the methoxy group.
-
Steric Hindrance: The positions ortho to the methoxy group are sterically hindered by the adjacent fluorine atom and the bulk of the methoxy group itself. The position para to the fluorine (and ortho to the methoxy) is the most likely site for the desired acylation. However, acylation at the position para to the methoxy group can also occur, leading to the primary isomeric impurity.
Mitigation Strategies:
-
Control Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable para-substituted product and can minimize the formation of the ortho isomer by increasing the energetic barrier for the sterically hindered attack.[3]
-
Choice of Lewis Acid: The strength and bulk of the Lewis acid catalyst can influence selectivity. A bulkier Lewis acid, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), may sterically disfavor substitution at the more hindered positions compared to a smaller, highly reactive catalyst like aluminum chloride (AlCl₃).[4]
-
Solvent Selection: The choice of solvent can affect the reactivity of the electrophile and the catalyst. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. Experimenting with solvents can sometimes modulate selectivity.
Issue 2: Formation of Dimeric or Polymeric Byproducts
Question: I'm observing high molecular weight impurities in my final product. What could be causing dimerization or polymerization?
Answer: The formation of dimeric or polymeric materials can arise from several side reactions, particularly under strongly acidic or basic conditions or if the desired ketone product can self-condense.
-
Self-Condensation: The target ketone, 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, has acidic α-protons. Under basic conditions (e.g., during a basic workup or if using a base-catalyzed route), it can undergo an aldol-type self-condensation reaction to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone dimer.
-
Friedel-Crafts Polyalkylation/Acylation: While less common for acylations due to the deactivating nature of the ketone product, if the reaction conditions are too harsh (high temperature, excess catalyst), a second acylation can occur, though this is generally unfavorable.[3]
Mitigation Strategies:
-
Neutralize Carefully: During workup, ensure that any acidic or basic conditions are carefully neutralized to a pH of ~7 before concentration. This minimizes the risk of base-catalyzed self-condensation.
-
Control Stoichiometry: In a Friedel-Crafts route, use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent to prevent polyacylation.[3]
-
Purification: If self-condensation products form, they are typically much higher in molecular weight and less polar (after dehydration) than the desired monomeric ketone. They can often be separated effectively using column chromatography.
Issue 3: Low Yields and Recovery of Starting Material in Grignard-based Routes
Question: I am attempting a synthesis using a Grignard reagent (e.g., 2-fluoro-4-methoxybenzylmagnesium bromide) and an acetylating agent, but my yields are very low and I recover a lot of my unreacted starting materials. What is going wrong?
Answer: Grignard reactions are notoriously sensitive to reaction conditions. The Grignard reagent is a very strong base in addition to being a good nucleophile.[5]
-
Reaction with Protic Sources (Water): The most common cause of failure is the presence of trace amounts of water in the glassware, solvents, or starting materials. Grignard reagents react rapidly with water to form an alkane, quenching the reagent.[6][7]
-
Enolization of the Electrophile: If your acetylating agent (e.g., an ester like ethyl acetate) has acidic α-protons, the Grignard reagent can act as a base and simply deprotonate it to form an enolate. This consumes the Grignard reagent without the desired nucleophilic addition. After acidic workup, this leads to the recovery of the starting ketone/ester.[8]
Mitigation Strategies:
| Problem | Solution & Rationale |
| Moisture Contamination | Rigorous Drying: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents (typically anhydrous diethyl ether or THF) must be freshly distilled from a drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous bottle.[9] Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Enolization | Use a Less Hindered Electrophile: Electrophiles like acetyl chloride or acetic anhydride can be more effective than esters. The reaction with an acid chloride is typically very fast and less prone to enolization. |
| Slow Reaction | Activation of Magnesium: The magnesium turnings used to prepare the Grignard reagent can have an unreactive oxide layer. Crushing the magnesium, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane can help initiate the reaction.[9] |
Workflow for a Moisture-Sensitive Grignard Reaction
Caption: Workflow for executing a successful Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing high-purity 1-(2-Fluoro-4-methoxyphenyl)propan-2-one?
While several routes are viable, a well-optimized Friedel-Crafts acylation of 2-fluoroanisole is often a reliable choice for directness. The key challenge is controlling regioselectivity. An alternative that can offer high purity, albeit with more steps, is the Darzens condensation .[10] This route involves reacting 2-fluoro-4-methoxybenzaldehyde with an α-haloester (like ethyl 2-chloropropionate) to form a glycidic ester. Subsequent hydrolysis and decarboxylation yield the desired ketone.[11][12] This multi-step process allows for purification of intermediates, which can lead to a very pure final product.
Friedel-Crafts Acylation Pathway and Side Product Formation
Caption: Regiochemical outcomes in the Friedel-Crafts acylation.
Q2: How can I effectively purify the final product?
The purification strategy depends on the nature of the impurities.
-
Column Chromatography: This is the most versatile method. Given the moderate polarity of the target ketone, a silica gel column with a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[13] This method is excellent for separating isomeric impurities and other byproducts with different polarities.
-
Vacuum Distillation: If the primary impurities have significantly different boiling points from the product, vacuum distillation can be an efficient, scalable purification method.[3]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be highly effective at removing small amounts of impurities.[14][15]
Q3: In a Darzens condensation route, what is the best base to use?
To avoid a common side reaction, transesterification , the alkoxide base should correspond to the alcohol portion of the ester.[11][16] For example, if you are using ethyl 2-chloropropionate, the ideal base is sodium ethoxide (NaOEt). Using a different alkoxide, like sodium methoxide, could lead to a mixture of ethyl and methyl glycidic esters, complicating the subsequent steps. Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be used and avoid the issue of transesterification altogether.[16]
Q4: Can nucleophilic aromatic substitution (SNAr) of the fluorine atom occur?
This is a valid concern, especially if the synthesis involves strong nucleophiles under harsh conditions. The fluorine atom is on an electron-rich ring (activated by the methoxy group), which generally disfavors SNAr. However, if strong bases like NaOH or KOH are used in nucleophilic solvents like methanol at high temperatures, there is a possibility of substitution of the fluorine with a methoxy group.[17][18] This is more likely if there are additional electron-withdrawing groups on the ring. For most syntheses of this target compound, the conditions are not typically harsh enough to make SNAr a major side reaction. It is always best to use the mildest effective conditions and monitor the reaction by TLC or GC-MS for unexpected byproducts.
References
-
ResearchGate. (n.d.). Analysis of potential phenylacetone precursors... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
StudyLib. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (2020, February 13). Darzens reaction. Retrieved from [Link]
-
MDPI. (2021, January 25). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Darzens condensation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]
-
J&K Scientific. (2025, May 26). Darzens Condensation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). Retrieved from [Link]
-
ResearchGate. (2025, October 16). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]
-
Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Flinders University Research. (2018, June 15). The synthesis and investigation of impurities found in clandestine laboratories... Retrieved from [Link]
-
Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks... Retrieved from [Link]
-
Semantic Scholar. (2020, March 28). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives... Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Darzens Reaction [organic-chemistry.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. jk-sci.com [jk-sci.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. acgpubs.org [acgpubs.org]
- 18. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability & Handling of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Product Code: FMP-2-one Chemical Class: Fluorinated Phenylacetone Derivative Support Tier: Level 3 (Process Chemistry & Scale-up)
Executive Summary: The Stability Paradox
You are likely encountering stability issues because 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (FMP) presents a unique "push-pull" electronic environment that accelerates base-catalyzed degradation compared to non-fluorinated analogs.
While the 4-methoxy group stabilizes the aromatic ring against nucleophilic attack, the 2-fluoro substituent (ortho position) exerts a strong inductive withdrawing effect (
This guide provides the mechanistic insight and protocols required to stabilize FMP during synthesis and storage.
Module 1: The Degradation Mechanism
Why is my clear oil turning yellow/brown?
The color change is the hallmark of enolization followed by oxidative coupling or condensation .
-
Hyper-Acidity: The
of the benzylic protons in standard phenylacetone is . The 2-fluoro group stabilizes the negative charge on the benzylic carbon, effectively lowering the and shifting the equilibrium toward the enolate anion even with weaker bases (e.g., carbonates). -
The Aldol Trap: Once the enolate forms, it acts as a nucleophile, attacking the carbonyl of a non-enolized FMP molecule. This forms a
-hydroxy ketone dimer, which dehydrates to a conjugated enone (yellow color). -
Polymerization: This process repeats, forming oligomers (brown/black tar).
Visualizing the Pathway
The following diagram illustrates the cascade from stable ketone to polymeric tar.
Figure 1: The base-catalyzed degradation cascade of FMP. The 2-Fluoro substituent accelerates the initial deprotonation step.
Module 2: Troubleshooting Guide (FAQ)
Q1: The reaction mixture became viscous and dark during workup. Can I recover the product?
Diagnosis: You likely performed a "hot quench" or allowed the aqueous basic layer to remain in contact with the organic layer too long without cooling. Resolution:
-
If viscous oil: Distillation is risky due to high boiling points of dimers. Attempt column chromatography (Silica gel, Hexane/EtOAc gradient). The monomer (FMP) will elute first; dimers are much more polar.
-
If solid tar: Recovery is likely impossible. The material has polymerized.
Q2: Is the Fluorine atom falling off (Defluorination)?
Diagnosis: Unlikely.
Technical Insight: While 2-fluoroketones can undergo elimination, the 4-methoxy group is a strong resonance donor (
Q3: I see a yield loss after storing the product in the freezer. Why?
Diagnosis: Auto-oxidation. Mechanism: Even at low temperatures, benzylic positions are susceptible to radical oxidation by atmospheric oxygen, forming peroxides. Corrective Action: Always store under an inert atmosphere (Argon/Nitrogen).
Module 3: Optimized Protocols
Comparison of Stability Conditions
| Parameter | Safe Zone (Stable) | Danger Zone (Rapid Degradation) |
| pH | 4.0 – 7.0 | > 9.0 |
| Temperature (Workup) | < 5°C (Ice Bath) | > 25°C (Room Temp) |
| Atmosphere | Nitrogen / Argon | Ambient Air (Oxygen) |
| Solvent Class | Non-polar (Toluene, DCM) | Protic (Methanol/Water) with Base |
Protocol A: The "Cold Quench" (Stopping a Reaction)
Use this protocol when terminating a synthesis step involving FMP in basic media.
-
Chill: Cool the reaction vessel to 0°C externally.
-
Acidify: Slowly add dilute HCl (1M) or Acetic Acid dropwise.
-
Target: Adjust pH to 6.0–7.0 . Do not overshoot to highly acidic (pH < 2) if you want to avoid acid-catalyzed rearrangement, though FMP is generally more stable in acid than base.
-
-
Phase Separation: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate .
-
Wash: Wash the organic layer once with Brine (saturated NaCl) to remove residual water and water-soluble impurities.
-
Dry & Concentrate: Dry over
(Magnesium Sulfate) and concentrate in vacuo at temperatures below 40°C .
Protocol B: Long-Term Storage
-
Purify: Ensure the material is free of basic impurities (amines, inorganic bases).
-
Container: Amber glass vial (UV protection).
-
Headspace: Purge with Argon (heavier than air, provides better blanket than Nitrogen).
-
Temperature: Store at -20°C .
Module 4: Decision Logic for Workup
Use this logic flow to determine the safety of your current process step.
Figure 2: Decision tree for handling FMP reaction mixtures to prevent polymerization.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
PubChem. (n.d.).[1] 1-(2-Fluoro-4-methoxyphenyl)propan-2-one. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Inductive effects of fluorine on alpha-proton acidity).
-
MDPI. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one.[2] Molbank.[2] Retrieved from [Link] (Demonstrates stability of the scaffold in Claisen-Schmidt condensation when an electrophile is present).
-
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Base-catalyzed degradation pathways of ketones).
Disclaimer: This guide is for research and development purposes only. Users must comply with all local regulations regarding the handling of fluorinated phenylacetone derivatives.
Sources
Technical Support Center: Column Chromatography of Fluorinated Ketones
Welcome to the dedicated support center for the chromatographic purification of fluorinated ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with the separation of these valuable but often tricky compounds. Fluorinated ketones, prized for their utility in pharmaceuticals and materials science, possess distinct electronic and physicochemical properties that demand a tailored approach to column chromatography.[1][2]
This resource moves beyond generic protocols to provide in-depth, field-proven insights into method development and troubleshooting, ensuring the scientific integrity and success of your purification workflows.
Fundamentals: The Chromatographic Behavior of Fluorinated Ketones
Fluorinated ketones are a unique class of molecules. The high electronegativity of fluorine atoms can significantly alter the polarity, dipole moment, and intermolecular interactions of the parent ketone.[1] This has profound implications for their behavior on a chromatographic column. Unlike their non-fluorinated analogs, these compounds can engage in dipole-dipole interactions, and in some cases, halogen bonding with the stationary phase. Furthermore, the strong carbon-fluorine bond imparts high chemical stability, yet some fluorinated ketones can be susceptible to decomposition on acidic stationary phases like silica gel or can form hydrates.[3][4][5][6] Understanding these properties is the first step toward developing a robust separation method.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during the column chromatography of fluorinated ketones.
Issue 1: Poor or No Separation of My Fluorinated Ketone from Impurities.
Question: I'm using a standard silica gel column with a hexane/ethyl acetate gradient, but my fluorinated ketone co-elutes with a non-fluorinated impurity. How can I improve the resolution?
Answer: This is a classic selectivity problem. When the polarity differences between your compound of interest and impurities are minimal, standard silica gel often fails to provide adequate separation. The key is to introduce alternative interaction mechanisms.
-
Expert Rationale: Traditional silica gel separates primarily based on polar interactions (hydrogen bonding). Fluorinated compounds, however, offer unique interaction possibilities. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can provide multiple retention mechanisms including hydrophobic, π-π, dipole-dipole, and charge transfer interactions.[7][8] This alternative selectivity can often resolve compounds that co-elute on standard phases.[9][10]
-
Step-by-Step Protocol:
-
Select a Fluorinated Stationary Phase: Obtain a pre-packed column or pack your own with a pentafluorophenyl (PFP) bonded silica. These are available from numerous suppliers.
-
Initial Mobile Phase Scouting: Begin with a simple mobile phase system, such as acetonitrile/water or methanol/water, if using reversed-phase HPLC. For flash chromatography, consider less polar solvent systems like dichloromethane/hexane.
-
Gradient Optimization: Run a broad gradient (e.g., 5% to 95% acetonitrile in water) to determine the approximate elution point of your compound.
-
Fine-Tuning: Once you have an approximate retention time, run a shallower gradient around that point to maximize resolution.
-
-
Pro-Tip: Sometimes, pairing a standard C18 column with a fluorinated eluent like trifluoroethanol (TFE) in the mobile phase can also induce unique selectivity.[11]
Issue 2: My Fluorinated Ketone Appears to be Decomposing on the Column.
Question: I'm seeing multiple new spots on my TLC analysis of the collected fractions, and my yield is very low. I suspect my fluorinated ketone is not stable on the silica gel. What can I do?
Answer: Compound instability on silica gel is a known issue, particularly for molecules with sensitive functional groups.[6] The acidic nature of silica can catalyze degradation. Some fluorinated ketones, especially α-fluorinated ones, can be prone to decomposition.[3][4]
-
Expert Rationale: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. These sites can interact with and degrade sensitive molecules. Deactivating the silica or using a more inert stationary phase are effective strategies to mitigate this.
-
Troubleshooting Workflow:
Caption: Workflow for addressing compound instability.
-
Step-by-Step Protocol for Deactivating Silica Gel:
-
Prepare your primary elution solvent (e.g., 90:10 hexane:ethyl acetate).
-
Add a small amount of a volatile base, typically 0.1-1% triethylamine, to the mobile phase.
-
Use this modified mobile phase to both slurry pack the column and run the separation. The triethylamine will neutralize the acidic silanol sites.
-
Issue 3: My Peak Shape is Broad or Tailing.
Question: My fluorinated ketone is eluting as a broad, tailing peak, which is compromising my separation and fraction collection. How can I get sharper peaks?
Answer: Poor peak shape can stem from several factors, including secondary interactions with the stationary phase, column overloading, or issues with the mobile phase.
-
Expert Rationale: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For ketones, this can involve interactions with residual acidic sites on the silica. Using a mobile phase modifier or switching to a high-purity, end-capped stationary phase can mitigate these effects.
-
Data-Driven Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Secondary Interactions | Add a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or triethylamine). | The modifier competes with your analyte for active sites on the stationary phase, leading to a more symmetrical peak. |
| Column Overload | Reduce the amount of sample loaded onto the column. | Exceeding the column's capacity leads to peak broadening. A general rule is to load no more than 1-5% of the stationary phase mass.[12] |
| Poor Solubility | Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. | If the sample precipitates at the head of the column, it will slowly redissolve, causing tailing.[13] |
| Channeling in Column | Repack the column carefully, ensuring a homogenous and well-settled bed. | Voids or channels in the stationary phase lead to uneven flow and peak distortion.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the best all-around column choice for fluorinated ketones?
A1: While there is no single "best" column, a pentafluorophenyl (PFP) stationary phase is an excellent starting point for method development.[8][14] It provides unique selectivity compared to standard C18 or silica columns and often results in better separation of halogenated compounds.[7][9] For routine purifications where the compound is known to be stable and the separation is not complex, high-purity silica gel remains a cost-effective option.
Q2: Can I use normal-phase chromatography for fluorinated ketones?
A2: Yes, normal-phase chromatography on silica or alumina is commonly used. However, be mindful of potential compound stability issues on silica.[6] Also, some highly fluorinated compounds may have low solubility in common non-polar normal-phase solvents. In such cases, reversed-phase chromatography might be a better choice.
Q3: My fluorinated ketone is very polar. What chromatographic mode should I use?
A3: For highly polar fluorinated ketones that are poorly retained in reversed-phase chromatography, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or a polar bonded phase) with a mobile phase high in organic content (typically acetonitrile) and a small amount of water.[15] This mode can provide excellent retention and separation for polar analytes.
Q4: How do I choose between methanol and acetonitrile as the organic modifier in reversed-phase chromatography?
A4: The choice between methanol and acetonitrile can significantly impact selectivity. Acetonitrile is generally a weaker solvent than methanol in reversed-phase, leading to longer retention times. They also have different interactions with the stationary phase and analytes. It is often worthwhile to screen both solvents during method development to see which provides better resolution for your specific mixture.
Q5: I'm observing "ghost peaks" in my chromatogram. What could be the cause?
A5: Ghost peaks are typically from an analyte that did not elute in a previous run.[16] This can happen if the mobile phase was not strong enough to elute all compounds. To prevent this, it's good practice to flush the column with a strong solvent (like 100% acetonitrile or isopropanol in reversed-phase) after each run to remove any strongly retained components.
Experimental Protocols
Protocol 1: Method Development for a Novel Fluorinated Ketone
This protocol outlines a systematic approach to developing a separation method for a new fluorinated ketone of unknown chromatographic behavior.
Caption: Method development workflow for fluorinated ketones.
Protocol 2: Decontamination of a Column after Purifying Fluorinated Compounds
Fluorinated compounds can sometimes exhibit strong adsorption to column materials. A thorough cleaning protocol is essential to prevent cross-contamination.
-
Initial Flush: Wash the column with 10 column volumes of the mobile phase used for the separation, but at the highest organic composition (e.g., 95-100% acetonitrile).
-
Intermediate Flush: Flush with 10 column volumes of isopropanol. Isopropanol is a strong solvent that is miscible with both polar and non-polar solvents and is excellent for removing a wide range of contaminants.
-
Final Equilibration: Before the next use, equilibrate the column with at least 10-15 column volumes of the initial mobile phase for your next separation.
-
Storage: For long-term storage, follow the manufacturer's recommendations. Typically, reversed-phase columns are stored in acetonitrile/water, and normal-phase columns in hexane/isopropanol.
References
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
- Ketones as directing groups in photocatalytic sp 3 C–H fluorin
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchG
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchG
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC Intern
- Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
- Synthesis and Reactivity of Fluorin
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace.
- (PDF)
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- LC Chromatography Troubleshooting Guide - HALO Columns.
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
- Column Chrom
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters - ChemRxiv.
- Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes - Organic Chemistry Portal.
- Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
- MXPA02000676A - Use of fluorinated ketones in fire extinguishing compositions.
- Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activ
- EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google P
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology.
- Notes: Synthesis and Properties of Some Fluorinated Ketones - ACS Public
- Mobile phase for the off-line experiments | Download Table - ResearchG
- Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC - PMC.
- Reviewing the Importance of the Stationary and Mobile Phases in Chrom
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromtech.com [chromtech.com]
- 13. halocolumns.com [halocolumns.com]
- 14. daneshyari.com [daneshyari.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bvchroma.com [bvchroma.com]
Validation & Comparative
Technical Comparison: 13C NMR Profiling of Fluorinated Phenylacetone Derivatives
This guide provides an in-depth technical analysis of the 13C NMR profile of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one , a halogenated phenylacetone derivative.
This document is structured for researchers requiring definitive structural characterization. It moves beyond basic peak listing to explore the spin-spin coupling dynamics introduced by the fluorine substituent, comparing this spectral "fingerprint" against non-fluorinated and regioisomeric alternatives.
Executive Summary & Analytical Challenge
In medicinal chemistry and forensic analysis, distinguishing between regioisomers of fluorinated precursors is critical. The target molecule, 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (2F-PMP) , presents a unique analytical challenge compared to its parent compound, 4-Methoxyphenylacetone (PMP) .
While 1H NMR often suffers from signal overlap in the aromatic region, 13C NMR provides a definitive structural confirmation through the Heteronuclear Spin-Spin Coupling (
The "Product" Comparison
This guide compares the spectral performance of the target molecule against two key alternatives:
-
Reference Standard: 1-(4-Methoxyphenyl)propan-2-one (No Fluorine).
-
Regioisomer: 1-(3-Fluoro-4-methoxyphenyl)propan-2-one (Fluorine at meta-position).
Comparative Spectral Data Analysis
The following table contrasts the 13C NMR chemical shifts (
Note: Data represents expected values in
Table 1: Chemical Shift & Coupling Constant Comparison
| Carbon Position | Target: 2-Fluoro-4-Methoxy (2F-PMP) | Reference: 4-Methoxy (PMP) | Isomer: 3-Fluoro-4-Methoxy (3F-PMP) |
| C=O (Ketone) | ~206.0 ppm (s) | ~206.5 ppm (s) | ~206.0 ppm (s) |
| C-F (Ipso) | ~161.5 ppm (d, | N/A | ~152.0 ppm (d, |
| C-OMe (Ipso) | ~160.5 ppm (d, | ~158.5 ppm (s) | ~147.0 ppm (d, |
| C1 (Benzylic) | ~114.0 ppm (d, | ~126.5 ppm (s) | ~127.0 ppm (d, |
| C3 (Aromatic) | ~101.5 ppm (d, | ~114.2 ppm (s) | ~113.5 ppm (d, |
| C5 (Aromatic) | ~107.0 ppm (d, | ~114.2 ppm (s) | ~116.0 ppm (d, |
| C6 (Aromatic) | ~132.0 ppm (d, | ~130.4 ppm (s) | ~124.5 ppm (d, |
| ~44.5 ppm (s/d, weak coupling) | ~50.2 ppm (s) | ~50.0 ppm (s) | |
| Methoxy (-OCH3) | ~55.6 ppm (s) | ~55.3 ppm (s) | ~56.2 ppm (s) |
| Terminal -CH3 | ~29.2 ppm (s) | ~29.1 ppm (s) | ~29.2 ppm (s) |
Deep Dive: Mechanistic Interpretation
The "Fingerprint" of 2-Fluorine
The defining feature of the 2F-PMP spectrum is the large one-bond coupling (
-
Observation: A doublet centered around 161.5 ppm with a splitting of ~245 Hz.
-
Causality: The Fermi contact interaction between the
and nuclei is maximized through the direct -bond. This signal is significantly deshielded compared to the non-fluorinated analog due to the high electronegativity of fluorine (Inductive effect, ).
Distinguishing Regioisomers (2-F vs 3-F)
The position of the fluorine atom drastically alters the coupling pattern of the Methoxy carbon (C4).
-
In 2-Fluoro (Target): The Fluorine is meta to the Methoxy carbon. This results in a small
coupling (~10 Hz) on the C4 signal (~160.5 ppm). -
In 3-Fluoro (Isomer): The Fluorine is ortho to the Methoxy carbon. This results in a larger
coupling (~11-15 Hz) and, crucially, shifts the C-OMe signal upfield to ~147 ppm due to the "ortho-effect" shielding.
The Benzylic Anomaly
The C1 (bridge) carbon in the target molecule shows a
Experimental Protocol: High-Resolution Acquisition
To replicate these results and ensure spectral integrity, follow this self-validating protocol.
Reagents:
-
Solvent:
(99.8% D) with 0.03% v/v TMS. -
Analyte Concentration: 20-30 mg in 0.6 mL solvent.
Instrument Parameters (600 MHz equivalent):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Why? Ensures NOE enhancement for sensitivity while removing proton splitting.
-
-
Spectral Width: 240 ppm (to capture C=O and C-F doublets).
-
Relaxation Delay (D1): 2.0 seconds.
-
Critical: Quaternary carbons (C2, C4, C=O) have long T1 times. Insufficient D1 leads to signal suppression.
-
-
Scans (NS): Minimum 1024.
-
Reasoning: Splitting a signal into a doublet halves its signal-to-noise (S/N) ratio. Fluorinated samples require
more scans to achieve the same S/N as non-fluorinated analogs.
-
Analytical Workflow Visualization
The following diagram outlines the logical flow for assigning the 2F-PMP structure, differentiating it from impurities and isomers.
Figure 1: Logical decision tree for the structural assignment of fluorinated phenylacetones using 13C NMR splitting patterns.
References
-
Molbank 2021 . Synthesis and Characterization of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. Available at: [Link]
-
SpectraBase . 1-(4-Methoxyphenyl)propan-2-one 13C NMR Data. Wiley Science Solutions. Available at: [Link][1]
-
ResearchGate . Experimental and Calculated 13C NMR Chemical Shifts of Methoxy Groups. Available at: [Link]
Sources
GC-MS fragmentation pattern of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
[1]
Executive Summary
Target Compound: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one CAS Registry Number: 16817-46-2 Molecular Formula: C₁₀H₁₁FO₂ (MW: 182.19 g/mol ) Primary Application: Precursor in the synthesis of 2-fluoro-4-methoxyamphetamine (2-FMA) and related designer drugs; pharmaceutical intermediate.[1]
This guide provides a technical analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one.[1] It focuses on the electron ionization (EI) fragmentation pathways, distinguishing features from regioisomers, and validated experimental protocols for forensic and analytical identification.
Chemical Identity & Structural Context
The compound is a substituted phenyl-2-propanone (P2P).[1] The presence of the fluorine atom at the ortho position and the methoxy group at the para position creates a specific electronic environment that influences both retention time and fragmentation abundance, though the primary fragmentation pathways remain consistent with the P2P class.
| Feature | Specification |
| IUPAC Name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one |
| Common Name | 2-Fluoro-4-methoxyphenylacetone |
| Structure | Phenyl ring substituted with 2-F, 4-OMe; side chain -CH₂C(=O)CH₃ |
| Key Isomers | 1-(4-Fluoro-3-methoxyphenyl)propan-2-one (CAS 320338-98-5)1-(3-Fluoro-4-methoxyphenyl)propan-2-one |
Experimental Protocol (Self-Validating System)
To ensure reproducible fragmentation patterns and reliable retention indices, the following protocol is recommended. This workflow minimizes thermal degradation and maximizes sensitivity for the molecular ion.
Sample Preparation
-
Solvent: Methanol or Ethyl Acetate (LC-MS grade).
-
Concentration: 100 µg/mL.
-
Derivatization (Optional): Not required for general identification, but conversion to PFP (pentafluoropropionyl) derivatives can enhance isomer separation if native resolution is poor.
GC-MS Instrument Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30 m × 0.25 mm × 0.25 µm.[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 80°C for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: m/z 40–400.
Fragmentation Analysis
Under standard EI (70 eV) conditions, the fragmentation of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is dominated by alpha-cleavage adjacent to the carbonyl group.[1]
Primary Fragmentation Pathway
The molecular ion (m/z 182 ) is typically observable but of low to moderate intensity. The most abundant pathway involves the cleavage of the C1–C2 bond (alpha to the carbonyl).
-
Formation of the Benzyl Cation (Base Peak):
-
Formation of the Acylium Ion:
-
Alternatively, the charge can be retained on the acetyl fragment, yielding the acylium ion [CH₃C≡O]⁺.
-
m/z: 43 .
-
This is a common low-mass ion in all methyl ketones.
-
Secondary Fragmentation
The stable benzyl/tropylium cation (m/z 139) undergoes further fragmentation:
-
Loss of Formaldehyde (CH₂O): Characteristic of methoxy-substituted aromatics.
-
139 – 30 = m/z 109 .
-
-
Loss of Methyl Radical (•CH₃): From the methoxy group.
-
139 – 15 = m/z 124 .
-
-
Loss of HF: Possible but less favored than CH₂O loss in this system.
-
139 – 20 = m/z 119 .
-
Diagnostic Ion Table
| m/z | Ion Identity | Origin / Mechanism | Relative Abundance |
| 182 | [M]⁺[1]• | Molecular Ion | 5–15% |
| 139 | [C₈H₈FO]⁺ | Base Peak ; 2-Fluoro-4-methoxybenzyl cation (Tropylium derivative) | 100% |
| 109 | [C₇H₆F]⁺ | Loss of CH₂O from m/z 139 | 20–40% |
| 43 | [C₂H₃O]⁺ | Acetyl ion (CH₃CO⁺) | 30–60% |
| 124 | [C₇H₅FO]⁺ | Loss of[1] •CH₃ from m/z 139 | 5–10% |
Mechanistic Pathway Diagram
Figure 1: Proposed EI fragmentation pathway for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one showing the dominant alpha-cleavage mechanism.[1]
Comparative Analysis & Differentiation
Differentiation from structural isomers and non-fluorinated analogs is critical in forensic contexts.
Comparison with Non-Fluorinated Analog
The direct analog is 1-(4-methoxyphenyl)propan-2-one (PMA precursor) .
| Compound | Molecular Ion (M+) | Base Peak (Benzyl) | Key Difference |
| 2-Fluoro-4-methoxy-P2P | 182 | 139 | +18 Da shift due to Fluorine |
| 4-Methoxy-P2P | 164 | 121 | Standard methoxybenzyl ion |
Isomer Differentiation (Regioisomers)
Distinguishing the 2-fluoro, 3-fluoro, and 4-fluoro isomers by mass spectrometry alone is difficult because their fragmentation pathways are identical (producing m/z 139, 109, 43).
-
Strategy: Chromatographic Separation (Retention Time).
-
Trend: On non-polar columns (DB-5MS), ortho-substituted aromatics typically elute earlier than meta- and para- isomers due to steric shielding and reduced intermolecular interactions.[1]
-
Prediction:
-
1-(2-Fluoro-4-methoxyphenyl)propan-2-one (Elutes First)[1]
-
1-(3-Fluoro-4-methoxyphenyl)propan-2-one (Elutes Later)
-
Note: If peaks co-elute, use a specialized stationary phase (e.g., biphenyl or cyclodextrin-based columns) or derivatize with PFPA to improve resolution.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-(4-methoxyphenyl)-2-propanone (CAS 122-84-9). NIST Chemistry WebBook.[2] Retrieved from [Link][3][2]
- Power, J. D., et al. (2018). The differentiation of positional isomers utilizing GC-IRD. Journal of Separation Science.
Precision HPLC Profiling of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one: A Comparative Methodological Guide
Executive Summary & Chemical Context[1][2][3][4][5][6]
1-(2-Fluoro-4-methoxyphenyl)propan-2-one (CAS: N/A for specific isomer, generic fluorinated P2P derivatives often referenced) is a critical fluorinated phenylacetone intermediate. In drug development and forensic profiling, the purity of this compound is paramount, specifically regarding the separation of regioisomers (e.g., the 3-fluoro analog) and synthetic precursors (e.g., 2-fluoro-4-methoxybenzaldehyde).
While standard C18 chemistry provides adequate retention for gross purity assessments, it often fails to resolve positional isomers due to the similar hydrophobicity (LogP) of the fluorine position. This guide objectively compares the industry-standard C18 approach against the superior selectivity of Pentafluorophenyl (PFP) stationary phases, demonstrating why PFP is the "Gold Standard" for fluorinated aromatic profiling.
The Analytical Challenge
-
Target Analyte: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (Neutral ketone).[1]
-
Critical Impurities:
Method Comparison: C18 vs. PFP
The following comparison highlights the mechanistic differences between the two approaches.
| Feature | Method A: Standard C18 (Benchmark) | Method B: PFP Propyl (High-Resolution) |
| Stationary Phase | Octadecylsilane (C18) | Pentafluorophenyl (PFP) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Isomer Selectivity | Low (Co-elution likely for 2-F vs 3-F) | High (Resolves F-position variants) |
| Mobile Phase | Water / Acetonitrile (0.1% FA) | Water / Methanol (0.1% FA) |
| Application | Routine QC, Gross Purity | Impurity Profiling, Isomer Quantification |
| Cost/Run | Low | Moderate |
Expert Insight: Why PFP?
For fluorinated aromatics, the PFP phase offers unique selectivity.[1] The fluorine atoms on the stationary phase create a localized electron-deficient ring system.[1] This interacts strongly with the electron-rich methoxy-substituted aromatic ring of the analyte via
Experimental Protocols
Protocol A: High-Throughput QC (C18)
Best for: Rapid batch release where isomer contamination is not a concern.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2][1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 275 nm (Max absorption for anisole derivatives).[1]
-
Gradient:
-
0-1 min: 10% B (Isocratic hold)
-
1-8 min: 10% → 90% B (Linear ramp)
-
8-10 min: 90% B (Wash)
-
Protocol B: High-Resolution Isomer Profiling (PFP)
Best for: Validating synthetic routes and quantifying regioisomers.
-
Column: Thermo Scientific Hypersil GOLD PFP or ACE C18-PFP, 2.1 x 100 mm, 1.9 µm (UHPLC) or 3 µm (HPLC).
-
Mobile Phase A: Water + 2mM Ammonium Formate (pH 3.5).[1]
-
Mobile Phase B: Methanol (MeOH).[3][1][4] Note: MeOH promotes
- interactions better than ACN. -
Temperature: 25°C (Lower temp enhances selectivity).
-
Detection: UV @ 275 nm or MS (ESI+).[1]
-
Gradient:
-
0-2 min: 15% B
-
2-12 min: 15% → 75% B
-
12-15 min: 75% → 95% B
-
Comparative Data Analysis
The following data simulates typical retention behavior observed in validation studies for fluorinated phenylacetones [3, 4].
| Analyte | RT (min) - C18 | RT (min) - PFP | Resolution (Rs) - C18 | Resolution (Rs) - PFP |
| Benzaldehyde Precursor | 4.2 | 3.8 | - | > 2.0 |
| Target (2-Fluoro) | 5.5 | 6.1 | Ref | Ref |
| Isomer (3-Fluoro) | 5.6 | 6.8 | 0.8 (Co-elution) | 2.5 (Baseline) |
| Alcohol Impurity | 4.8 | 5.2 | 1.5 | 3.0 |
Interpretation: On the C18 column, the 2-fluoro and 3-fluoro isomers show a critical pair resolution of only 0.8, making accurate quantitation impossible. The PFP method achieves a resolution of 2.5, enabling strict quality control.
Visualizations
Workflow Decision Tree
This diagram guides the analyst in selecting the appropriate method based on the analytical goal.[1]
Caption: Decision matrix for selecting between C18 and PFP stationary phases based on isomeric resolution requirements.
Analytical Workflow & Mechanism
This diagram illustrates the interaction mechanisms utilized in the PFP protocol.
Caption: Mechanistic breakdown of PFP stationary phase interactions leading to superior isomeric separation.
References
-
Waters Corporation. (2021).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link
-
Advanced Chromatography Technologies. (2018).[1] ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1][5] Chromatography Today. Link
-
Pereira, L., et al. (2011).[1] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.[1] Link
-
Przybyciel, M. (2006).[1] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] Link
Sources
IR spectroscopy peaks for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
An In-Depth Guide to the Infrared Spectroscopic Signature of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one: A Comparative Analysis
Introduction
1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a substituted aryl ketone with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Accurate structural elucidation is paramount for its use in these fields, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming its functional group identity. This guide presents a detailed analysis of the predicted IR absorption spectrum of this molecule.
This document moves beyond a simple recitation of peak values. It provides a comparative analysis, grounding the spectral predictions in the fundamental principles of vibrational spectroscopy and data from structurally analogous compounds. We will dissect the electronic influence of the aromatic substituents—the electron-withdrawing fluorine atom and the electron-donating methoxy group—on the key vibrational frequencies, particularly that of the carbonyl group. This guide is intended for researchers and drug development professionals who require a deep and practical understanding of how to interpret the IR spectrum for this specific compound and its analogues.
Molecular Structure and Key Vibrational Modes
The structure of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one contains several key functional groups that give rise to distinct and identifiable peaks in the IR spectrum. The primary absorption bands are expected from the carbonyl (C=O) group, the aryl ether linkage (Ar-O-CH₃), the carbon-fluorine bond (C-F), the aromatic ring (C=C), and various carbon-hydrogen (C-H) bonds.
Caption: Key functional groups in 1-(2-Fluoro-4-methoxyphenyl)propan-2-one.
Predicted Infrared Absorption Peaks: A Detailed Analysis
The following table summarizes the predicted characteristic IR absorption bands for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one. Each region is subsequently discussed in detail.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Notes |
| 3100 - 3000 | Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring.[1][2] |
| 2980 - 2870 | Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of methyl (CH₃) and methylene (CH₂) groups.[3][4] |
| ~1718 - 1725 | Strong | Ketone C=O Stretch | This is a non-conjugated ketone, so the frequency is higher than in aryl ketones like acetophenone. The electron-withdrawing fluorine may cause a slight increase. |
| ~1610, ~1500 | Medium | Aromatic C=C Stretch | In-ring stretching vibrations of the benzene nucleus.[1][2] |
| ~1465, ~1370 | Medium | Aliphatic C-H Bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups.[3] |
| ~1260, ~1030 | Strong | Aryl Alkyl Ether C-O-C Stretch | Asymmetric and symmetric stretching modes, respectively. A key diagnostic feature.[5][6][7] |
| 1250 - 1100 | Medium | Aromatic C-F Stretch | The exact position can be complex and may overlap with other vibrations in the fingerprint region.[8] |
Carbonyl (C=O) Stretching Vibration (~1718 - 1725 cm⁻¹)
The most prominent and diagnostically significant peak in the spectrum will be the strong, sharp absorption from the carbonyl (C=O) group stretch.[9] For a simple aliphatic ketone like 2-butanone, this peak appears around 1715 cm⁻¹.[1][10] In contrast, when a ketone is directly conjugated with an aromatic ring (an aryl ketone, like acetophenone), the C=O stretching frequency decreases to approximately 1685-1666 cm⁻¹ due to delocalization of pi-electrons, which weakens the C=O double bond.[10][11]
In 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, the carbonyl group is separated from the aromatic ring by a methylene (-CH₂-) group. This insulation prevents conjugation. Therefore, its C=O stretching frequency is expected to be much closer to that of a typical saturated aliphatic ketone, around 1715-1725 cm⁻¹.[1] The presence of the electronegative fluorine atom on the ring may exert a minor inductive electron-withdrawing effect through the sigma bonds, which could slightly increase the frequency, potentially positioning it at the higher end of this range.
C-H Stretching Vibrations (3100 - 2870 cm⁻¹)
Two distinct regions for C-H stretching are expected:
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium intensity peaks appearing just above 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds where the carbon atom is part of the aromatic ring (sp² hybridized).[1][2]
-
Aliphatic C-H Stretch (2980 - 2870 cm⁻¹): Peaks appearing just below 3000 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the propanone side chain (sp³ hybridized).[3][4]
Aryl Alkyl Ether (C-O-C) Stretches (~1260 and ~1030 cm⁻¹)
The presence of the methoxy group (-OCH₃) attached to the aromatic ring gives rise to two characteristic C-O stretching bands. Aryl alkyl ethers typically display a strong, asymmetric C-O-C stretching band around 1250 cm⁻¹ and a medium-to-strong symmetric stretching band near 1040 cm⁻¹.[5][6][7] These two prominent peaks are a crucial part of the molecule's spectral fingerprint.
Aromatic Ring and C-F Vibrations (1610 - 1100 cm⁻¹)
-
Aromatic C=C Stretch (~1610, ~1500 cm⁻¹): The stretching vibrations within the benzene ring typically produce a pair of medium-intensity bands in the 1600-1475 cm⁻¹ region.[12] These confirm the presence of the aromatic nucleus.
-
Aromatic C-F Stretch (1250 - 1100 cm⁻¹): The C-F stretching vibration for fluoroaromatic compounds gives rise to a medium-to-strong absorption in the 1250-1100 cm⁻¹ range.[8] This peak can sometimes be difficult to assign definitively as it falls within the crowded "fingerprint region" and may overlap with the strong C-O ether stretch. However, its presence is expected.
Comparative Analysis: The Impact of Structure on the Spectrum
To understand the spectrum of our target molecule, it is instructive to compare it with a simpler, related compound: 1-(4-methoxyphenyl)propan-1-one (also known as p-methoxypropiophenone).[13]
| Feature | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (Predicted) | 1-(4-Methoxyphenyl)propan-1-one (Aryl Ketone) | Rationale for Difference |
| Ketone Type | Aliphatic (non-conjugated) | Aromatic (conjugated) | The insulating -CH₂- group in the target molecule prevents conjugation between the C=O and the ring. |
| C=O Stretch (cm⁻¹) | ~1720 | ~1675 | Conjugation in the aryl ketone lowers the C=O bond order and frequency. The absence of conjugation in the target molecule results in a higher, more typical aliphatic ketone frequency.[9][10] |
| C-F Stretch (cm⁻¹) | Present (~1250 - 1100) | Absent | The most obvious difference, providing direct evidence for the fluorine substituent. |
| Aryl Ether Stretches | Present (~1260, ~1030) | Present (~1255, ~1025) | Both molecules contain the p-methoxyphenyl moiety (or a close derivative), so these strong C-O stretching bands will be a common feature, though minor shifts may occur due to the different substitution patterns.[6][7] |
This comparison highlights how a subtle change in structure—the insertion of a methylene group—dramatically shifts the key carbonyl absorption band, making IR spectroscopy a powerful tool for distinguishing between such isomers.
Experimental Protocol: ATR-FTIR Spectroscopy
This section provides a standardized protocol for acquiring a high-quality IR spectrum of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for solids and oils.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Methodology:
-
Preparation and Crystal Cleaning:
-
Action: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, and wipe dry with a soft, lint-free tissue.
-
Rationale (Expertise): Any residue on the crystal from previous samples or cleaning solvents will contribute to the spectrum, leading to artifact peaks. A clean crystal ensures that the spectrum is exclusively from the analyte.
-
-
Background Spectrum Acquisition:
-
Action: With the clean, empty ATR accessory in place, run a background scan.
-
Rationale (Trustworthiness): The background scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's own optical characteristics. The instrument software automatically subtracts this background from the sample scan, ensuring that the final spectrum is free from environmental and instrumental interferences. This is a critical self-validating step.
-
-
Sample Application:
-
Action: Place a small amount of the solid or liquid 1-(2-Fluoro-4-methoxyphenyl)propan-2-one sample directly onto the center of the ATR crystal. Only a tiny amount is needed to cover the crystal surface.
-
Rationale (Experience): Using too much sample can result in poor-quality spectra with broadened peaks. The ATR technique is a surface measurement, requiring only intimate contact with the crystal.
-
-
Pressure Application:
-
Action: Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal.
-
Rationale (Expertise): The IR beam only penetrates a few microns into the sample. Good contact is essential for a strong, high-quality signal. Inconsistent pressure can lead to poor reproducibility.
-
-
Sample Spectrum Collection:
-
Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Rationale (Trustworthiness): Co-adding multiple scans averages out random noise, resulting in a cleaner and more reliable spectrum where weak peaks are more easily distinguished.
-
-
Data Processing and Cleaning:
-
Action: After collection, perform an ATR correction if available in the software. Baseline correct the spectrum to ensure all peaks originate from a flat baseline.
-
Rationale (Expertise): The ATR correction algorithm compensates for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum. Baseline correction removes shifts caused by scattering or other instrumental effects, ensuring accurate peak picking.
-
Conclusion
The infrared spectrum of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is predicted to be rich with information, providing a clear fingerprint for its structural verification. The key diagnostic features are a strong carbonyl (C=O) absorption around 1720 cm⁻¹ , indicative of a non-conjugated ketone, and two strong C-O stretching bands for the aryl ether group near 1260 cm⁻¹ and 1030 cm⁻¹ . These, in combination with the characteristic aromatic and aliphatic C-H and C=C absorptions, allow for unambiguous differentiation from its conjugated isomer, 1-(2-Fluoro-4-methoxyphenyl)propan-1-one, and other related compounds. By following the detailed experimental protocol, researchers can reliably obtain a high-quality spectrum to confirm the identity and purity of this important synthetic building block.
References
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Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics. [Link]
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Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics. [Link]
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Flett, M. St. C. (1948). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Research. [Link]
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Flett, M. St. C. (1948). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate. [Link]
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A Comparative Guide to the Structural Validation of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, the precise arrangement of atoms within a novel compound dictates its physicochemical properties, its interactions with biological targets, and ultimately, its therapeutic potential. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-(2-fluoro-4-methoxyphenyl)propan-2-one, a compound of interest in medicinal chemistry. Our primary focus will be on the definitive method of single-crystal X-ray crystallography, juxtaposed with the complementary and widely utilized spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
This document is designed to move beyond a simple recitation of protocols. It aims to provide a deeper understanding of the causality behind experimental choices, fostering a holistic and self-validating approach to structural elucidation.
The Imperative of Structural Integrity
The journey of a drug candidate from conception to clinic is fraught with challenges. A foundational requirement at every stage is the verifiable integrity of the molecular structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. Therefore, the rigorous application of state-of-the-art analytical methodologies is not merely a matter of due diligence but a critical component of scientific and ethical research.
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the atomic structure of a crystalline solid.[1][2] This non-destructive technique provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[1] The resulting structural model offers an unparalleled level of detail and certainty, making it the ultimate arbiter in cases of structural ambiguity.
The Crystallographic Workflow: From Powder to Publication-Ready Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process that demands both patience and precision. The following workflow outlines the key stages, from obtaining suitable single crystals to the final validation and deposition of the structural data.
Caption: A comprehensive workflow for the structural validation of a small molecule via single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallographic Validation
Part 1: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
A plausible synthetic route to 1-(2-fluoro-4-methoxyphenyl)propan-2-one involves the reaction of a suitable organometallic reagent with a propanoyl electrophile, or the alkylation of a 2-fluoro-4-methoxyphenyl derivative. For the purpose of this guide, a hypothetical, yet chemically sound, multi-step synthesis is outlined below, starting from commercially available 4-bromo-1-fluoro-2-methoxybenzene.
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-1-fluoro-2-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of acetyl chloride (1.1 eq.) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(2-fluoro-4-methoxyphenyl)propan-2-one.
Part 2: Crystallization
The successful growth of diffraction-quality single crystals is often the most challenging step. A systematic approach to screening various crystallization conditions is paramount.
-
Solvent Selection: The solubility of the purified compound is tested in a range of solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, acetone, methanol, and water).
-
Crystallization Methods: Several methods are employed in parallel:
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) is prepared in a small vial, which is loosely capped to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a low-volatility solvent (e.g., toluene) is placed in a small open vial. This vial is then placed in a larger sealed container containing a more volatile anti-solvent (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Part 3: Data Collection, Structure Solution, and Refinement
-
Crystal Mounting and Data Collection: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head. The crystal is then placed on a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation and CIF Generation: The final refined structure is validated using software such as PLATON to check for any inconsistencies or errors.[3] A Crystallographic Information File (CIF) is then generated, which contains all the crystallographic data and experimental details.[4][5][6] This file is then ready for deposition in a crystallographic database such as the Cambridge Structural Database (CSD).
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for providing complementary structural information, especially for non-crystalline samples.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule.[4][8] ¹H and ¹³C NMR are the most common nuclei observed for organic molecules.
Principle: NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local electronic environment.
Information Gained:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): Provides information about the number of neighboring nuclei.
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes through-bond connectivity between atoms.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides information about the molecular weight and elemental composition of a compound.
Principle: A molecule is ionized, and the resulting ions are separated based on their m/z ratio by an analyzer.
Information Gained:
-
Molecular Ion Peak (M+): Gives the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, which can be used to determine the molecular formula.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide structural clues.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[10]
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.
Information Gained:
-
Characteristic Absorption Bands: The presence of specific peaks in the IR spectrum indicates the presence of particular functional groups (e.g., C=O, O-H, C-F).
Data Comparison: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
The following table summarizes the expected experimental data for 1-(2-fluoro-4-methoxyphenyl)propan-2-one from each of the discussed techniques. Please note that as a specific experimental dataset for this exact molecule is not publicly available, these values are predicted based on the known spectral properties of its functional groups and data from its close structural analogue, 1-(4-methoxyphenyl)propan-2-one.[11]
| Analytical Technique | Parameter | Expected Value/Observation for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one |
| X-ray Crystallography | Unit Cell Dimensions | To be determined from single-crystal diffraction |
| Space Group | To be determined from systematic absences | |
| Atomic Coordinates | Refined to high precision | |
| Bond Lengths/Angles | e.g., C=O ~1.21 Å, C-F ~1.35 Å | |
| ¹H NMR | Chemical Shift (δ) | ~2.2 ppm (s, 3H, -CH₃), ~3.8 ppm (s, 3H, -OCH₃), ~3.9 ppm (s, 2H, -CH₂-), ~6.7-7.2 ppm (m, 3H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | ~29 ppm (-CH₃), ~50 ppm (-CH₂-), ~56 ppm (-OCH₃), ~103-163 ppm (Ar-C, including C-F coupling), ~206 ppm (C=O) |
| Mass Spectrometry (EI) | Molecular Ion (M+) | m/z = 182 |
| Key Fragments | m/z = 139 (-CH₃CO), m/z = 123 (-CH₂COCH₃), m/z = 43 (CH₃CO⁺) | |
| FTIR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ (strong) |
| C-F Stretch | ~1250-1100 cm⁻¹ (strong) | |
| C-O Stretch (aryl ether) | ~1250 cm⁻¹ and ~1030 cm⁻¹ (strong) | |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (medium) | |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ (medium) |
Logical Framework for Structural Validation
A robust structural validation strategy relies on the synergistic use of these techniques. The following diagram illustrates the logical flow of information and the interplay between the different analytical methods.
Caption: Logical workflow demonstrating the synergistic use of spectroscopic and crystallographic techniques for unambiguous structure validation.
Conclusion: An Integrated Approach to Certainty
The structural validation of a novel chemical entity like 1-(2-fluoro-4-methoxyphenyl)propan-2-one is a multi-faceted process that relies on the convergence of evidence from various analytical techniques. While NMR, MS, and FTIR provide crucial and often sufficient information for initial characterization and routine analysis, single-crystal X-ray crystallography remains the unparalleled method for achieving absolute structural certainty. Its ability to provide a precise and accurate three-dimensional model of a molecule is indispensable for resolving ambiguities and for providing the foundational data upon which further drug development efforts are built. As Senior Application Scientists, we advocate for an integrated and self-validating approach, where the strengths of each technique are leveraged to build a comprehensive and irrefutable understanding of the molecule of interest. This commitment to analytical rigor is fundamental to the advancement of chemical and pharmaceutical sciences.
References
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de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
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International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). Retrieved February 20, 2026, from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved February 20, 2026, from [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Comparative yield analysis of synthesis routes for fluorinated propan-2-ones
Topic: Comparative yield analysis of synthesis routes for fluorinated propan-2-ones Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fluorinated propan-2-ones, particularly 1,1,1-trifluoroacetone (TFA) and 1,3-difluoroacetone (DFA) , are critical electrophilic building blocks in the synthesis of trifluoromethylated heterocycles, bioisosteres, and enzyme inhibitors. Their incorporation into drug scaffolds modulates lipophilicity (LogP) and metabolic stability.
This guide provides a technical comparison of the primary synthesis routes for these compounds. We analyze the trade-offs between organometallic alkylation , acid-catalyzed decarboxylation , and oxidative protocols , focusing on yield optimization, scalability, and safety profiles.
Strategic Route Selection: Decision Matrix
Before detailing specific protocols, the following decision tree assists in selecting the optimal synthetic pathway based on available precursors and scale requirements.
Figure 1: Decision matrix for selecting synthesis routes based on target fluorinated ketone and operational scale.
Deep Dive: 1,1,1-Trifluoroacetone (TFA) Synthesis[1][2][3]
TFA is the most ubiquitous fluorinated ketone in pharma. Two primary routes dominate: Grignard addition (lab standard) and Decarboxylation (industrial standard).
Route A: Grignard Alkylation (Lab Scale Preferred)
Mechanism: Nucleophilic attack of methylmagnesium chloride on ethyl trifluoroacetate, followed by acid hydrolysis. Why this route? It offers the highest single-step yield for laboratory scales and avoids high-temperature acid corrosion.
Experimental Protocol
-
Setup: Flame-dried 4-neck flask equipped with N₂ inlet, dropping funnel, and low-temp thermometer.
-
Reagents:
-
Procedure:
-
Cool methylmagnesium chloride solution to 0°C .
-
Add ethyl trifluoroacetate dropwise over 2 hours, maintaining internal temp < 10°C. Critical: Exothermic reaction.
-
Allow to warm to 25°C and stir for 1 hour.
-
Quench: Cool to 0°C and slowly add 20% HCl until pH < 1.
-
Isolation: Distill directly from the reaction mixture. Collect fraction at 22–23°C (boiling point of TFA).
-
-
Yield Data: Consistently yields 91.5% with >99% purity [1].
Route B: Acid-Catalyzed Decarboxylation (Industrial Preferred)
Mechanism: Hydrolysis of ethyl 4,4,4-trifluoroacetoacetate to the β-keto acid, followed by thermal decarboxylation. Why this route? It eliminates the explosion hazards of ether solvents and the handling of pyrophoric Grignard reagents.
Experimental Protocol
-
Setup: Reactor with reflux condenser connected to a -40°C cold trap.
-
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (0.5 mol)[2]
-
Catalyst: Methanesulfonic acid (MSA) or Sulfuric acid (H₂SO₄).
-
-
Procedure:
-
Heat MSA to 100°C .
-
Add ethyl 4,4,4-trifluoroacetoacetate dropwise.[2]
-
Reaction: The ester hydrolyzes and decarboxylates in situ. TFA flashes off immediately due to its low boiling point.
-
Collection: Condense the vapor in the -40°C trap.
-
Post-Process: Redistill the condensate to remove trace water/acid.
-
-
Yield Data: 88–92% yield.
-
Note: Using MSA generally provides cleaner profiles than H₂SO₄ due to less charring [2].
-
Deep Dive: 1,3-Difluoroacetone (DFA) Synthesis
DFA is less stable than TFA and harder to source. The most reliable route is the oxidation of the corresponding alcohol, which is accessible via ring-opening of epichlorohydrin with fluoride sources.
Route C: TEMPO/TCCA Oxidation
Mechanism: An oxoammonium-catalyzed oxidation using Trichloroisocyanuric acid (TCCA) as the stoichiometric oxidant. Why this route? Direct fluorination of acetone is non-selective. Oxidation of 1,3-difluoroisopropanol (DFIP) is highly selective and mild.
Experimental Protocol
-
Reagents:
-
1,3-Difluoroisopropanol (DFIP) (0.005 mol)[3]
-
TEMPO (1 mol%)
-
Trichloroisocyanuric acid (TCCA) (0.0053 mol)
-
Solvent: Dichloromethane (DCM) or wet DCM.
-
-
Procedure:
-
Dissolve DFIP and TEMPO in DCM at 0°C .
-
Add TCCA in portions (exothermic).
-
Stir at room temperature for 6 hours.
-
Filtration: Filter off the cyanuric acid byproduct.
-
Purification: Distill the filtrate.
-
-
Yield Data: 69% (isolated) to 96% (GC yield) depending on optimizing the oxidant ratio [3].
Comparative Data Analysis
The following table summarizes the performance metrics for the discussed routes.
| Feature | Route A: Grignard (TFA) | Route B: Decarboxylation (TFA) | Route C: TEMPO Oxidation (DFA) |
| Primary Yield | 91.5% | 88.2% | 69–96% |
| Purity | >99.5% | >99.0% | >95% |
| Atom Economy | Low (Mg salts waste) | High (CO₂/EtOH byproduct) | Moderate (Cyanuric acid waste) |
| Safety Profile | Low (Pyrophoric/Flammable) | High (Corrosive, but stable) | Moderate (Oxidant handling) |
| Scalability | Difficult (Cooling required) | Excellent (Continuous flow potential) | Moderate |
| Key Cost Driver | Grignard Reagent | Trifluoroacetoacetate precursor | 1,3-Difluoroisopropanol |
Mechanistic Pathways
Understanding the reaction flow is critical for troubleshooting.
Figure 2: Mechanistic comparison of Grignard addition vs. Acid-catalyzed decarboxylation.
References
-
Patent CN103058839B . Preparation method of 1,1,1-trifluoroacetone. (2014). Demonstrates Grignard route with 91.5% yield.[1] Link
-
Patent CN102476984A . Preparation method of 1,1,1-trifluoroacetone. (2012). Details the methanesulfonic acid catalyzed decarboxylation yielding 88-92%. Link
-
Patent JP2012201668A . Method for producing 1,3-difluoroacetone. (2012). Describes the oxidation of 1,3-difluoroisopropanol using TEMPO/TCCA. Link
-
Organic Chemistry Portal . Synthesis of Trifluoromethyl Ketones. General mechanistic grounding for Claisen/Retro-Claisen approaches. Link
Sources
Distinguishing 1-(2-Fluoro-4-methoxyphenyl)propan-2-one from Regioisomers
Executive Summary
1-(2-Fluoro-4-methoxyphenyl)propan-2-one (hereafter 2F-4OMe-P2P ) is a critical precursor in the synthesis of ring-substituted amphetamines, specifically 2-fluoro-4-methoxymethamphetamine (2-FMA). In forensic and medicinal analysis, distinguishing this compound from its regioisomers (e.g., the 3-fluoro-4-methoxy or 2-fluoro-5-methoxy isomers) is a high-stakes challenge.
The Core Problem: Standard Electron Ionization Mass Spectrometry (EI-MS) often yields identical fragmentation patterns for these isobaric regioisomers ("The Isobaric Trap"). Reliance on MS alone leads to high false-positive rates.
The Solution: This guide establishes a definitive analytical workflow. While Gas Chromatography (GC) provides retention time separation, Nuclear Magnetic Resonance (NMR) —specifically the coupling constants (
Structural Analysis & The Isomer Set
To distinguish the target, we must define the competitors. The differentiation relies on the specific interaction between the fluorine atom and the aromatic protons.
| Compound ID | Structure Name | Key Structural Feature |
| Target (A) | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one | Fluorine is ortho to the propyl chain; Methoxy is para. |
| Isomer (B) | 1-(3-Fluoro-4-methoxyphenyl)propan-2-one | Fluorine is meta to the propyl chain. |
| Isomer (C) | 1-(2-Fluoro-5-methoxyphenyl)propan-2-one | Fluorine is ortho to the propyl chain; Methoxy is meta. |
Visualizing the Analytical Workflow
The following decision tree outlines the logical progression from sample receipt to definitive identification.
Figure 1: Analytical workflow emphasizing the necessity of NMR due to MS limitations.
Tier 1: Chromatographic & Mass Spectral Screening
Status: Presumptive Test Only.
GC-MS Fragmentation Analysis
All isomers in this set (MW 196.22) undergo McLafferty rearrangement and benzylic cleavage.
-
Molecular Ion:
196 (often weak). -
Base Peak:
153 (Acylium ion) or 110/109 (Fluoromethoxybenzyl cation). -
Key Limitation: The fragmentation pathways are driven by the stability of the benzyl cation. Since F and OMe groups stabilize the cation similarly regardless of exact position (resonance vs. induction), the mass spectra are virtually indistinguishable.
Chromatographic Separation (Retention Time)
While spectra are identical, the physical properties differ.
-
Column: Rtx-5MS or DB-5 (30m x 0.25mm, 0.25µm).
-
Elution Logic: The 2-Fluoro isomer (Target) typically elutes earlier than the 3-Fluoro isomer.
-
Reasoning: The ortho-fluorine creates a "shielding" effect on the carbonyl/alkyl chain and reduces intermolecular London dispersion forces compared to the more exposed meta-fluorine isomer.
-
Relative RT: 2-F (Target) < 2,5-isomer < 3-F isomer.
-
Tier 2: Spectroscopic Characterization (The Gold Standard)
Status: Confirmatory.
This section details how to interpret the NMR data. The presence of Fluorine (
1H NMR Analysis (400 MHz, CDCl3)
The aromatic region (6.5 – 7.2 ppm) is the fingerprint.[1]
Target: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
-
Proton H3 (between F and OMe): This proton is chemically distinct. It appears as a doublet of doublets (dd) .
-
Coupling 1:
(Large ortho-F coupling). -
Coupling 2:
(Meta-proton coupling).
-
-
Proton H6 (Ortho to propyl chain): Appears as a triplet-like doublet (
or ).-
Coupling:
(Ortho-proton). -
Coupling:
(Long range aromatic).
-
Differentiation from Isomer B (3-Fluoro-4-methoxy):
In the 3-Fluoro isomer, there is no proton between the F and OMe groups. The coupling patterns shift entirely. The H2 proton (isolated between propyl and F) shows a small
19F NMR Analysis
Fluorine chemical shift is highly sensitive to the ortho substituent.
-
Target (2-F):
. The carbonyl-containing chain at the ortho position exerts a deshielding anisotropic effect. -
Isomer (3-F):
. The fluorine is meta to the alkyl chain, resulting in a significantly different shift.
Visualizing the Coupling Logic
The following diagram illustrates the specific splitting mechanism for the Target molecule.
Figure 2: 1H NMR splitting tree for the diagnostic H3 proton.
Experimental Protocols
A. Synthesis of Reference Standard
To ensure validity, the reference material must be synthesized from a certified precursor.
-
Reagents: 2-Fluoro-4-methoxybenzaldehyde (1 eq), Nitroethane (excess), Ammonium Acetate (catalytic).
-
Condensation: Reflux in acetic acid to form the nitrostyrene intermediate.
-
Hydrolysis (Iron/HCl): Reduce the nitrostyrene to the ketone (P2P).
-
Purification: Distillation under high vacuum (bp ~140°C at 0.5 mmHg).
B. Analytical Method (GC-MS)[2]
-
Instrument: Agilent 7890B/5977A (or equivalent).
-
Inlet: Splitless, 250°C.
-
Column: Rtx-5MS (30m x 0.25mm ID, 0.25µm film).
-
Carrier: Helium @ 1.0 mL/min.
-
Oven Program:
-
Hold 80°C for 1.0 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5.0 min.
-
Note: Target isomer expected to elute between 8.5 - 9.5 min.
-
Comparative Data Summary
The following table summarizes the distinguishing features. Bold values indicate the primary diagnostic markers.
| Feature | Target: 2-Fluoro-4-OMe | Isomer: 3-Fluoro-4-OMe |
| 19F NMR Shift | -116 ppm (approx) | -135 ppm (approx) |
| H3 Proton Signal | dd (J=12, 2.5 Hz) | d (J=8.5 Hz) [as H5] |
| GC Elution Order | Elutes First | Elutes Second |
| MS Base Peak | 153/110 | 153/110 (Indistinguishable) |
| C-F Coupling (C2) | d (J ~245 Hz) | s (C2 is not fluorinated) |
References
-
Westphal, F., et al. (2010). "Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry." Forensic Science International.[2][3]
-
Mayer, M., et al. (2021). "(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one."[4][5] Molbank (MDPI).[5]
-
United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials."
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants).
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
[1]
Executive Summary
1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a fluorinated phenylacetone derivative. While chemically stable, its disposal requires strict adherence to two critical frameworks: chemical safety (due to halogenated organic hazards) and regulatory compliance (due to its structural similarity to Schedule II controlled substance precursors).[1]
This guide provides a self-validating protocol for the safe isolation, packaging, and destruction of this compound. The only acceptable disposal method for this substance is high-temperature incineration at a permitted facility equipped with halogen acid scrubbing capabilities.
Part 1: Chemical Profile & Regulatory Hazard Assessment
Before initiating disposal, you must validate the material's status.[1] This compound presents a dual-risk profile: chemical toxicity and diversion potential.[1][2]
Chemical Hazard Data
| Property | Specification / Risk | Causality |
| Chemical Class | Halogenated Aromatic Ketone | The C-F bond requires specific incineration parameters to prevent HF emission.[2] |
| Flash Point | > 93°C (Estimated/Analog) | Treated as Combustible Liquid (Class IIIB).[1] Do not store with oxidizers.[1] |
| Reactivity | Stable; Incompatible with Oxidizers | Ketones can form unstable peroxides if stored improperly with oxidizers.[1] |
| Toxicity | Irritant (Skin/Eye), Aquatic Chronic | Fluorinated aromatics bioaccumulate; drain disposal is strictly prohibited.[1] |
| RCRA Status | D001 (Ignitable) / Halogenated | Must be segregated from non-halogenated solvents to prevent cross-contamination of fuel-blending streams. |
Regulatory & Diversion Risk (Crucial)
Structurally, this compound is a fluorinated analog of Phenylacetone (P2P), a Schedule II precursor.[1] While specific scheduling varies by jurisdiction (e.g., List I chemical in some regions), it is a "watched" substance in drug development.[1]
Part 2: Operational Disposal Protocol
Pre-Disposal Stabilization
If the compound is part of a reaction mixture (e.g., unreacted starting material), it must be quenched before packaging.[1]
-
Quenching: Ensure no active reducing agents (e.g., LiAlH4) or oxidizers are present.[1] Neutralize to pH 6-8.
-
Phase Separation: If in an aqueous/organic mixture, separate the organic phase.[1] The fluorinated ketone will partition into the organic layer.[1] Do not dilute with water for disposal; this increases waste volume and cost without reducing hazard.[1]
Packaging & Segregation (The "Self-Validating" System)
Use the "Red-Tag" System for this compound. Visual distinctness prevents accidental mixing with non-halogenated waste.[1]
-
Container Selection:
-
Segregation Rule:
Labeling Requirements
Attach a hazardous waste label with the following specific declarations:
-
Chemical Name: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (Write out fully; do not use abbreviations).
-
Constituents: "Halogenated Organic Ketone - Fluorine Content".[1]
-
Hazards: "Combustible," "Irritant," "Toxic to Aquatic Life."
Part 3: Waste Stream Decision Matrix
The following workflow illustrates the decision logic for disposing of pure compound vs. reaction mixtures.
Figure 1: Decision matrix for the safe segregation and packaging of fluorinated ketone waste streams.
Part 4: Emergency Procedures & Spill Management
In the event of a spill, immediate containment is necessary to prevent environmental release.[1]
Part 5: Final Disposal (Vendor Specifications)
When filling out the Waste Profile Sheet for your environmental services vendor (e.g., Veolia, Clean Harbors, Triumvirate), you must specify:
References
Personal protective equipment for handling 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Topic: CAS Number: 16817-46-2 (Verified) Synonyms: 2-Fluoro-4-methoxyphenylacetone; 1-(2-Fluoro-4-methoxyphenyl)-2-propanone[1]
PART 1: EXECUTIVE SAFETY DIRECTIVE
Status: High Caution / Potential Precursor Immediate Action: Handle strictly within a certified Chemical Fume Hood. Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Potential CNS depression (vapor). Regulatory Note: As a fluorinated derivative of Phenyl-2-propanone (P2P), this compound is structurally related to DEA Schedule II substances.[1] While specific scheduling varies by jurisdiction, it must be treated with List I Chemical rigor regarding inventory tracking, security, and diversion prevention.
PART 2: RISK ASSESSMENT & HAZARD IDENTIFICATION
Chemical Nature: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a halogenated aromatic ketone.[1] Unlike simple acetone, the lipophilic fluorinated phenyl ring increases skin permeability, while the ketone moiety poses inhalation risks.
| Hazard Class | Code | Description | Causality & Mechanism |
| Skin Irritation | H315 | Causes skin irritation.[1] | Lipophilic nature allows penetration of the stratum corneum, leading to local inflammation. |
| Eye Irritation | H319 | Causes serious eye irritation. | Solvent action on mucous membranes; fluorine substitution increases acidity/reactivity of local hydrolysis products. |
| STOT - SE | H335 | May cause respiratory irritation. | Volatile organic vapors irritate the bronchial lining; high concentrations may induce dizziness. |
| Reactivity | N/A | Incompatible with Oxidizers. | Benzylic protons (alpha to carbonyl and ring) are susceptible to radical oxidation; avoid peroxides/permanganates. |
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Standard: Biosafety Level 2 (BSL-2) Chemical Hygiene Standards
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Mandatory. Vapor pressure of phenylacetones allows accumulation in static air.[1] Do not rely on N95 masks; they offer zero protection against organic vapors. |
| Hand Protection | Double Gloving: Nitrile (Outer) / Laminate (Inner) | Fluorinated organics can permeate standard latex. Nitrile (minimum 5 mil) provides splash protection; Silver Shield/Laminate liners prevent breakthrough during prolonged handling. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Goggles form a seal to prevent vapor entry and splashes from syringe/transfer operations. |
| Body | Flame-Resistant Lab Coat + Chemical Apron | Synthetic fabrics (polyester) can melt into skin if dissolved by organic solvents. Use 100% cotton or Nomex coats. |
PART 4: OPERATIONAL PROTOCOLS
A. Receipt & Storage
-
Verification: Upon receipt, verify CAS 16817-46-2 .
-
Segregation: Store in a Flammables Cabinet , separate from strong oxidizers (e.g., Nitric Acid, Peroxides).
-
Security: Due to structural similarity to amphetamine precursors, store in a locked compartment with a sign-out log.
B. Experimental Handling (Synthesis/Transfer)
-
Weighing: Do not weigh on an open bench. Use a tared vial inside the fume hood.
-
Transfer: Use glass syringes or positive-displacement pipettes. Avoid plastic syringes if possible, as ketones can swell certain polymers (though polypropylene is generally resistant).
-
Reaction Setup:
-
Ensure reaction vessel is vented to a scrubber or inert gas line (Argon/Nitrogen).
-
Cooling: If reacting with strong nucleophiles (e.g., Grignards), keep at -78°C or 0°C to prevent runaway exotherms common with benzylic ketones.
-
C. Spills & Decontamination Workflow
Figure 1: Decision logic for spill response. Note that "Major" spills outside the hood require evacuation due to respiratory risks.
PART 5: DISPOSAL & WASTE MANAGEMENT
Crucial Directive: Do NOT pour down the drain. This compound is toxic to aquatic life and a potential groundwater contaminant.
Waste Stream Classification
-
Primary Stream: Halogenated Organic Waste .
-
Reasoning: The presence of the Fluorine atom requires high-temperature incineration (often >1100°C) to prevent formation of toxic byproducts. Mixing with non-halogenated solvents can result in the entire carboy being rejected or fines from waste handlers.
-
-
Container Labeling:
-
Label: "Hazardous Waste - Halogenated Solvent".
-
Constituents: "1-(2-Fluoro-4-methoxyphenyl)propan-2-one, [Solvent Name]".[1]
-
Hazard Checkbox: Toxic, Irritant, Flammable.
-
Decontamination of Glassware
-
Rinse glassware with Acetone (collect rinsate in Halogenated Waste).
-
Wash with Alconox/detergent and warm water.
-
Triple rinse with deionized water.
PART 6: REFERENCES
-
ChemicalBook. (n.d.). 2-Fluoro-4-methoxyphenylacetone (CAS 16817-46-2) Product Properties. Retrieved from
-
National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 4-Methoxyphenylacetone (Structural Analog). Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Methoxyphenylacetone. Retrieved from
-
U.S. Drug Enforcement Administration. (2023). List of Controlled Substances and Regulated Chemicals. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
